molecular formula C21H26N6O2 B15578453 (Rac)-Tovinontrine

(Rac)-Tovinontrine

Cat. No.: B15578453
M. Wt: 394.5 g/mol
InChI Key: GWGNPYYVGANHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-Tovinontrine is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one

InChI

InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)

InChI Key

GWGNPYYVGANHRJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

(Rac)-Tovinontrine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tovinontrine (also known as IMR-687 or CRD-750) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1] Initially investigated for hematological disorders, its mechanism of action has garnered significant interest for the treatment of heart failure. This technical guide provides an in-depth overview of the core mechanism of action of Tovinontrine, focusing on its molecular target, downstream signaling pathways, and the preclinical and clinical evidence supporting its therapeutic potential. While the prompt referred to "(Rac)-Tovinontrine," publicly available chemical information specifies the molecule as the single (3S,4S) enantiomer, suggesting that the active pharmaceutical ingredient is a single stereoisomer rather than a racemic mixture.

Core Mechanism of Action: Selective PDE9 Inhibition

Tovinontrine's primary mechanism of action is the potent and selective inhibition of phosphodiesterase-9 (PDE9A).[1] PDE9A is a cGMP-specific phosphodiesterase, an enzyme that selectively degrades cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDE9A, Tovinontrine prevents the breakdown of cGMP, leading to its accumulation within the cell.[1] This elevation of intracellular cGMP is the central tenet of Tovinontrine's pharmacological effects across different therapeutic areas.

Quantitative Potency and Selectivity

Preclinical studies have demonstrated Tovinontrine's high potency and selectivity for PDE9A over other phosphodiesterase isoforms. This selectivity is crucial for minimizing off-target effects.

TargetIC50 (nM)Fold Selectivity vs. PDE9A1
PDE9A1 8.19 -
PDE9A2 9.99 ~1.2
PDE1A388,400>10,000
PDE1B8,480>1,000
PDE1C12,200>1,400
PDE5A281,900>10,000
Data sourced from a study on IMR-687, the same compound as Tovinontrine.[1]

Downstream Signaling Pathways

The accumulation of cGMP due to PDE9 inhibition by Tovinontrine modulates distinct signaling pathways in different cell types, leading to its therapeutic effects in heart failure and hematological disorders.

Cardiovascular Effects: Augmentation of the Natriuretic Peptide-cGMP Pathway

In the context of heart failure, PDE9 is a key regulator of the cGMP pool generated by the natriuretic peptide (NP) system.[3] Natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), bind to their receptors, which possess guanylyl cyclase activity, leading to the production of cGMP.[3] Elevated cGMP in cardiomyocytes and vascular smooth muscle cells mediates cardioprotective effects, including vasodilation, reduction of cardiac hypertrophy, and fibrosis. By inhibiting PDE9, Tovinontrine amplifies this signaling cascade. Clinical trials in heart failure patients measure changes in biomarkers such as NT-proBNP, BNP, and cGMP to assess the drug's activity.[4]

cluster_0 Cardiomyocyte / Vascular Smooth Muscle Cell NP Natriuretic Peptides (ANP, BNP) NPR Natriuretic Peptide Receptors (NPR-A/B) NP->NPR cGMP cGMP NPR->cGMP Guanylyl Cyclase Activity GTP GTP GMP GMP cGMP->GMP Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activation PDE9A PDE9A PDE9A->cGMP Degrades Tovinontrine Tovinontrine Tovinontrine->PDE9A Inhibits Cardioprotective_Effects Cardioprotective Effects (Vasodilation, Anti-hypertrophy) PKG->Cardioprotective_Effects

Tovinontrine's Mechanism in Heart Failure.
Hematological Effects: Induction of Fetal Hemoglobin

In sickle cell disease (SCD) and β-thalassemia, lower levels of cGMP have been observed.[2] The mechanism of Tovinontrine in these conditions is linked to the reactivation of fetal hemoglobin (HbF) production.[5] Increased intracellular cGMP in erythroid precursor cells has been shown to induce the expression of the γ-globin gene, a component of HbF.[1] Elevated HbF levels can ameliorate the symptoms of SCD by interfering with the polymerization of sickle hemoglobin and can compensate for the reduced production of adult hemoglobin in β-thalassemia.[5] Preclinical studies have demonstrated that Tovinontrine increases HbF in a dose-dependent manner in erythroid cell lines and in mouse models of SCD.[1]

cluster_1 Erythroid Precursor Cell sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP GTP GTP GMP GMP cGMP->GMP Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activation PDE9A PDE9A PDE9A->cGMP Degrades Tovinontrine Tovinontrine Tovinontrine->PDE9A Inhibits gamma_globin γ-globin Gene Expression PKG->gamma_globin Induction HbF Fetal Hemoglobin (HbF) Production gamma_globin->HbF cluster_2 PDE9 Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Tovinontrine Dilutions - PDE9A Enzyme - Fluorescent cGMP Start->Prepare_Reagents Incubate Incubate (Enzymatic Reaction) Prepare_Reagents->Incubate Add_Binder Add Binding Agent Incubate->Add_Binder Read_FP Read Fluorescence Polarization Add_Binder->Read_FP Analyze Calculate IC50 Read_FP->Analyze

References

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Rac)-IMR-687 (Tovinontrine)

(Rac)-IMR-687 , also known as Tovinontrine , is a potent and selective phosphodiesterase 9 (PDE9) inhibitor that has been investigated primarily for the treatment of sickle cell disease (SCD). This technical guide provides a detailed summary of its chemical structure, properties, mechanism of action, and key experimental findings.

Chemical Structure and Properties

(Rac)-IMR-687 is a racemic mixture. The chemical identity and core physical properties are summarized below.

PropertyValueReference
IUPAC Name 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one[1]
Synonyms (Rac)-Tovinontrine, IMR-687[2]
CAS Number 1430840-90-6[2]
Molecular Formula C21H26N6O2[2]
Molecular Weight 394.47 g/mol [2]
Appearance SolidN/A
Solubility Soluble in DMSO[3]

Mechanism of Action and Signaling Pathway

(Rac)-IMR-687 is a selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9, (Rac)-IMR-687 leads to an increase in intracellular cGMP levels. In the context of sickle cell disease, elevated cGMP is believed to reactivate the expression of fetal hemoglobin (HbF). Increased HbF levels in red blood cells can interfere with the polymerization of sickle hemoglobin (HbS), thereby reducing red blood cell sickling, improving hemolysis, and mitigating vaso-occlusive crises (VOCs).[4][5][6]

The signaling pathway initiated by the inhibition of PDE9 by (Rac)-IMR-687 is depicted below.

IMR687_Pathway cluster_cell Erythroid Precursor Cell cluster_effects Downstream Effects in SCD sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Activates GTP GTP GTP->cGMP Converts GMP 5'-GMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE9 PDE9 PDE9->cGMP Degrades PDE9->GMP Produces IMR687 (Rac)-IMR-687 IMR687->PDE9 Inhibits Transcription_Factors Transcription Factors (e.g., GATA-2, BCL11A) PKG->Transcription_Factors Modulates gamma_globin γ-globin Gene Expression Transcription_Factors->gamma_globin Upregulates HbF Fetal Hemoglobin (HbF) Production gamma_globin->HbF Reduced_Sickling Reduced RBC Sickling HbF->Reduced_Sickling Improved_Hemolysis Improved Hemolysis Reduced_Sickling->Improved_Hemolysis Reduced_VOC Reduced Vaso-occlusive Crises Improved_Hemolysis->Reduced_VOC

Caption: Signaling pathway of (Rac)-IMR-687 in erythroid precursor cells.

Preclinical and Clinical Data

(Rac)-IMR-687 has demonstrated potent and selective inhibition of PDE9 and induction of cGMP and HbF in cellular assays.

ParameterCell LineValueReference
PDE9A1 IC50 Recombinant Human8.19 nM[3]
PDE9A2 IC50 Recombinant Human9.99 nM[3]
cGMP Induction K562 cellsDose-dependent increase[7]
HbF Induction K562 cellsDose-dependent increase[7]

Studies in the Townes transgenic mouse model of sickle cell disease have shown significant improvements in disease markers following treatment with IMR-687.

ParameterTreatment GroupResultReference
Fetal Hemoglobin (HbF) IMR-687 (30 mg/kg/day)>3-fold increase in HbF+ F-cells[1]
Red Blood Cell (RBC) Sickling IMR-687 (30 mg/kg/day)~2-fold decrease in sickled RBCs[1]
White Blood Cell (WBC) Count IMR-687 (30 mg/kg/day)36% lower WBC count[1]
Hemolysis Markers IMR-687 (30 mg/kg/day)Significant reduction in plasma free Hb, bilirubin, and LDH[1]

A Phase 2a clinical trial evaluated the safety and efficacy of IMR-687 in adult patients with sickle cell disease.

ParameterPatient PopulationDosageOutcomeReference
Vaso-occlusive Crises (VOCs) Monotherapy100 mg/200 mg daily25% lower rate of VOCs compared to placebo[4][8]
F-cell Percentage Monotherapy100 mg/200 mg daily13.3% relative increase from baseline[4]
HbF Percentage Monotherapy100 mg/200 mg daily0.9% mean absolute increase from baseline[4]
Adverse Events Monotherapy & Combination50-200 mg dailyGenerally well-tolerated; most frequent AEs were sickle cell anemia with crisis, nausea, headache, and back pain.[4][8]

Experimental Protocols

Detailed, step-by-step experimental protocols for studies involving (Rac)-IMR-687 are not extensively available in the public domain. However, based on published literature, the following outlines the general methodologies employed.

  • Principle: This assay measures the enzymatic activity of PDE by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]cGMP) to its corresponding monophosphate. Inhibition of PDE activity by a compound like (Rac)-IMR-687 results in a decreased amount of radiolabeled product.

  • General Procedure:

    • Recombinant human PDE9 enzyme is incubated with the radiolabeled cGMP substrate in an appropriate assay buffer.

    • (Rac)-IMR-687 is added at various concentrations to determine its inhibitory effect.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is terminated, and the product (radiolabeled GMP) is separated from the substrate (radiolabeled cGMP), often using chromatography or precipitation methods.

    • The amount of radioactivity in the product fraction is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of intracellular cGMP. In this assay, free cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody binding sites.

  • General Procedure:

    • K562 human erythroleukemia cells are cultured in appropriate media.

    • Cells are treated with varying concentrations of (Rac)-IMR-687 or a vehicle control for a specified duration.

    • After treatment, the cells are lysed to release intracellular components, including cGMP.

    • The cell lysates are then assayed using a commercial cGMP ELISA kit according to the manufacturer's instructions.

    • The absorbance is read using a microplate reader, and the concentration of cGMP in the samples is determined by comparison to a standard curve.

ELISA_Workflow start Start: K562 Cell Culture treatment Treat cells with (Rac)-IMR-687 or Vehicle Control start->treatment lysis Cell Lysis to extract intracellular cGMP treatment->lysis elisa Perform cGMP Competitive ELISA lysis->elisa readout Read Absorbance (Microplate Reader) elisa->readout analysis Calculate cGMP Concentration (vs. Standard Curve) readout->analysis end End: Quantified cGMP Levels analysis->end

Caption: General workflow for cGMP measurement in K562 cells.

  • Principle: CD34+ hematopoietic stem and progenitor cells are isolated from sources like peripheral blood or bone marrow and are cultured in vitro under conditions that promote their differentiation into erythroid lineage cells. The effect of (Rac)-IMR-687 on HbF expression in these differentiating cells is then assessed.

  • General Procedure:

    • CD34+ cells are isolated from patient samples using methods such as magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • A two-phase liquid culture system is often employed. The first phase involves expansion of the progenitor cells in a medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6).

    • The second phase involves inducing erythroid differentiation by changing the culture medium to one containing erythropoietin (EPO) and other factors.

    • (Rac)-IMR-687 is added to the culture medium during the differentiation phase.

    • After a defined culture period, the cells are harvested, and the percentage of cells expressing HbF (F-cells) is determined by flow cytometry using an anti-HbF antibody.

  • Principle: The Townes mouse model is a humanized model of sickle cell disease that expresses human α- and βS-globin chains, leading to the formation of human sickle hemoglobin. This model recapitulates many of the key features of human SCD, making it a valuable tool for preclinical drug evaluation.

  • General Procedure:

    • Townes mice are administered (Rac)-IMR-687 orally on a daily basis for a specified treatment period (e.g., 30 days).

    • A control group receives a vehicle solution.

    • Throughout and at the end of the study, various parameters are assessed:

      • Hematological parameters: Complete blood counts (CBCs) are performed on blood samples.

      • HbF levels: The percentage of F-cells and the amount of HbF are measured in red blood cells, typically by flow cytometry or HPLC.

      • RBC sickling: Blood smears are prepared and examined microscopically to quantify the percentage of sickled cells.

      • Hemolysis markers: Plasma levels of free hemoglobin, bilirubin, and lactate (B86563) dehydrogenase (LDH) are measured.

      • Vaso-occlusion: Techniques such as intravital microscopy of the microvasculature can be used to assess blood flow and vessel occlusion, sometimes under hypoxic challenge.

    • At the end of the study, tissues may be harvested for histological analysis to assess organ damage.

This document provides a comprehensive technical overview of (Rac)-IMR-687, summarizing its chemical properties, mechanism of action, and key preclinical and clinical findings. The provided experimental methodologies are based on published literature and are intended to give a general understanding of the techniques used to characterize this compound. Researchers should consult the primary literature for more specific details when designing their own experiments.

References

The Discovery and Development of Phosphodiesterase 9 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 9 (PDE9) is a high-affinity, cGMP-specific phosphodiesterase that has emerged as a compelling therapeutic target for a range of disorders, including those affecting the central nervous system, cardiovascular system, and metabolic pathways. Unlike other phosphodiesterases that are often associated with the nitric oxide (NO)-soluble guanylate cyclase (sGC) signaling cascade, PDE9 primarily regulates the cGMP pool generated by the natriuretic peptide (NP)-particulate guanylate cyclase (pGC) pathway.[1][2][3] This distinct mechanism of action has positioned PDE9 inhibitors as a promising class of drugs with the potential for targeted therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of PDE9 inhibitors, covering their mechanism of action, therapeutic applications, quantitative data on key compounds, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Mechanism of Action and Therapeutic Rationale

The intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger that is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases.[3] PDE9 is a key regulator of this process, exhibiting the highest affinity for cGMP among all PDE families.[3] By catalyzing the hydrolysis of cGMP to GMP, PDE9 effectively terminates cGMP-mediated signaling.

Inhibition of PDE9 leads to an accumulation of intracellular cGMP, which in turn activates downstream effectors, most notably protein kinase G (PKG).[1] The activation of the cGMP/PKG signaling pathway mediates a variety of physiological responses, including the relaxation of smooth muscle, reduction in cardiac hypertrophy, and enhancement of synaptic plasticity.[1][4]

The therapeutic potential of PDE9 inhibitors stems from their ability to selectively modulate the NP-pGC-cGMP pathway. This is particularly relevant in pathological conditions where the NO-sGC pathway may be impaired.[3] The targeted elevation of cGMP in specific tissues by PDE9 inhibition offers a promising approach for the treatment of:

  • Neurodegenerative Diseases: Preclinical studies have shown that PDE9 inhibitors can improve cognitive function and synaptic plasticity, making them potential therapeutics for Alzheimer's disease.[5]

  • Heart Failure: PDE9 is upregulated in failing hearts, and its inhibition has been shown to protect against pathological cardiac remodeling.[2][6]

  • Other Conditions: Research is ongoing into the utility of PDE9 inhibitors for other conditions such as sickle cell disease and hepatic fibrosis.

Key PDE9 Inhibitors: Potency and Selectivity

The development of potent and selective PDE9 inhibitors is crucial to minimize off-target effects. The following tables summarize the in vitro potency (IC50) and selectivity profiles of several key PDE9 inhibitors against other PDE families.

InhibitorPDE9 IC50 (nM)PDE1 IC50 (nM)PDE5 IC50 (nM)PDE6 IC50 (nM)References
BAY 73-669155>10,000>10,000>10,000[1]
PF-044479432.8 (Ki, human)>10,000>10,000>10,000[1]
Compound 282118,0603,300>100,000[7]
Compound 17b91---
Compound 17d89---
InhibitorPDE2A3 Ki (µM)PDE3A Ki (µM)PDE4A Ki (µM)PDE7A2 Ki (µM)PDE8A Ki (µM)PDE10A Ki (µM)PDE11A Ki (µM)References
PF-04447943995029755051.280

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams illustrate the cGMP signaling pathway and a typical workflow for the discovery of PDE9 inhibitors.

PDE9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Natriuretic Peptides (NPs) Natriuretic Peptides (NPs) NPR Natriuretic Peptide Receptor (NPR-A/B) Natriuretic Peptides (NPs)->NPR Binds to pGC Particulate Guanylate Cyclase (pGC) NPR->pGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by pGC GMP GMP cGMP->GMP Hydrolyzed by PDE9 PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE9 Phosphodiesterase 9 (PDE9) Downstream Downstream Effectors PKG->Downstream Phosphorylates Response Cellular Response (e.g., Vasodilation, Synaptic Plasticity) Downstream->Response Leads to Inhibitor PDE9 Inhibitor Inhibitor->PDE9 Inhibits

Caption: The cGMP signaling pathway highlighting the role of PDE9.

PDE9_Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development HTS High-Throughput Screening (HTS) of Compound Libraries Hit_ID Hit Identification (Primary Screening) HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Structure-Activity Relationship) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, ADME) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Characterization (Enzymatic & Cellular Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models of Disease) In_Vitro->In_Vivo Tox Toxicology and Safety Pharmacology In_Vivo->Tox Phase1 Phase I (Safety in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy & Safety) Phase2->Phase3

Caption: A generalized workflow for the discovery and development of PDE9 inhibitors.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of PDE9 inhibitors. The following sections provide methodologies for key in vitro and cell-based assays.

Protocol 1: In Vitro PDE9 Enzyme Inhibition Assay (Fluorescence Polarization)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE9 enzyme.

Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon its hydrolysis by PDE9.

Materials:

  • Recombinant human PDE9A enzyme

  • Fluorescein-labeled cGMP (FAM-cGMP) substrate

  • PDE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in 100% DMSO

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant PDE9A enzyme in PDE Assay Buffer to the working concentration.

  • Assay Reaction:

    • Add the diluted test compounds to the wells of the microplate.

    • Add the diluted PDE9A enzyme to all wells except the negative control.

    • Initiate the reaction by adding the FAM-cGMP substrate to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a stop reagent containing a binding agent that specifically binds to the hydrolyzed FAM-GMP product.

  • Data Acquisition: Read the fluorescence polarization on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based cGMP Measurement Assay

Objective: To measure the effect of a PDE9 inhibitor on intracellular cGMP levels in a cellular context.

Principle: This assay quantifies the accumulation of cGMP in cells treated with a PDE9 inhibitor, often in the presence of a guanylate cyclase activator.

Materials:

  • A suitable cell line expressing PDE9 (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Guanylate cyclase activator (e.g., Atrial Natriuretic Peptide - ANP)

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • cGMP competitive ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture: Culture the cells to the desired confluency in multi-well plates.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for a specified time.

  • Stimulation: Stimulate the cells with a guanylate cyclase activator (e.g., ANP) to induce cGMP production.

  • Cell Lysis: Terminate the reaction and lyse the cells using a suitable lysis buffer to release intracellular cGMP.

  • cGMP Quantification:

    • Centrifuge the cell lysates to remove cellular debris.

    • Quantify the cGMP concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the cGMP concentration to the total protein content of the cell lysate. Plot the cGMP concentration against the inhibitor concentration to determine the compound's effect on intracellular cGMP levels.

Conclusion

The discovery and development of selective PDE9 inhibitors represent a significant advancement in the pursuit of novel therapeutics for a variety of diseases. The unique role of PDE9 in regulating the NP-pGC-cGMP signaling pathway provides a distinct therapeutic window, particularly in conditions where the NO-sGC pathway is compromised. The continued development of potent and highly selective inhibitors, coupled with a deeper understanding of the intricate roles of PDE9 in different tissues and disease states, holds great promise for the future of targeted cGMP modulation. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the Synthesis and Purification of (Rac)-Tovinontrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tovinontrine, also known as IMR-687, is a racemic mixture containing the active S,S-enantiomer, Tovinontrine. It is a potent and selective inhibitor of phosphodiesterase 9 (PDE9). The inhibition of PDE9 leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which plays a crucial role in various physiological processes. Initially investigated for the treatment of sickle cell disease and beta-thalassemia, Tovinontrine has also been explored for its potential in treating heart failure with preserved ejection fraction (HFpEF). This technical guide provides a detailed overview of the synthesis and purification methods for this compound, based on publicly available patent literature.

Chemical Structure and Properties

PropertyValue
IUPAC Name 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one
Molecular Formula C₂₁H₂₆N₆O₂
Molecular Weight 394.47 g/mol
CAS Number 2062661-53-2 (for Tovinontrine)

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process. The following experimental protocol is a composite of procedures outlined in patent literature.

Synthetic Scheme Overview

Synthesis_Scheme A Intermediate 1 (Pyrrolidine derivative) C Coupling Reaction A->C B Intermediate 2 (Imidazopyrazinone core) B->C D This compound C->D Final Product Formation

Caption: General Synthetic Strategy for this compound.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 (Pyrrolidine Derivative)

  • Reaction: Reductive amination of a suitable pyrrolidine (B122466) precursor with 2-pyrimidinecarboxaldehyde (B1338355).

  • Detailed Protocol:

    • Dissolve the pyrrolidine precursor (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).

    • Add 2-pyrimidinecarboxaldehyde (1.1 eq).

    • Add a reducing agent, for example, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Intermediate 1.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Intermediate 2 (Imidazopyrazinone Core)

  • Reaction: Cyclization of an appropriate aminoimidazole derivative with a suitable reagent to form the pyrazinone ring.

  • Detailed Protocol:

    • Dissolve the aminoimidazole precursor (1.0 eq) in a high-boiling point solvent like dimethylformamide (DMF) or dioxane.

    • Add a suitable cyclizing agent, for instance, a halo-acetyl halide or a related derivative (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture to 80-120 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude Intermediate 2.

    • Further purification can be achieved by recrystallization or column chromatography.

Step 3: Coupling of Intermediate 1 and Intermediate 2 to form this compound

  • Reaction: Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) between the halogenated Intermediate 2 and the secondary amine of Intermediate 1.

  • Detailed Protocol:

    • To a reaction vessel, add the halogenated Intermediate 2 (1.0 eq), Intermediate 1 (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a suitable ligand like Xantphos (0.1 eq).

    • Add a base, for example, cesium carbonate (Cs₂CO₃) (2.0 eq).

    • Add a dry, degassed solvent such as toluene (B28343) or dioxane.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 90-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to get the crude this compound.

Purification of this compound

Purification of the final compound is crucial to obtain a product with high purity suitable for research and development. A combination of chromatographic and crystallization techniques is typically employed.

Purification Workflow

Purification_Workflow A Crude this compound B Column Chromatography (Silica Gel) A->B C Fraction Collection & Purity Analysis B->C D Solvent Evaporation C->D Combine Pure Fractions E Recrystallization D->E F High Purity this compound E->F

Caption: General Purification Workflow for this compound.

Experimental Protocols

1. Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of methanol (B129727) in dichloromethane (DCM), typically starting from 1% methanol and gradually increasing to 5-10% methanol. The exact gradient may need to be optimized based on TLC analysis of the crude product.

  • Procedure:

    • Prepare a column with silica gel slurried in the initial eluent.

    • Adsorb the crude this compound onto a small amount of silica gel and load it onto the column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Monitor the fractions by TLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure.

2. Recrystallization

  • Solvent System: A mixture of a good solvent and a poor solvent is often effective. For compounds like Tovinontrine, a system such as methanol/diethyl ether or ethanol/hexane could be explored.

  • Procedure:

    • Dissolve the product from the chromatography step in a minimal amount of the hot "good" solvent (e.g., methanol).

    • Slowly add the "poor" solvent (e.g., diethyl ether) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to promote crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum to obtain high-purity this compound.

Data Presentation

StepIntermediate/ProductMethodYield (%)Purity (%) (Method)
1Intermediate 1Reductive Amination70-85>95 (¹H NMR)
2Intermediate 2Cyclization60-75>95 (LC-MS)
3Crude this compoundPd-catalyzed Coupling50-65~80-90 (LC-MS)
4Purified this compoundColumn Chromatography80-90 (recovery)>98 (HPLC)
5Crystalline this compoundRecrystallization70-85 (recovery)>99.5 (HPLC)

Note: The yields and purities are representative and may vary depending on the specific reaction conditions and scale.

Signaling Pathway of Tovinontrine

Tovinontrine acts by inhibiting PDE9, which in turn increases the levels of cGMP. This has downstream effects on various cellular processes.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular GC Guanylate Cyclase GTP GTP cGMP cGMP GTP->cGMP GC activation Five_GMP 5'-GMP cGMP->Five_GMP Degradation Downstream Downstream Effects (e.g., Protein Kinase G activation) cGMP->Downstream PDE9 PDE9 PDE9->cGMP Catalyzes Tovinontrine This compound Tovinontrine->PDE9 Inhibits

Caption: Mechanism of Action of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for a scientific audience. The detailed protocols and workflows are intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The successful synthesis and purification of this potent PDE9 inhibitor are critical steps for its further investigation and potential therapeutic applications.

In Vitro Characterization of Tovinontrine (IMR-687): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovinontrine, also known as IMR-687, is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] Initially investigated for the treatment of hematological disorders such as sickle cell disease (SCD) and β-thalassemia, its development for these indications was discontinued (B1498344) following disappointing results in Phase 2b clinical trials.[3][4] The compound is now under investigation for heart failure with preserved ejection fraction (HFpEF).[5][6]

This technical guide provides an in-depth overview of the in vitro characterization of Tovinontrine. It is important to note that while the initial query referred to "(Rac)-Tovinontrine," published literature consistently refers to the compound as Tovinontrine or IMR-687, suggesting it is a single enantiomer rather than a racemic mixture. This document will summarize its mechanism of action, present key quantitative data from in vitro studies, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Mechanism of Action

Tovinontrine exerts its pharmacological effect by selectively inhibiting PDE9.[1][2] PDE9 is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various signaling pathways.[2][6] By inhibiting PDE9, Tovinontrine leads to an increase in intracellular cGMP levels.[1][7] This elevation in cGMP is associated with several downstream effects, including the potential reactivation of fetal hemoglobin (HbF) production, which was the rationale for its initial investigation in hemoglobinopathies.[2] In the context of cardiovascular health, augmented cGMP signaling is known to mediate cardioprotective effects.[6]

Signaling Pathway

The proposed signaling pathway for Tovinontrine's action, particularly in the context of its effects on erythroid cells, is depicted below.

Tovinontrine_Signaling_Pathway cluster_0 cluster_1 cluster_2 Tovinontrine Tovinontrine (IMR-687) PDE9 PDE9 Tovinontrine->PDE9 Inhibits GMP 5'-GMP PDE9->GMP Degrades cGMP cGMP Downstream Downstream Effectors (e.g., PKG) cGMP->Downstream Activates Upstream Upstream Signaling (e.g., NO) Upstream->cGMP Generates HbF Increased Fetal Hemoglobin (HbF) Production Downstream->HbF Leads to

Caption: Tovinontrine inhibits PDE9, increasing cGMP levels and promoting downstream signaling.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies characterizing Tovinontrine.

Table 1: PDE Inhibition and Selectivity of Tovinontrine (IMR-687)

PDE IsoformIC50 (nM)Fold Selectivity vs. PDE9A
PDE9A1.0-
PDE1C>10,000>10,000
PDE2A>10,000>10,000
PDE3A>10,000>10,000
PDE4D>10,000>10,000
PDE5A6,7006,700
PDE6C>10,000>10,000
PDE7B>10,000>10,000
PDE8A>10,000>10,000
PDE10A>10,000>10,000
PDE11A>10,000>10,000

Data sourced from a study published in Haematologica. The IC50 for PDE9A is a representative value; specific isoforms PDE9A1 and PDE9A2 have reported IC50s of 8.19 nM and 9.99 nM, respectively, in other sources.

Table 2: In Vitro Cellular Activity of Tovinontrine (IMR-687)

AssayCell Line / TypeTreatment ConcentrationResult
cGMP InductionK562 (human erythroleukemia)0.03 - 10 µM (6 hours)Dose-dependent increase in cGMP levels
Fetal Hemoglobin (HbF) InductionK562 (human erythroleukemia)0.1 - 10 µM (72 hours)Dose-dependent increase in HbF
F-cell InductionCD34+ progenitors from SCD patientsNot specifiedIncreased percentage of HbF positive cells

Data compiled from preclinical studies.[1][7]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize Tovinontrine.

Protocol 1: PDE Inhibition Assay (Radiometric)

This protocol outlines a representative method for determining the IC50 of Tovinontrine against various PDE isoforms.

PDE_Inhibition_Workflow start Start prep_reagents Prepare Assay Buffer and Recombinant PDE Enzymes start->prep_reagents prep_compound Prepare Serial Dilutions of Tovinontrine prep_reagents->prep_compound add_components Add Enzyme, Tovinontrine/Vehicle, and [3H]-cGMP to Assay Plate prep_compound->add_components incubate Incubate at 30°C add_components->incubate stop_reaction Terminate Reaction (e.g., by boiling) incubate->stop_reaction add_venom Add Snake Venom Nucleotidase stop_reaction->add_venom incubate2 Incubate at 30°C add_venom->incubate2 separate Separate [3H]-guanosine from [3H]-cGMP via Ion-Exchange Chromatography incubate2->separate scintillation Quantify Radioactivity using Scintillation Counting separate->scintillation analyze Calculate % Inhibition and Determine IC50 Value scintillation->analyze end End analyze->end

Caption: Workflow for determining PDE inhibitory activity using a radiometric assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing Tris-HCl (pH 7.5), MgCl₂, and BSA.

    • Enzyme Dilution: Dilute recombinant human PDE enzymes to a working concentration in assay buffer.

    • Substrate: Prepare a solution of [³H]-cGMP in assay buffer.

    • Tovinontrine Dilutions: Prepare a serial dilution of Tovinontrine in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the PDE enzyme solution to each well.

    • Add the Tovinontrine dilutions or vehicle (DMSO) to the respective wells.

    • Initiate the reaction by adding the [³H]-cGMP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

    • Add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine.

    • Incubate again at 30°C.

  • Separation and Detection:

    • Apply the reaction mixture to an ion-exchange resin column that binds the charged [³H]-cGMP and [³H]-5'-GMP, allowing the uncharged [³H]-guanosine to pass through.

    • Elute the [³H]-guanosine and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PDE activity inhibition for each Tovinontrine concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the Tovinontrine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular cGMP Level Determination (Enzyme Immunoassay)

This protocol describes a method to measure changes in intracellular cGMP levels in K562 cells following treatment with Tovinontrine.

Methodology:

  • Cell Culture and Treatment:

    • Culture human erythroleukemia K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a multi-well plate at a predetermined density.

    • Treat the cells with various concentrations of Tovinontrine or vehicle for a specified duration (e.g., 6 hours).

  • Sample Preparation:

    • After treatment, lyse the cells using 0.1 M HCl.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant for cGMP measurement.

    • Determine the protein concentration of the lysate using a BCA assay for normalization.

  • cGMP Measurement (ELISA):

    • Use a commercial cGMP enzyme immunoassay (EIA) kit.

    • Acetylation (for increased sensitivity): Acetylate the standards and samples according to the kit's instructions, typically by adding an acetylation reagent (e.g., a mixture of acetic anhydride (B1165640) and triethylamine).

    • Add the acetylated standards and samples to the wells of the antibody-coated microplate.

    • Add the cGMP-alkaline phosphatase conjugate and the polyclonal antibody against cGMP.

    • Incubate at room temperature, allowing for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the p-nitrophenyl phosphate (B84403) (pNPP) substrate and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

    • Determine the cGMP concentration in the samples from the standard curve.

    • Normalize the cGMP concentration to the total protein concentration of the corresponding cell lysate.

Protocol 3: Fetal Hemoglobin (HbF) Induction Assay in K562 Cells

This protocol details a method for assessing the ability of Tovinontrine to induce HbF in K562 cells.

Methodology:

  • Cell Culture and Treatment:

    • Maintain K562 cells as described in Protocol 2.

    • Seed the cells at a low density (e.g., 8,000 cells/mL) in a multi-well plate.

    • Treat the cells with a range of Tovinontrine concentrations or vehicle for an extended period (e.g., 72 hours).

  • HbF Measurement (ELISA):

    • Harvest the cells and prepare cell lysates.

    • Use a commercial human HbF ELISA kit.

    • Add the cell lysates and HbF standards to the wells of a microplate pre-coated with an anti-HbF antibody.

    • Incubate to allow HbF to bind to the antibody.

    • Wash the plate.

    • Add a detection antibody (e.g., a biotinylated anti-HbF antibody), followed by a streptavidin-HRP conjugate.

    • Wash the plate.

    • Add a TMB substrate solution and incubate for color development.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis:

    • Construct a standard curve from the absorbance values of the HbF standards.

    • Calculate the concentration of HbF in the cell lysates from the standard curve.

    • Normalize the HbF levels to the cell number or total protein content.

Conclusion

The in vitro data for Tovinontrine (IMR-687) demonstrate that it is a potent and highly selective inhibitor of PDE9. Its ability to increase intracellular cGMP levels and subsequently induce fetal hemoglobin in erythroid cell lines provided a strong rationale for its initial clinical investigation in hemoglobinopathies. Although its development in that area has ceased, the foundational in vitro characterization remains crucial for understanding its mechanism of action as it is explored for other therapeutic indications such as heart failure. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug development and cellular signaling.

References

The Pharmacokinetics and Pharmacodynamics of (Rac)-IMR-687 (Tovinontrine): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-IMR-687, also known as tovinontrine (B611444), is a potent and selective small molecule inhibitor of phosphodiesterase-9 (PDE9). Developed as a once-daily oral therapy, it was investigated for the treatment of sickle cell disease (SCD) and other hemoglobinopathies. The primary mechanism of action of IMR-687 involves the inhibition of PDE9, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cGMP was shown in preclinical models to reactivate fetal hemoglobin (HbF) production, reduce red blood cell sickling, and mitigate inflammation and vascular occlusion associated with SCD.

This technical guide provides a comprehensive overview of the publicly available data on the pharmacokinetics and pharmacodynamics of IMR-687, drawing from preclinical studies and clinical trials in both healthy volunteers and adult patients with sickle cell disease. While clinical development for sickle cell disease and beta-thalassemia was discontinued (B1498344) due to a lack of significant clinical benefit in Phase 2b trials, the data generated provide valuable insights into the role of PDE9 inhibition in hemoglobinopathies.

Introduction

Sickle cell disease is a genetic disorder characterized by the production of abnormal hemoglobin (HbS), which causes red blood cells to become rigid and sickle-shaped. This leads to a cascade of pathophysiological events, including hemolysis, vaso-occlusion, chronic inflammation, and debilitating pain. A key therapeutic strategy in SCD is the induction of fetal hemoglobin (HbF), which interferes with HbS polymerization and ameliorates disease severity.

IMR-687 was designed to offer a novel oral treatment for SCD by targeting the cGMP signaling pathway.[1][2] PDE9 is the primary enzyme responsible for degrading cGMP in erythrocytes.[1][2] By inhibiting PDE9, IMR-687 increases intracellular cGMP levels, a mechanism known to be associated with the reactivation of HbF.[1][2] Preclinical and early clinical studies aimed to establish the safety, tolerability, pharmacokinetic profile, and pharmacodynamic effects of IMR-687.

Mechanism of Action

IMR-687 is a highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[1][2] In sickle cell disease, there is often impaired bioavailability of nitric oxide (NO), a key signaling molecule that activates soluble guanylate cyclase (sGC) to produce cGMP. Lower levels of cGMP are associated with increased inflammation, cell adhesion, and reduced vasodilation.[1] By blocking the degradation of cGMP by PDE9, IMR-687 elevates intracellular cGMP levels. This is believed to have multimodal effects beneficial for SCD, including the reactivation of fetal hemoglobin (HbF) production, which has been shown to improve symptoms and reduce disease burden.[1][2]

cluster_pathway cGMP Signaling Pathway IMR687 IMR-687 PDE9 PDE9 IMR687->PDE9 Inhibits cGMP cGMP PDE9->cGMP Degrades HbF Fetal Hemoglobin (HbF) Production cGMP->HbF RBC_Health Reduced RBC Sickling & Hemolysis cGMP->RBC_Health Adhesion Reduced WBC Adhesion & Inflammation cGMP->Adhesion Vaso Reduced Vessel Occlusion cGMP->Vaso sGC sGC sGC->cGMP Converts GTP GTP GTP->sGC NO Nitric Oxide (NO) NO->sGC Activates

Caption: Mechanism of Action of IMR-687.

Pharmacokinetics

IMR-687 is an orally administered drug intended for once-daily dosing. Pharmacokinetic properties were evaluated in a Phase 1 study in healthy volunteers (NCT02998450) and a Phase 2a study in adult patients with sickle cell disease (NCT03401112).

Summary of Pharmacokinetic Findings

While specific quantitative data for key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are not publicly available in detail, the clinical studies were designed to assess these parameters at various dose levels.

Qualitative findings from the Phase 2a trial indicated that in patients receiving concomitant hydroxyurea (B1673989) (HU), IMR-687 had no substantial pharmacokinetic effect on HU. Furthermore, pharmacodynamic responses, such as increases in F-cells, were found to correlate with IMR-687 exposure, suggesting a dose-response relationship.

The discontinuation of the clinical development program for SCD may have limited the publication of detailed pharmacokinetic analyses.

Pharmacodynamics

The pharmacodynamic effects of IMR-687 were extensively studied in preclinical models and in clinical trials with SCD patients. The primary endpoints focused on biomarkers of disease modification, including markers of red blood cell health, hemolysis, and inflammation.

Preclinical Pharmacodynamics

In vitro and in vivo preclinical studies demonstrated the potential of IMR-687 to address the underlying pathology of sickle cell disease.

Table 1: Summary of Preclinical Pharmacodynamic Effects of IMR-687

Model SystemKey FindingsReference
K562 & UT-7 Erythroid Cells - Dose-dependent increase in cGMP. - Dose-dependent induction of HbF.[1]
CD34+ Progenitors from SCD Patients - Increased the percentage of HbF-positive erythroid cells (F-cells).[1]
Townes Transgenic SCD Mouse Model - Increased HbF levels. - Reduced red blood cell sickling. - Reduced markers of hemolysis (e.g., free plasma Hb). - Reduced immune cell activation and microvascular stasis. - Increased plasma nitrite (B80452) levels.[1]
Clinical Pharmacodynamics

The Phase 2a clinical trial in adult SCD patients evaluated the pharmacodynamic effects of IMR-687 as both a monotherapy and in combination with hydroxyurea.

Table 2: Summary of Clinical Pharmacodynamic Effects of IMR-687 in Adult SCD Patients (Phase 2a)

ParameterDose GroupKey FindingsReference
F-cells (%) 100 mg / 200 mg Monotherapy- Statistically significant increase from baseline compared to placebo at Week 24. - LS mean difference of 11.66 (p=0.0190).[3]
Fetal Hemoglobin (HbF) 100 mg / 200 mg Monotherapy- Mean absolute increase from baseline of 0.9%. - 38% of evaluable subjects had an absolute HbF increase of >1%.[4]
Markers of Hemolysis Monotherapy & Combination- Improvements observed in markers of hemolysis.[4]
Vaso-Occlusive Crises (VOCs) IMR-687 (pooled) vs. Placebo- 40% lower mean annualized VOC rate. - Median annualized VOC rate of 0 vs. 1.87 for placebo (p=0.048).[2][5]
VOC-related Hospitalizations IMR-687 (pooled) vs. Placebo- Lower mean annualized rate (0.84 vs. 1.36).[2]
Inflammation (hsCRP) & Cardiac Stress (NTproBNP) Monotherapy- Reductions observed, suggesting potential anti-inflammatory and cardiovascular benefits.[4]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are summarized below, based on published literature.

In Vitro Studies

cluster_invitro In Vitro Experimental Workflow start Start: Cell Culture culture Culture K562 or CD34+ Progenitor Cells start->culture treatment Treat cells with varying concentrations of IMR-687 or HU culture->treatment incubation Incubate for specified duration (e.g., 6h for cGMP, 72h for HbF) treatment->incubation harvest Harvest Cells & Supernatant incubation->harvest elisa cGMP/HbF ELISA harvest->elisa facs FACS for F-cells harvest->facs analysis Analysis elisa->analysis facs->analysis

Caption: Generalized workflow for in vitro experiments.
  • Cell Culture:

    • K562 Cells: Human erythroleukemic K562 cells were cultured in Iscove's Modified Dulbecco's Medium supplemented with 10% fetal bovine serum and antibiotics.

    • CD34+ Progenitor Cells: CD34+ cells from SCD patient blood or bone marrow were cultured in a two-phase liquid system to induce erythroid differentiation.

  • Drug Treatment: Cells were exposed to increasing concentrations of IMR-687 or hydroxyurea (as a comparator).

  • cGMP and HbF Quantification:

    • After a 6-hour treatment, cGMP levels in K562 cells were measured.

    • Following a 72-hour treatment, HbF protein levels were quantified from cell lysates using an ELISA kit.

  • F-cell Analysis: For CD34+ derived cells, the percentage of HbF-positive (F-cells) erythroid cells was determined by fluorescence-activated cell sorting (FACS).

In Vivo Studies (Townes Mouse Model)

cluster_invivo Townes Mouse Model Experimental Workflow start Start: Animal Dosing dosing Daily oral gavage of IMR-687, HU, or vehicle to HbSS-Townes mice for 30 days start->dosing hypoxia Induce Vaso-occlusive Crisis (Hypoxia Challenge - optional) dosing->hypoxia collection Collect Blood & Tissue Samples dosing->collection hypoxia->collection blood_analysis Hematological Analysis: HbF, % Sickled RBC, Hemolysis Markers collection->blood_analysis tissue_analysis Tissue Analysis: Inflammation Markers, Microvascular Stasis collection->tissue_analysis analysis Analysis blood_analysis->analysis tissue_analysis->analysis

Caption: Generalized workflow for Townes mouse model experiments.
  • Animal Model: The Townes transgenic mouse model, which expresses human sickle hemoglobin (HbSS), was used.

  • Dosing Regimen: Mice received daily oral doses of IMR-687 (e.g., 30 mg/kg), hydroxyurea, or a vehicle control for a period of 30 days.

  • Pharmacodynamic Assessments:

    • Blood Analysis: At the end of the treatment period, blood was collected to measure the percentage of F-cells, the proportion of sickled red blood cells, and various markers of hemolysis (plasma-free hemoglobin, bilirubin, LDH).

    • Vaso-occlusive Crisis Model: In some experiments, after a period of treatment, mice were exposed to hypoxic conditions to induce vaso-occlusion, which was then quantified.

    • Tissue Analysis: Tissues such as the lungs were analyzed for markers of inflammation and immune cell activation.

Safety and Tolerability

Across the Phase 1 and Phase 2a clinical trials, IMR-687 was generally reported to be safe and well-tolerated, both as a monotherapy and in combination with hydroxyurea.[4][5]

  • Common Adverse Events: The most frequently reported adverse events included sickle cell anemia with crisis, nausea, headache, and back pain.[4]

  • Serious Adverse Events: No treatment-related serious adverse events were reported in the IMR-687 treatment groups.[3][5]

  • Laboratory Findings: There were no clinically significant changes in vital signs, electrocardiogram (ECG) data, or laboratory safety values. Notably, no cases of neutropenia were observed, a potential concern with other SCD therapies like hydroxyurea.[5]

Conclusion and Future Directions

(Rac)-IMR-687 (tovinontrine) is a selective PDE9 inhibitor that demonstrated a clear mechanism of action, leading to increased cGMP and subsequent favorable pharmacodynamic changes in preclinical models of sickle cell disease. Early clinical data in adult SCD patients supported these findings, showing increases in HbF and F-cells and a reduction in the frequency of vaso-occlusive crises.

Despite these promising early results, the development of tovinontrine for sickle cell disease and beta-thalassemia was halted following interim analyses of Phase 2b trials that did not show a significant clinical benefit compared to placebo. The comprehensive data gathered throughout its development, however, contribute significantly to the understanding of the cGMP pathway as a therapeutic target in hemoglobinopathies. The findings on safety and pharmacodynamics may inform future research and the development of other agents targeting this pathway. The exploration of tovinontrine has since pivoted to other therapeutic areas, such as heart failure with preserved ejection fraction.

References

(Rac)-Tovinontrine for Thalassemia: A Technical Review of a Discontinued Clinical Program

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the early-stage research and clinical development of (Rac)-Tovinontrine (IMR-687) for the treatment of β-thalassemia. Despite a promising preclinical profile, the clinical development program for Tovinontrine in hemoglobinopathies was ultimately discontinued. This document summarizes the available data, experimental methodologies, and the key findings that led to this decision, offering valuable insights for the drug development community.

Executive Summary

This compound is a potent and selective small molecule inhibitor of phosphodiesterase 9 (PDE9).[1] The therapeutic hypothesis was that by inhibiting PDE9, Tovinontrine would increase intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a signaling molecule known to play a role in various physiological processes, including the production of fetal hemoglobin (HbF).[1][2] An increase in HbF has the potential to ameliorate the clinical symptoms of β-thalassemia.

Preclinical studies in mouse models of β-thalassemia suggested a potential therapeutic benefit, showing improvements in hematological parameters.[3][4] However, the subsequent Phase 2b clinical trial, known as the Forte study, failed to demonstrate a meaningful clinical benefit in patients with β-thalassemia.[5] Interim analyses revealed no significant reduction in transfusion burden or improvement in disease-related biomarkers, leading to the termination of the clinical development program for this indication.[1]

Mechanism of Action

Tovinontrine's mechanism of action is centered on the inhibition of PDE9.[1] PDE9 is an enzyme that specifically degrades cGMP.[6] By inhibiting PDE9, Tovinontrine leads to an accumulation of intracellular cGMP.[1] This increase in cGMP was hypothesized to stimulate γ-globin expression, leading to increased production of HbF.[2] The intended multimodal action of Tovinontrine also included effects on red blood cells, white blood cells, and adhesion molecules.[6]

Tovinontrine Tovinontrine PDE9 Phosphodiesterase 9 (PDE9) Tovinontrine->PDE9 Inhibits cGMP cyclic Guanosine Monophosphate (cGMP) PDE9->cGMP Degrades HbF Fetal Hemoglobin (HbF) Production cGMP->HbF Stimulates Amelioration Amelioration of Thalassemia Symptoms HbF->Amelioration

Proposed Signaling Pathway of Tovinontrine in Thalassemia.

Preclinical Research

In Vivo Efficacy in a Mouse Model of β-Thalassemia

Preclinical studies utilizing the Hbbth1/th1 mouse model of β-thalassemia provided the initial proof-of-concept for Tovinontrine.

Experimental Protocol:

  • Animal Model: Hbbth1/th1 mice, a model that recapitulates many of the hematological defects observed in human β-thalassemia.

  • Treatment: Tovinontrine administered orally.

  • Parameters Measured: Total hemoglobin, red blood cell count, and other hematological indices.

  • Analysis: Comparison of hematological parameters between Tovinontrine-treated and vehicle-treated mice.

Summary of Preclinical Findings:

ParameterOutcomeReference
Total HemoglobinIncreased in Tovinontrine-treated mice compared to control.[3][4]
Red Blood Cell CountIncreased in Tovinontrine-treated mice compared to control.[3][4]

These encouraging preclinical results provided the rationale for advancing Tovinontrine into clinical trials for β-thalassemia.[3][4]

Clinical Development: The Forte Phase 2b Trial

The Forte study (NCT04411082) was a randomized, double-blind, placebo-controlled Phase 2b clinical trial designed to evaluate the efficacy, safety, and tolerability of Tovinontrine in adult patients with β-thalassemia.[1]

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled.[1]

  • Patient Population: Adult subjects with β-thalassemia, including both transfusion-dependent (TDT) and non-transfusion-dependent (NTDT) patients.[1]

  • Intervention: Tovinontrine administered orally once daily.[1]

  • Primary Endpoints:

    • For TDT patients: Reduction in transfusion burden.[1]

    • For NTDT patients: Improvement in hemoglobin levels.

  • Secondary Endpoints: Changes in iron loading, iron chelation requirements, and serum ferritin levels.[1]

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Enrollment Enrollment of Adult β-thalassemia Patients Randomization Randomization Enrollment->Randomization Tovinontrine_Arm Tovinontrine (Oral, Once Daily) Randomization->Tovinontrine_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Endpoint_Analysis Endpoint Analysis: - Transfusion Burden (TDT) - Hemoglobin Levels (NTDT) - Safety and Tolerability Tovinontrine_Arm->Endpoint_Analysis Placebo_Arm->Endpoint_Analysis

Simplified Workflow of the Forte Phase 2b Clinical Trial.

Summary of Clinical Trial Results:

Interim analyses of the Forte trial data revealed a lack of clinical efficacy for Tovinontrine in the β-thalassemia patient population.[1]

Outcome MeasureResultReference
Transfusion Burden (TDT patients)No meaningful benefit observed.[5]
Disease-Related BiomarkersNo significant improvement.[5]
Safety and TolerabilityGenerally well-tolerated.[6]

The disappointing interim results led to the discontinuation of the Forte trial and the termination of the Tovinontrine development program for β-thalassemia and sickle cell disease.[5]

Conclusion and Future Perspectives

The development of this compound for β-thalassemia serves as a critical case study in the challenges of translating promising preclinical findings into clinical efficacy. While the mechanism of action, targeting the PDE9-cGMP-HbF pathway, was scientifically sound, the clinical trial failed to demonstrate a tangible benefit to patients.

Several factors could have contributed to this outcome, including:

  • Insufficient target engagement in humans at the doses studied.

  • Complexities in the pathophysiology of β-thalassemia that were not adequately addressed by PDE9 inhibition alone.

  • Differences between the mouse model and human disease.

Despite the discontinuation of the Tovinontrine program, the exploration of pathways that induce HbF production remains a valid and important therapeutic strategy for β-thalassemia and other hemoglobinopathies. Future research in this area will benefit from the lessons learned from the Tovinontrine clinical trials. A thorough analysis of the pharmacokinetic and pharmacodynamic data from the Forte study, if made publicly available, would be invaluable to the scientific community in designing the next generation of therapies for these debilitating diseases.

References

Methodological & Application

Application Notes and Protocols for (Rac)-IMR-687 in Animal Models of Thalassemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IMR-687, also known as tovinontrine, is a potent and selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3][4][5] PDE9 is an enzyme that selectively degrades cyclic guanosine (B1672433) monophosphate (cGMP), a crucial signaling molecule involved in various physiological processes, including vascular biology.[1][2][3][4][5] In hemoglobinopathies like beta-thalassemia, cGMP levels are often reduced, leading to impaired blood flow, increased inflammation, and greater cell adhesion.[3][4][5] By inhibiting PDE9, IMR-687 increases intracellular cGMP levels, which is associated with the reactivation of fetal hemoglobin (HbF) production.[3][4] Increased HbF levels can ameliorate the clinical manifestations of beta-thalassemia by reducing the imbalance of alpha- and beta-globin chains.[3] Preclinical studies have demonstrated the potential of IMR-687 to improve hematological parameters in a mouse model of beta-thalassemia.[6]

These application notes provide a comprehensive overview of the use of (Rac)-IMR-687 in preclinical animal models of thalassemia, including its mechanism of action, detailed experimental protocols, and a summary of key preclinical findings. While clinical trials in humans were discontinued (B1498344) due to a lack of efficacy, the preclinical data and methodologies remain valuable for researchers investigating PDE9 inhibition and related pathways in the context of hemoglobinopathies.[1]

Mechanism of Action

IMR-687 exerts its therapeutic effect by inhibiting PDE9, leading to an accumulation of intracellular cGMP. This elevated cGMP is believed to have a multimodal mechanism of action beneficial for thalassemia, including:

  • Reactivation of Fetal Hemoglobin (HbF): Increased cGMP signaling is associated with the induction of γ-globin gene expression, leading to increased production of HbF.[3]

  • Improved Erythropoiesis: Preclinical data suggests that IMR-687 can improve the maturation of red blood cells.[6]

  • Vascular Benefits: Elevated cGMP can lead to vasodilation, reduced inflammation, and decreased adhesion of blood cells to the vascular endothelium.[3]

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Space sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP PDE9 PDE9 cGMP->PDE9 Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP (inactive) PDE9->GMP Degrades to IMR687 (Rac)-IMR-687 IMR687->PDE9 Inhibits HbF Increased Fetal Hemoglobin (HbF) Production PKG->HbF Vascular Improved Vascular Function PKG->Vascular

Figure 1: Mechanism of action of (Rac)-IMR-687.

Preclinical Data in a Thalassemia Animal Model

A study utilizing the Hbb th1/th1 mouse model of beta-thalassemia evaluated the effects of IMR-687.[6] This model is characterized by the absence of functional beta-globin, leading to reduced hemoglobin, fewer mature red blood cells, and ineffective erythropoiesis, thus mimicking key pathological features of human beta-thalassemia.[6]

Summary of Quantitative Data
ParameterVehicle ControlIMR-687 (30 mg/kg/day)IMR-687 (60 mg/kg/day)
Change in Hemoglobin (g/dL) Baseline+1.0 (p<0.05)+1.5 (p<0.01)
Red Blood Cells (RBCs) BaselineStatistically Significant IncreaseStatistically Significant Increase
Reticulocytes BaselineStatistically Significant DecreaseStatistically Significant Decrease
Splenic Erythroblast Maturation BaselineImproved DifferentiationImproved Differentiation
Data sourced from a 30-day study in Hbb th1/th1 mice.[6]

Experimental Protocols

Animal Model

The Hbb th1/th1 mouse model is a suitable choice for studying the effects of therapeutic agents on beta-thalassemia.[6] These mice lack functional beta-globin and exhibit a phenotype that mirrors several aspects of the human disease.[6]

Dosing and Administration
  • Compound Preparation: (Rac)-IMR-687 should be formulated in a suitable vehicle for oral administration. The specific vehicle used in the published study is not detailed, but a common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose.

  • Dosing Regimen: Based on preclinical studies, daily oral administration of IMR-687 at doses of 30 mg/kg and 60 mg/kg for a duration of 30 days has been shown to be effective in the Hbb th1/th1 mouse model.[6]

  • Administration: The compound is administered via oral gavage once daily.

Experimental Workflow

cluster_0 Phase 1: Acclimatization and Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Acclimatization Acclimatize Hbb th1/th1 mice Baseline Collect baseline blood samples Acclimatization->Baseline Grouping Randomize mice into treatment groups (Vehicle, 30 mg/kg, 60 mg/kg) Baseline->Grouping Dosing Daily oral administration of IMR-687 or vehicle for 30 days Grouping->Dosing Monitoring Monitor animal health and body weight Dosing->Monitoring Final_Collection Collect terminal blood and spleen samples Dosing->Final_Collection Analysis Perform hematological analysis, flow cytometry of spleen, and biochemical assays Final_Collection->Analysis

Figure 2: Experimental workflow for evaluating IMR-687.
Key Experimental Methodologies

  • Hematological Analysis:

    • Sample Collection: Collect peripheral blood from the tail vein or via cardiac puncture at the end of the study.

    • Parameters to Measure:

      • Hemoglobin (Hb) concentration

      • Red blood cell (RBC) count

      • Reticulocyte count

    • Instrumentation: Use an automated hematology analyzer calibrated for mouse blood.

  • Flow Cytometry for Splenic Erythroblast Maturation:

    • Spleen Preparation: Harvest spleens at the end of the study and prepare single-cell suspensions.

    • Staining: Stain cells with fluorescently labeled antibodies against erythroid markers such as Ter119 and CD71.

    • Analysis: Use a flow cytometer to quantify different populations of developing erythroblasts (e.g., proerythroblasts, basophilic, polychromatic, and orthochromatic erythroblasts) based on the expression of Ter119 and CD71. An improvement in the ratio of mature to immature erythroblasts indicates enhanced erythropoiesis.[6]

  • Biochemical Assays:

    • Sample Collection: Collect plasma or serum from blood samples.

    • Parameters to Measure:

      • Markers of hemolysis (e.g., lactate (B86563) dehydrogenase, bilirubin)

      • Markers of iron metabolism (e.g., serum iron, ferritin)

  • Safety and Tolerability Assessment:

    • Daily Observations: Monitor animals daily for any signs of mortality or adverse effects.

    • Body Weight: Measure total body weight at the beginning and end of the study.

    • Organ-to-Body Weight Ratio: At necropsy, measure the spleen-to-body weight ratio as an indicator of splenomegaly.[6]

Conclusion

(Rac)-IMR-687 has demonstrated preclinical efficacy in a mouse model of beta-thalassemia by improving key hematological parameters and enhancing erythropoiesis.[6] While the translation to clinical benefit in humans was not observed, the study of PDE9 inhibitors in the context of thalassemia remains an area of interest for understanding the underlying disease pathophysiology and exploring novel therapeutic targets. The protocols and data presented here provide a valuable resource for researchers investigating the role of the cGMP pathway in hemoglobinopathies.

References

Application Note & Protocols: Assay Development for Measuring (Rac)-Tovinontrine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Tovinontrine is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9 is a key enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), an essential second messenger involved in various physiological processes, including vascular biology.[2][3] In pathological conditions such as heart failure, the expression and activity of PDE9 can be elevated, leading to reduced cGMP levels and impaired cardiac function.[4] By inhibiting PDE9, this compound increases the intracellular concentration of cGMP, thereby enhancing downstream signaling pathways that can lead to therapeutic benefits.[3][4]

The development of robust and reliable assays to measure the activity of this compound is critical for its preclinical and clinical development. These assays are essential for determining the compound's potency (e.g., IC50), understanding its mechanism of action in a cellular context, and for high-throughput screening of other potential PDE9 inhibitors. This document provides detailed protocols for two key assays: a biochemical fluorescence polarization (FP) assay to directly measure PDE9 inhibition and a cell-based competitive ELISA to quantify the accumulation of cGMP in response to this compound treatment.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the signaling pathway involving PDE9 and the mechanism of action for this compound. Natriuretic peptides bind to their receptors, stimulating the production of cGMP. PDE9 hydrolyzes cGMP to GMP, thus terminating the signal. This compound inhibits PDE9, leading to an accumulation of cGMP and enhanced downstream effects.

Tovinontrine_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Natriuretic Peptide Receptor GC Guanylate Cyclase Receptor->GC activates cGMP cGMP GC->cGMP GTP GTP GTP->GC GMP GMP cGMP->GMP hydrolyzed by Downstream_Effects Downstream Cardioprotective Effects cGMP->Downstream_Effects activates PDE9 PDE9 Tovinontrine This compound Tovinontrine->PDE9 inhibits Natriuretic_Peptides Natriuretic Peptides Natriuretic_Peptides->Receptor binds

Caption: this compound inhibits PDE9, increasing cGMP levels.

Protocol 1: Biochemical PDE9 Inhibition Assay

This protocol describes a fluorescence polarization (FP) assay to determine the in vitro potency (IC50) of this compound against purified human PDE9 enzyme. The assay measures the displacement of a fluorescently labeled cGMP analog from the active site of the PDE9 enzyme.

Experimental Workflow: Biochemical Assay

Biochemical_Workflow prep 1. Prepare Reagents - this compound serial dilution - PDE9 Enzyme - Fluorescent cGMP tracer plate 2. Plate Components Add Assay Buffer, PDE9 Enzyme, and this compound to 384-well plate prep->plate incubate1 3. Pre-incubation Incubate for 15 minutes at room temperature plate->incubate1 add_tracer 4. Add Tracer Add fluorescent cGMP tracer to all wells incubate1->add_tracer incubate2 5. Incubation Incubate for 60 minutes at room temperature (protect from light) add_tracer->incubate2 read 6. Read Plate Measure Fluorescence Polarization incubate2->read analyze 7. Data Analysis Calculate % inhibition and determine IC50 read->analyze Cell_Based_Workflow seed 1. Cell Seeding Seed cells (e.g., HEK293 expressing PDE9) in a 96-well plate and incubate overnight treat 2. Compound Treatment Treat cells with serially diluted This compound for 30 minutes seed->treat stimulate 3. Stimulation Stimulate cells with a cGMP-inducing agent (e.g., SNP) for 10 minutes treat->stimulate lyse 4. Cell Lysis Lyse the cells to release intracellular cGMP stimulate->lyse elisa 5. cGMP ELISA Perform competitive ELISA according to manufacturer's protocol lyse->elisa read 6. Read Plate Measure absorbance at 450 nm elisa->read analyze 7. Data Analysis Calculate cGMP concentration and determine EC50 read->analyze

References

Application Notes and Protocols for High-Throughput Screening of Novel PDE9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 9 (PDE9) is a crucial enzyme in cellular signaling, specifically hydrolyzing cyclic guanosine (B1672433) monophosphate (cGMP). This enzyme is a key regulator of cGMP levels, a vital second messenger involved in numerous physiological processes. Notably, PDE9's activity is independent of the nitric oxide (NO) signaling pathway, primarily modulating cGMP produced via the natriuretic peptide (NP) pathway. Dysregulation of PDE9 has been linked to a variety of disorders, including neurodegenerative diseases like Alzheimer's, heart failure, and metabolic conditions. Consequently, the identification of potent and selective PDE9 inhibitors is a significant therapeutic goal. High-throughput screening (HTS) is an indispensable method for discovering novel PDE9 inhibitors from large chemical libraries. These application notes provide detailed protocols and guidance for conducting HTS campaigns to identify and characterize new PDE9 inhibitors.

Signaling Pathway of PDE9

The primary signaling cascade regulated by PDE9 involves the natriuretic peptide system. Natriuretic peptides bind to their receptors (NPR-A and NPR-B), which possess intrinsic guanylyl cyclase activity. This leads to the conversion of GTP to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to diverse cellular responses. PDE9A acts as a crucial negative regulator in this pathway by hydrolyzing cGMP to

Application Notes and Protocols: (Rac)-Tovinontrine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are generated based on the known mechanism of Tovinontrine as a phosphodiesterase-9 (PDE9) inhibitor and the established role of PDE9 in the central nervous system. As of late 2025, direct research on the application of (Rac)-Tovinontrine in neuroscience is not publicly available. Tovinontrine's clinical development was focused on hematological disorders and was ultimately discontinued.[1] These notes are intended to provide a hypothetical framework for researchers interested in exploring the potential of PDE9 inhibitors like Tovinontrine in a neuroscience context.

Introduction

This compound refers to the racemic mixture of the enantiomers of Tovinontrine. In pharmacology, enantiomers of a chiral drug can exhibit different biological activities, and using a racemic mixture means both are administered.[2][3][4] Tovinontrine is a potent and selective inhibitor of phosphodiesterase-9 (PDE9).[1] PDE9 is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various signaling pathways.[1]

While Tovinontrine's development was halted for other indications, its mechanism of action holds potential for neuroscience research. PDE9 is expressed in the brain and is involved in modulating synaptic plasticity, neuronal signaling, and cognitive processes. By inhibiting PDE9, Tovinontrine can elevate cGMP levels, which may have therapeutic implications for neurodegenerative and psychiatric disorders.

Mechanism of Action in a Neuroscience Context

In the central nervous system, cGMP is a key modulator of neuronal function. It is involved in processes such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. PDE9 inhibition by Tovinontrine would lead to an accumulation of cGMP in neurons, thereby amplifying the downstream signaling cascades. This could potentially enhance synaptic function and offer neuroprotective effects.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds NO_Synthase Nitric Oxide Synthase (nNOS) NMDA_R->NO_Synthase activates Soluble_GC Soluble Guanylate Cyclase (sGC) NO_Synthase->Soluble_GC activates GTP GTP cGMP cGMP GTP->cGMP converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP cGMP->GMP degraded by Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) PKG->Synaptic_Plasticity modulates PDE9 PDE9 Tovinontrine This compound Tovinontrine->PDE9 inhibits

Figure 1: Tovinontrine's Mechanism of Action in Neurons.

Potential Applications in Neuroscience Research

  • Cognitive Enhancement: Investigating the effects of this compound on learning and memory in animal models of age-related cognitive decline or Alzheimer's disease.

  • Neurodegenerative Diseases: Exploring the neuroprotective potential of this compound in models of Parkinson's disease or Huntington's disease, focusing on its ability to mitigate neuronal cell death.

  • Psychiatric Disorders: Assessing the anxiolytic or antidepressant-like effects of this compound in relevant behavioral models.

Data Presentation

Table 1: Hypothetical In Vitro Efficacy of this compound
ParameterThis compoundControl
PDE9 Inhibition (IC50) 20 nMN/A
cGMP Levels (Primary Neurons) 250% increaseBaseline
Neuronal Viability (under stress) 85%50%
Table 2: Hypothetical In Vivo Behavioral Outcomes in a Mouse Model of Cognitive Impairment
Behavioral TestThis compound TreatedVehicle Controlp-value
Morris Water Maze (Escape Latency) 25 seconds50 seconds<0.01
Novel Object Recognition (Discrimination Index) 0.750.50<0.05
Y-Maze (Spontaneous Alternation) 80%60%<0.05

Experimental Protocols

Protocol 1: In Vitro Assessment of cGMP Levels in Primary Neuronal Cultures

Objective: To determine the effect of this compound on intracellular cGMP levels in primary cortical neurons.

Materials:

  • Primary cortical neurons

  • Neurobasal medium

  • This compound

  • cGMP immunoassay kit

  • Lysis buffer

Procedure:

  • Culture primary cortical neurons to a density of 1x106 cells/well in a 6-well plate.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Treat the neurons with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 30 minutes).

  • Lyse the cells using the provided lysis buffer.

  • Measure the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.

  • Normalize cGMP levels to the total protein concentration of each sample.

Protocol 2: In Vivo Assessment of Cognitive Enhancement in a Mouse Model

Objective: To evaluate the effect of this compound on spatial learning and memory using the Morris water maze test in an Alzheimer's disease mouse model.

Materials:

  • Alzheimer's disease mouse model (e.g., 5xFAD)

  • This compound

  • Vehicle solution

  • Morris water maze apparatus

Procedure:

  • Acclimate the mice to the experimental room and handling for one week.

  • Administer this compound or vehicle to the mice daily for a specified period (e.g., 4 weeks) via oral gavage.

  • Conduct the Morris water maze test, which consists of an acquisition phase (4 trials/day for 5 days) and a probe trial.

  • During the acquisition phase, record the escape latency to find the hidden platform.

  • During the probe trial (platform removed), record the time spent in the target quadrant.

  • Analyze the data to compare the performance of the Tovinontrine-treated group with the vehicle control group.

cluster_0 Phase 1: Pre-clinical Assessment cluster_1 Phase 2: In Vivo Behavioral Studies cluster_2 Phase 3: Data Analysis A Primary Neuronal Culture B Treat with This compound A->B C Measure cGMP Levels (In Vitro Assay) B->C G Statistical Analysis of In Vitro and In Vivo Data C->G D Animal Model of Cognitive Impairment E Chronic Dosing with This compound D->E F Behavioral Testing (e.g., Morris Water Maze) E->F F->G H Conclusion on Therapeutic Potential G->H

Figure 2: Experimental Workflow for Tovinontrine Research.

References

Application Notes and Protocols for In Vivo Imaging of (Rac)-Tovinontrine Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Tovinontrine (formerly IMR-687, currently CRD-750) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1] PDE9 is a key enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in various physiological processes. By inhibiting PDE9, Tovinontrine elevates intracellular cGMP levels, which has shown therapeutic potential in cardiovascular diseases, particularly heart failure.[2][3] This document provides detailed application notes and protocols for the in vivo imaging of Tovinontrine's engagement with its target, PDE9, with a special focus on the broader context of the Rac-cGMP signaling pathway.

The "(Rac)" in the topic refers to the Rac family of small GTP-binding proteins, which are now understood to be upstream regulators of cGMP production. A recently uncovered signaling pathway demonstrates that activated Rac, through its effector p21-activated kinase (PAK), can directly activate transmembrane guanylyl cyclases (GCs) to produce cGMP. This establishes a "Rac-cGMP signaling pathway," providing a broader context for the mechanism of action of Tovinontrine.

Signaling Pathway

The signaling pathway illustrates the interplay between the Rac GTPase cycle, the production of cGMP by guanylyl cyclase, the role of PDE9 in cGMP degradation, and the mechanism of action of Tovinontrine.

Rac_Tovinontrine_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor Rac_GDP Rac-GDP (inactive) Receptor->Rac_GDP 2. GEF-mediated exchange Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor 1. Activation Rac_GTP Rac-GTP (active) Rac_GDP->Rac_GTP GTP Rac_GTP->Rac_GDP GAP-mediated hydrolysis PAK PAK Rac_GTP->PAK 3. Activation GC Guanylyl Cyclase (GC) PAK->GC 4. Activation cGMP cGMP GC->cGMP 5. Production GTP GTP PDE9 PDE9 cGMP->PDE9 7. Degradation Downstream_Effectors Downstream Effectors (e.g., PKG) cGMP->Downstream_Effectors 6. Signaling GMP 5'-GMP PDE9->GMP Tovinontrine Tovinontrine Tovinontrine->PDE9 8. Inhibition

Figure 1: The Rac-cGMP signaling pathway and Tovinontrine's mechanism of action.

Quantitative Data

Tovinontrine is a highly potent and selective inhibitor of PDE9. The following tables summarize its in vitro selectivity and in vivo efficacy in preclinical models of heart failure with preserved ejection fraction (HFpEF).

Table 1: In Vitro Selectivity Profile of Tovinontrine (IMR-687)

Phosphodiesterase Isoform IC50 (µM) Selectivity vs. PDE9A
PDE9A Sub-nanomolar (not specified) -
PDE1A3 88.4 >800-fold
PDE1B 8.48 >800-fold
PDE1C 12.2 >800-fold
PDE5A2 81.9 >800-fold
Other 27 PDE enzymes (including PDE4 & PDE10) No significant inhibition Highly Selective

Data from a radiometric assay using recombinant human PDE enzymes.[4]

Table 2: Preclinical Efficacy of Tovinontrine in Mouse Models of HFpEF

Parameter Angiotensin-II Model Uninephrectomy-Aldosterone Model db/db Diabetic Model
Cardiomyocyte Size Reduction 54% 58% 35%
Plasma BNP Reduction (vs. Vehicle) 59% (2376 vs 5757 pg/mL) 34% (1216 vs 1860 pg/mL) 32% (830 vs 1216 pg/mL)
Plasma ANP Reduction Significant Reduction Significant Reduction Significant Reduction
Urinary Albumin-to-Creatinine Ratio Lowered Lowered Lowered

Mice were treated with Tovinontrine (60 or 100 mg/kg) for 6-8 weeks. All reductions are statistically significant (p < 0.007).[4]

Experimental Protocols

Direct in vivo imaging of Tovinontrine's target engagement with PDE9 is challenging due to the lack of a validated PET radiotracer for PDE9. However, based on established methodologies for developing PET tracers for other phosphodiesterases, a hypothetical protocol for a novel PDE9 PET radioligand, tentatively named [¹⁸F]Tovinontrine-PET, is presented. This is followed by a protocol for a more accessible, indirect method of assessing target engagement.

Protocol 1: Preclinical In Vivo Target Engagement with a Hypothetical PDE9 PET Radiotracer

This protocol outlines the preclinical evaluation of Tovinontrine's target engagement using a hypothetical [¹⁸F]-labeled Tovinontrine analog ([¹⁸F]Tovinontrine-PET) in a rodent model of heart failure.

1. Radiosynthesis of [¹⁸F]Tovinontrine-PET

  • Objective: To synthesize a high-purity, high-specific-activity PET tracer based on the Tovinontrine scaffold.

  • Procedure:

    • Develop a synthetic route for a suitable precursor of Tovinontrine amenable to fluorination with [¹⁸F]fluoride.

    • Perform automated radiosynthesis using a commercially available module.

    • Purify the crude product using high-performance liquid chromatography (HPLC).

    • Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

    • Perform quality control to ensure radiochemical purity (>95%), specific activity, and sterility.

2. Animal Model

  • Species: Sprague-Dawley rats.

  • Model: Induce heart failure with preserved ejection fraction (HFpEF) via a high-fat diet and L-NAME administration.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

3. PET/CT Imaging Procedure

  • Instrumentation: Small-animal PET/CT scanner.

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.

    • Place a catheter in the tail vein for injections.

    • Baseline Scan:

      • Inject a bolus of [¹⁸F]Tovinontrine-PET (e.g., 5-10 MBq).

      • Acquire dynamic PET data for 60-90 minutes.

      • Perform a CT scan for anatomical co-registration.

    • Blocking Scan:

      • Administer a therapeutic, non-radiolabeled dose of Tovinontrine.

      • After a suitable time for drug distribution, inject a second bolus of [¹⁸F]Tovinontrine-PET.

      • Acquire a second dynamic PET scan.

4. Data Analysis

  • Co-register PET and CT images.

  • Define regions of interest (ROIs) over the heart and other relevant organs.

  • Generate time-activity curves (TACs) for each ROI.

  • Calculate the standardized uptake value (SUV) or distribution volume (VT) to quantify tracer uptake.

  • Compare the tracer uptake between the baseline and blocking scans to determine the percentage of PDE9 occupancy by Tovinontrine.

PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Radiosynthesis 1. Radiosynthesis of [¹⁸F]Tovinontrine-PET Baseline_Scan 3. Baseline PET/CT Scan with [¹⁸F]Tovinontrine-PET Radiosynthesis->Baseline_Scan Animal_Model 2. HFpEF Rodent Model Preparation Animal_Model->Baseline_Scan Tovinontrine_Admin 4. Administer unlabeled Tovinontrine Baseline_Scan->Tovinontrine_Admin Blocking_Scan 5. Blocking PET/CT Scan with [¹⁸F]Tovinontrine-PET Tovinontrine_Admin->Blocking_Scan Image_Analysis 6. Image Co-registration and ROI Definition Blocking_Scan->Image_Analysis Quantification 7. Quantification of Tracer Uptake (SUV/VT) Image_Analysis->Quantification Occupancy 8. Calculation of PDE9 Occupancy Quantification->Occupancy

Figure 2: Workflow for preclinical PET imaging of PDE9 target engagement.
Protocol 2: Ex Vivo Assessment of cGMP Levels as an Indirect Measure of Target Engagement

This protocol provides an indirect method to assess Tovinontrine's target engagement by measuring the downstream pharmacodynamic marker, cGMP, in heart tissue.

1. Animal Model and Dosing

  • Species: C57BL/6 mice.

  • Model: Induce cardiac hypertrophy via transverse aortic constriction (TAC).

  • Dosing:

    • Treat a cohort of TAC mice with Tovinontrine (e.g., 100 mg/kg, oral gavage) for a specified duration (e.g., 4 weeks).

    • Include a vehicle-treated control group.

2. Tissue Collection

  • At the end of the treatment period, euthanize the mice at a time point corresponding to the peak plasma concentration of Tovinontrine.

  • Rapidly excise the hearts and flash-freeze them in liquid nitrogen to prevent cGMP degradation.

  • Store the tissues at -80°C until analysis.

3. cGMP Measurement

  • Method: Use a commercially available cGMP enzyme immunoassay (EIA) kit.

  • Procedure:

    • Homogenize the frozen heart tissue in the lysis buffer provided with the kit, including a phosphodiesterase inhibitor (e.g., IBMX) to prevent ex vivo cGMP degradation.

    • Centrifuge the homogenate and collect the supernatant.

    • Follow the manufacturer's instructions for the EIA, which typically involves:

      • Adding samples and standards to a cGMP-coated microplate.

      • Incubating with a cGMP-specific antibody and a horseradish peroxidase (HRP)-labeled secondary antibody.

      • Adding a substrate solution and measuring the colorimetric change using a microplate reader.

    • Calculate the cGMP concentration in each sample based on the standard curve.

4. Data Analysis

  • Normalize the cGMP concentration to the total protein concentration of the tissue homogenate.

  • Compare the cGMP levels between the Tovinontrine-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test). A significant increase in cGMP in the treated group indicates successful target engagement and inhibition of PDE9.

cGMP_Workflow Animal_Model 1. Cardiac Hypertrophy Mouse Model (TAC) Dosing 2. Tovinontrine or Vehicle Dosing Animal_Model->Dosing Tissue_Collection 3. Heart Tissue Collection and Flash-Freezing Dosing->Tissue_Collection Homogenization 4. Tissue Homogenization with PDE Inhibitors Tissue_Collection->Homogenization EIA 5. cGMP Measurement using EIA Kit Homogenization->EIA Data_Analysis 6. Data Normalization and Statistical Analysis EIA->Data_Analysis Conclusion 7. Increased cGMP indicates Target Engagement Data_Analysis->Conclusion

Figure 3: Workflow for ex vivo cGMP measurement to assess target engagement.

Conclusion

While direct in vivo imaging of Tovinontrine's engagement with PDE9 awaits the development of a specific PET tracer, the protocols outlined here provide a robust framework for its preclinical assessment. The hypothetical PET imaging protocol leverages established methodologies for similar targets, and the ex vivo cGMP measurement offers a reliable indirect method to confirm target engagement. Understanding the interplay of Tovinontrine with the broader Rac-cGMP signaling pathway will be crucial for the continued development and clinical application of this promising therapeutic agent for heart failure.

References

Application Notes & Protocol: In Vivo Efficacy Assessment of (Rac)-Tovinontrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tovinontrine is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[1] The inhibition of PDE9 leads to an accumulation of intracellular cGMP, a critical second messenger involved in various physiological processes. While primarily investigated for cardiovascular and hematological disorders, emerging research has highlighted the potential of targeting the cGMP signaling pathway in oncology.[2][3] Elevated cGMP levels have been shown to induce apoptosis and inhibit proliferation in several cancer cell lines, including breast and lung cancer, suggesting that PDE9 inhibitors like Tovinontrine could represent a novel therapeutic strategy in cancer treatment.[4][5][6]

These application notes provide a comprehensive protocol for evaluating the in vivo anti-tumor efficacy of this compound using a human tumor xenograft model in immunodeficient mice. The described methodologies cover tumor implantation, treatment administration, efficacy evaluation, and pharmacodynamic analyses to confirm the mechanism of action.

Signaling Pathway of this compound Action in Cancer Cells

The proposed anti-tumor activity of this compound is mediated through the modulation of the cGMP signaling pathway. In many cancer cells, the cGMP pathway, which can act as an endogenous apoptotic cascade, is suppressed.[7] this compound inhibits PDE9, preventing the degradation of cGMP to GMP. The resulting increase in intracellular cGMP levels activates Protein Kinase G (PKG), which in turn can phosphorylate downstream targets that lead to cell cycle arrest and apoptosis.[2][7]

G cluster_membrane cluster_cytoplasm sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE9 PDE9 cGMP->PDE9 PKG Protein Kinase G (PKG) cGMP->PKG Tovinontrine This compound Tovinontrine->PDE9 Inhibits GMP 5'-GMP (Inactive) PDE9->GMP Apoptosis Apoptosis & Cell Cycle Arrest PKG->Apoptosis

Figure 1: Proposed signaling pathway of this compound in cancer cells.

Quantitative Data Summary

The following tables represent hypothetical data from an in vivo efficacy study of this compound in a breast cancer xenograft model (e.g., MCF-7). These tables are for illustrative purposes to guide data presentation.

Table 1: Anti-Tumor Efficacy of this compound in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control0Daily (p.o.)1850 ± 2100-2.5 ± 1.5
This compound25Daily (p.o.)1100 ± 15040.5-3.1 ± 2.0
This compound50Daily (p.o.)650 ± 9564.9-4.5 ± 2.2
Positive ControlVariesVaries450 ± 7075.7-8.0 ± 2.5

Table 2: Pharmacodynamic Analysis of cGMP Levels in Tumor Tissue

Treatment GroupDose (mg/kg)Time Point Post-DoseMean Tumor cGMP Level (pmol/mg protein) ± SEMFold Change vs. Vehicle
Vehicle Control02 hours1.5 ± 0.31.0
This compound502 hours6.2 ± 1.14.1
This compound5024 hours2.1 ± 0.51.4

Experimental Protocols

In Vivo Xenograft Model Protocol

This protocol details the establishment of a subcutaneous xenograft model and the subsequent evaluation of this compound's efficacy.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Matrigel® Basement Membrane Matrix

  • This compound, vehicle, and positive control drug

  • Calipers, syringes, gavage needles

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture MCF-7 cells according to standard protocols. Harvest cells during the exponential growth phase (70-80% confluency).

  • Cell Preparation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 107 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor mice 2-3 times per week for tumor growth. Begin treatment when tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 mice per group). Administer this compound, vehicle, or a positive control agent according to the specified dose and schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Study Endpoint: Conclude the study when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). Euthanize mice and collect tumors for further analysis.

Pharmacokinetic (PK) Analysis Protocol

Objective: To determine the key pharmacokinetic parameters of this compound in plasma.

Procedure:

  • Dosing: Administer a single dose of this compound to a cohort of non-tumor-bearing mice, both intravenously (i.v.) and orally (p.o.).

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to perform non-compartmental analysis and determine parameters such as Cmax, Tmax, AUC, and half-life (t½).

Pharmacodynamic (PD) Biomarker Assay Protocol

Objective: To confirm target engagement by measuring cGMP levels in tumor tissue.

Procedure:

  • Study Design: Use a satellite group of tumor-bearing mice for PD analysis.

  • Dosing: Administer a single dose of this compound or vehicle.

  • Tumor Collection: At specified time points post-dose (e.g., 2 and 24 hours), euthanize mice and excise tumors.

  • Sample Processing: Immediately snap-freeze tumors in liquid nitrogen and store at -80°C.

  • cGMP Measurement: Homogenize tumor tissue and measure cGMP levels using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Normalization: Normalize cGMP levels to the total protein concentration of the tumor lysate.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the in vivo efficacy assessment of this compound.

workflow cluster_treatment 5. Treatment Phase (28 Days) cluster_analysis 8. Post-Endpoint Analysis cell_culture 1. Cell Line Culture (e.g., MCF-7) implantation 2. Tumor Implantation (Subcutaneous) cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization (Tumor Volume ~150 mm³) monitoring->randomization cluster_treatment cluster_treatment randomization->cluster_treatment treatment_groups Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control efficacy_assessment 6. Efficacy Assessment (Tumor Volume & Body Weight) endpoint 7. Study Endpoint efficacy_assessment->endpoint efficacy_assessment->cluster_treatment Repeated 2-3x weekly cluster_analysis cluster_analysis endpoint->cluster_analysis pk_pd_analysis Pharmacokinetic (PK) Analysis Pharmacodynamic (PD) Analysis (e.g., Tumor cGMP levels) data_analysis 9. Data Analysis & Reporting cluster_treatment->efficacy_assessment cluster_analysis->data_analysis

Figure 2: Experimental workflow for in vivo efficacy assessment.

Conclusion

This document provides a detailed framework for the in vivo evaluation of this compound, a PDE9 inhibitor with potential applications in oncology. Adherence to these protocols will facilitate the generation of robust and reproducible data, crucial for determining the preclinical efficacy and mechanism of action of this compound. The successful demonstration of anti-tumor activity and target engagement in vivo would provide a strong rationale for further clinical development.

References

Application Notes: Elucidating the Mechanism of Action of (Rac)-Tovinontrine using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-Tovinontrine is a novel small molecule inhibitor with suspected anti-cancer properties. Preliminary studies suggest its efficacy may be linked to the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. To definitively identify the molecular targets of this compound and understand its precise mechanism of action, a powerful and unbiased approach is required. The CRISPR-Cas9 gene-editing platform offers an unparalleled tool for systematically dissecting drug-gene interactions.

This document provides detailed protocols for utilizing CRISPR-Cas9 technology to perform a comprehensive investigation into the mechanism of this compound. We will describe a pooled CRISPR knockout screen to identify genes that, when ablated, confer resistance to this compound, thereby revealing its direct targets and downstream effector pathways. Additionally, we will outline methods for validating candidate genes and characterizing the cellular response to treatment.

Key Applications:

  • Identification of drug targets and resistance mechanisms.

  • Elucidation of drug-induced signaling pathways.

  • Validation of candidate genes involved in drug efficacy.

Experimental Protocols

1. Pooled CRISPR-Cas9 Knockout Screen

This protocol describes a genome-wide CRISPR knockout screen to identify genes essential for the cytotoxic effects of this compound.

1.1. Lentiviral sgRNA Library Production

  • Cell Line: HEK293T cells are used for their high transfectability for lentivirus production.

  • Protocol:

    • Seed 1.5 x 10^7 HEK293T cells in a 15 cm dish in DMEM supplemented with 10% FBS.

    • The next day, co-transfect the cells with the pooled sgRNA library plasmid (e.g., GeCKO v2), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent like Lipofectamine 3000.

    • After 48-72 hours, harvest the lentiviral supernatant and filter it through a 0.45 µm filter.

    • Titer the virus to determine the optimal concentration for transduction.

1.2. Cancer Cell Line Transduction and Selection

  • Cell Line: A cancer cell line sensitive to this compound (e.g., A549, a human lung adenocarcinoma cell line).

  • Protocol:

    • Seed the target cancer cells at a density that will result in approximately 30-50% confluency on the day of transduction.

    • Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only a single sgRNA.

    • After 24 hours, replace the virus-containing medium with fresh medium.

    • After 48 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

1.3. This compound Treatment and Genomic DNA Extraction

  • Protocol:

    • After antibiotic selection, split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).

    • Treat the cells with a predetermined IC50 concentration of this compound for 14-21 days to allow for the enrichment of resistant cells.

    • Harvest the surviving cells from both groups and extract genomic DNA using a commercial kit.

1.4. Next-Generation Sequencing (NGS) and Data Analysis

  • Protocol:

    • Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

    • Perform next-generation sequencing on the amplified products.

    • Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population compared to the control population.

    • Use bioinformatics tools like MAGeCK to identify genes targeted by the enriched sgRNAs.

2. Validation of Candidate Genes

This protocol describes the validation of individual candidate genes identified from the CRISPR screen.

2.1. Individual sgRNA Cloning and Lentivirus Production

  • Protocol:

    • Synthesize and clone individual sgRNAs targeting the candidate genes into a lentiviral vector.

    • Produce lentivirus for each individual sgRNA construct as described in section 1.1.

2.2. Generation of Stable Knockout Cell Lines

  • Protocol:

    • Transduce the target cancer cell line with the individual sgRNA lentiviruses.

    • Select for transduced cells using the appropriate antibiotic.

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

    • Expand the single-cell clones and validate gene knockout by Western blot and Sanger sequencing.

2.3. Cell Viability Assays

  • Protocol:

    • Seed the validated knockout cell lines and a control cell line (transduced with a non-targeting sgRNA) in 96-well plates.

    • Treat the cells with a range of concentrations of this compound.

    • After 72 hours, assess cell viability using a CellTiter-Glo Luminescent Cell Viability Assay.

    • Calculate the IC50 values for each cell line to determine if knockout of the candidate gene confers resistance to this compound.

Data Presentation

Table 1: Hypothetical Results of CRISPR Screen for this compound Resistance

GeneRankp-valueFalse Discovery Rate (FDR)
PIK3CA11.2 x 10^-82.5 x 10^-7
MTOR23.5 x 10^-73.6 x 10^-6
AKT138.9 x 10^-66.1 x 10^-5
RICTOR41.2 x 10^-57.5 x 10^-5
TSC255.6 x 10^-52.8 x 10^-4

Table 2: Hypothetical IC50 Values of this compound in Validated Knockout Cell Lines

Cell LineIC50 (nM)Fold Change vs. Control
Control (Non-targeting sgRNA)501.0
PIK3CA Knockout55011.0
MTOR Knockout4809.6
AKT1 Knockout4208.4

Visualizations

experimental_workflow cluster_library sgRNA Library Preparation cluster_screen CRISPR Screen cluster_validation Hit Validation cluster_mechanism Mechanism Elucidation lib_prod Lentiviral sgRNA Library Production transduction Transduction of Cancer Cells lib_prod->transduction selection Antibiotic Selection transduction->selection treatment This compound Treatment selection->treatment gDNA_extraction Genomic DNA Extraction treatment->gDNA_extraction ngs NGS & Data Analysis gDNA_extraction->ngs individual_ko Individual Gene Knockout ngs->individual_ko validation_assays Functional Assays (e.g., Cell Viability) individual_ko->validation_assays pathway_analysis Pathway Analysis & Target Identification validation_assays->pathway_analysis

Caption: CRISPR-Cas9 screen workflow for target identification.

pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Tovinontrine This compound Tovinontrine->PI3K Tovinontrine->Akt Tovinontrine->mTORC1

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.

Troubleshooting & Optimization

Troubleshooting (Rac)-Tovinontrine Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using (Rac)-Tovinontrine (also known as IMR-687) and encountering solubility challenges. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols will help you address these common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended starting solvent?

A1: this compound is a small molecule that, like many drug candidates, can exhibit poor aqueous solubility.[1][2] The recommended starting solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[3] this compound is soluble in DMSO at a concentration of 100 mg/mL.[3] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the compound's solubility.[3]

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium (e.g., PBS or cell culture media). Why is this happening and what can I do?

A2: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[4] The abrupt change in solvent polarity causes the compound to come out of solution.[4]

To prevent this, consider the following:

  • Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Aim to keep the final DMSO concentration in your working solution as low as possible while maintaining the solubility of this compound.

  • Use a serial dilution approach: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous buffer, perform intermediate dilutions in your aqueous buffer.

  • Add the DMSO stock to the aqueous buffer slowly while vortexing: This helps to ensure rapid and even dispersion of the compound, minimizing localized high concentrations that can lead to precipitation.[4]

Q3: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?

A3: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[5] These include the use of co-solvents, surfactants, or specialized formulations. For in vivo studies, specific formulations have been reported for Tovinontrine.[3] These often involve a combination of solvents and excipients to create a stable solution.

Troubleshooting Flowchart

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

Troubleshooting_Solubility start Start: this compound Solubility Issue check_stock Is the stock solution (in DMSO) clear? start->check_stock prepare_stock Prepare fresh stock in anhydrous DMSO. Consider gentle warming or sonication. check_stock->prepare_stock No precipitation Precipitation observed upon dilution in aqueous buffer? check_stock->precipitation Yes prepare_stock->check_stock optimize_dilution Optimize Dilution Protocol: - Add DMSO stock to buffer slowly - Vortex during addition - Use pre-warmed buffer precipitation->optimize_dilution Yes success Success: Homogeneous Solution precipitation->success No still_precipitates Still precipitates? optimize_dilution->still_precipitates cosolvent Consider Co-solvent/ Formulation approach. still_precipitates->cosolvent Yes still_precipitates->success No cosolvent->success end Contact Technical Support cosolvent->end If issues persist

Caption: A flowchart detailing the steps for troubleshooting this compound solubility.

Quantitative Solubility Data

While comprehensive public data on the solubility of this compound in various solvents is limited, the following table summarizes the available information and provides expected solubility for commonly used solvents based on the properties of similar small molecules.

Solvent/VehicleConcentrationObservationsReference
DMSO100 mg/mL (253.50 mM)Ultrasonic assistance may be needed.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.34 mM)Clear solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.34 mM)Clear solution.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.34 mM)Clear solution.[3]
EthanolSparingly SolubleExpected
MethanolSparingly SolubleExpected
PBS (pH 7.4)Poorly SolubleExpected

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 394.48 g/mol )[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 3.94 mg of this compound.

  • Weigh the compound: Carefully weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Objective: To dilute the DMSO stock solution into an aqueous buffer while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Determine the final concentration: Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer. Ensure the final DMSO concentration is below the tolerance level of your experimental system (typically ≤ 0.5%).

  • Prepare the aqueous buffer: Dispense the required volume of pre-warmed aqueous buffer into a sterile tube.

  • Add the stock solution: While vortexing the aqueous buffer, slowly add the calculated volume of the this compound DMSO stock solution drop-wise.

  • Final mixing: Continue to vortex for another 30 seconds to ensure the solution is homogeneous.

  • Visual inspection: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general workflow for utilizing this compound in a cell-based assay, from stock solution preparation to downstream analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (in DMSO) working_sol Prepare Working Solution (in Aqueous Buffer) stock_prep->working_sol treatment Treat Cells with Working Solution working_sol->treatment cell_culture Cell Culture cell_culture->treatment incubation Incubation treatment->incubation data_acq Data Acquisition (e.g., Plate Reader, FACS) incubation->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: A diagram illustrating the experimental workflow for using this compound.

References

Technical Support Center: (Rac)-IMR-687 In Vitro Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (Rac)-IMR-687 in in vitro experiments. The information is designed to assist scientists and drug development professionals in optimizing their experimental design and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for IMR-687?

A1: IMR-687 is a potent and highly selective inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various signaling pathways.[3] By inhibiting PDE9, IMR-687 leads to an increase in intracellular cGMP levels, which in the context of sickle cell disease (SCD) research, has been shown to reactivate the production of fetal hemoglobin (HbF).[3][4][5][6]

Q2: In which cell lines has IMR-687 been shown to be effective in vitro?

A2: IMR-687 has demonstrated efficacy in increasing cGMP and inducing fetal hemoglobin in human erythroleukemic K562 and UT-7 cell lines.[1] It has also been shown to increase the percentage of HbF positive erythroid cells generated from CD34+ progenitors from individuals with sickle cell disease.[1]

Q3: What is the recommended starting concentration range for IMR-687 in cell-based assays?

A3: Based on published data, effective concentrations for observing a biological effect, such as an increase in cGMP or HbF, are in the nanomolar to low micromolar range. For cGMP induction in K562 cells, effects are seen at concentrations as low as 10 nM, with a dose-dependent increase observed up to 10 µM.[1] For fetal hemoglobin induction, a longer incubation time (72 hours) is required, with effects observed in a similar concentration range.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: How does the cytotoxicity of IMR-687 compare to other compounds like hydroxyurea (B1673989)?

A4: In vitro studies have shown that IMR-687 exhibits lower cytotoxicity compared to hydroxyurea.[1] In K562 cells cultured for 72 hours, IMR-687 was significantly less cytotoxic than hydroxyurea at equivalent concentrations.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values for PDE9 inhibition 1. Reagent Instability: Repeated freeze-thaw cycles of IMR-687 stock solutions can lead to degradation. 2. Enzyme Activity Variation: The activity of recombinant PDE9 enzyme may differ between batches or suppliers.1. Aliquot stock solutions and store at -80°C for long-term storage. Prepare fresh dilutions for each experiment. 2. Standardize the enzyme source and lot number. Include a known reference inhibitor in your assays for quality control.
High variability in cGMP/HbF levels between experiments 1. Cell Health and Passage Number: Inconsistent cell health or high passage numbers can lead to altered cellular responses. 2. Inconsistent Incubation Times: The timing of IMR-687 treatment is critical for observing effects on cGMP (short-term) and HbF (long-term).1. Maintain a consistent cell culture practice, using cells within a defined passage number range. Regularly check for viability. 2. Strictly adhere to the optimized incubation times for each endpoint (e.g., 6 hours for cGMP, 72 hours for HbF).[1]
Low or no induction of fetal hemoglobin (HbF) 1. Insufficient Incubation Time: HbF induction is a downstream event requiring longer exposure to IMR-687. 2. Suboptimal IMR-687 Concentration: The concentration may be too low to elicit a significant response.1. Ensure a sufficient incubation period, typically 72 hours or longer, for HbF induction.[1] 2. Perform a thorough dose-response study to identify the optimal concentration for your cell system.
Precipitation of IMR-687 in culture media Poor Solubility: IMR-687, like many small molecules, may have limited solubility in aqueous solutions at higher concentrations.1. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it into the culture medium. 2. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all conditions, including vehicle controls.

Quantitative Data Summary

Table 1: IMR-687 IC50 Values for Phosphodiesterase (PDE) Isoforms

PDE IsoformIC50
PDE9A18.19 nM
PDE9A29.99 nM
PDE1A388.4 µM
PDE1B8.48 µM
PDE1C12.2 µM
PDE5A281.9 µM
Data from in vitro assays with recombinant human PDE enzymes.[1][7]

Table 2: In Vitro Efficacy of IMR-687 in K562 Cells

EndpointIncubation TimeEffective Concentration Range
cGMP Induction6 hours10 nM - 10 µM
Fetal Hemoglobin Induction72 hours100 nM - 10 µM
Data derived from experiments using the K562 erythroid cell line.[1]

Experimental Protocols

cGMP Measurement by Enzyme Immunoassay (EIA)

Objective: To quantify intracellular cGMP levels in response to IMR-687 treatment.

Methodology:

  • Cell Culture: Culture K562 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed actively growing K562 cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • IMR-687 Treatment: Prepare serial dilutions of IMR-687 in culture medium. Add the diluted IMR-687 or a vehicle control (e.g., DMSO) to the cells.

  • Incubation: Incubate the cells for 6 hours at 37°C.[1]

  • Cell Lysis: After incubation, harvest the cells and lyse them according to the cGMP EIA kit manufacturer's instructions.

  • cGMP Quantification: Determine the cGMP concentration in the cell lysates using a non-radioactive cGMP enzyme immunoassay kit, following the acetylation protocol for enhanced sensitivity.[1]

  • Protein Normalization: Quantify the total protein concentration in each lysate using a BCA assay to normalize the cGMP levels.[1]

Fetal Hemoglobin (HbF) Measurement by ELISA

Objective: To measure the induction of HbF in erythroid cells following treatment with IMR-687.

Methodology:

  • Cell Culture and Treatment: Culture and treat K562 cells with IMR-687 or a vehicle control as described above.

  • Incubation: Incubate the cells for 72 hours to allow for HbF expression.[1]

  • Cell Lysis:

    • Harvest approximately 5x10^6 cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in ice-cold PBS and subject them to three freeze-thaw cycles to ensure complete lysis.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • HbF ELISA:

    • Use a commercially available ELISA kit for human HbF.

    • Follow the manufacturer's protocol to measure the concentration of HbF in the cell lysates.

  • Protein Normalization: Measure the total protein concentration of the lysates using a BCA assay and normalize the HbF levels to the total protein.

Cytotoxicity Assessment

Objective: To evaluate the effect of IMR-687 on cell viability.

Methodology:

  • Cell Seeding: Seed K562 cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of IMR-687 and a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 72 hours for HbF induction).

  • Viability Assay:

    • Use a commercially available cytotoxicity assay, such as one based on ATP measurement (e.g., CellTiter-Glo) or trypan blue exclusion for cell counting.[1]

    • Follow the manufacturer's protocol for the chosen assay.

  • Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

Visualizations

IMR687 IMR-687 PDE9 PDE9 IMR687->PDE9 Inhibits cGMP_hydrolysis cGMP Hydrolysis PDE9->cGMP_hydrolysis Catalyzes cGMP Increased Intracellular cGMP cGMP_hydrolysis->cGMP Reduces PKG Protein Kinase G (PKG) Activation cGMP->PKG sGC Soluble Guanylate Cyclase (sGC) sGC->cGMP Converts to GTP GTP GTP->sGC Converts to gamma_globin γ-globin Gene Expression PKG->gamma_globin adhesion Decreased Cell Adhesion PKG->adhesion vasodilation Vasodilation PKG->vasodilation HbF Increased Fetal Hemoglobin (HbF) gamma_globin->HbF

Caption: IMR-687 inhibits PDE9, increasing cGMP and leading to beneficial downstream effects.

start Start: Seed Cells treatment Treat cells with IMR-687 (Dose-response) start->treatment incubation_cgmp Incubate 6 hours treatment->incubation_cgmp incubation_hbf Incubate 72 hours treatment->incubation_hbf incubation_cyto Incubate 72 hours treatment->incubation_cyto lysis_cgmp Cell Lysis incubation_cgmp->lysis_cgmp lysis_hbf Cell Lysis (Freeze-thaw) incubation_hbf->lysis_hbf assay_cyto Cytotoxicity Assay (e.g., ATP-based) incubation_cyto->assay_cyto assay_cgmp cGMP EIA lysis_cgmp->assay_cgmp assay_hbf HbF ELISA lysis_hbf->assay_hbf normalize_cgmp Normalize to Total Protein assay_cgmp->normalize_cgmp normalize_hbf Normalize to Total Protein assay_hbf->normalize_hbf end End: Data Analysis assay_cyto->end normalize_cgmp->end normalize_hbf->end problem Unexpected In Vitro Results? check_reagents Check Reagent Stability (IMR-687, Enzyme) problem->check_reagents check_cells Verify Cell Health & Passage Number problem->check_cells check_protocol Review Experimental Protocol (Concentrations, Times) problem->check_protocol solubility Assess Compound Solubility in Media problem->solubility reagents_ok Reagents OK? check_reagents->reagents_ok cells_ok Cells Healthy? check_cells->cells_ok protocol_ok Protocol Followed? check_protocol->protocol_ok contact Consult Technical Support solubility->contact reagents_ok->check_cells Yes rerun Rerun Experiment with Fresh Reagents/Cells reagents_ok->rerun No cells_ok->check_protocol Yes cells_ok->rerun No protocol_ok->solubility Yes optimize Optimize Protocol (e.g., Dose-Response) protocol_ok->optimize No

References

Overcoming off-target effects of (Rac)-Tovinontrine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Tovinontrine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cell line at concentrations where the on-target effect (Kinase X inhibition) is not yet optimal. What could be the cause?

A1: This is a common issue that may be attributable to one of the known off-target effects of this compound, specifically its non-specific binding to cell surface receptors. We recommend performing a dose-response curve and comparing the IC50 for Kinase X inhibition with the CC50 (cytotoxic concentration 50%). If these values are close, off-target cytotoxicity is likely. Consider using a lower concentration for a longer duration or exploring co-treatment with a cytoprotective agent that does not interfere with the primary signaling pathway.

Q2: Our in-vivo studies are showing unforeseen cardiovascular side effects. How can we investigate if this is related to this compound?

A2: this compound is known to have an off-target inhibitory effect on Kinase Y, which plays a role in cardiac function. To investigate this, we suggest performing an in-vitro kinase assay to determine the IC50 of this compound on both Kinase X and Kinase Y. Additionally, primary cardiomyocyte viability assays in the presence of this compound can provide valuable data.

Q3: We have noticed the upregulation of genes unrelated to the Kinase X pathway. What is the likely mechanism?

A3: this compound has been observed to cause the activation of the transcription factor Z, leading to the expression of unintended genes. To confirm this, you can perform a reporter assay for transcription factor Z activity in the presence of this compound. If confirmed, you may need to consider designing derivatives of this compound with modifications that reduce this off-target activity.

Troubleshooting Guides

Guide 1: Differentiating On-Target vs. Off-Target Cytotoxicity

This guide will help you determine if the observed cytotoxicity is a result of inhibiting the primary target, Kinase X, or due to off-target effects.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Parallel Assays cluster_2 Data Analysis cluster_3 Conclusion A Treat cells with a dose range of this compound B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Kinase X Activity Assay (e.g., Kinase-Glo, Western Blot for p-substrate) A->C D Calculate CC50 from Viability Assay B->D E Calculate IC50 from Kinase X Assay C->E F Compare CC50 and IC50 D->F E->F G IC50 << CC50: On-target toxicity likely F->G Significant Difference H IC50 ≈ CC50: Off-target toxicity likely F->H Similar Values

Caption: Workflow for differentiating on-target and off-target cytotoxicity.

Experimental Protocol: Kinase X Activity Assay (Western Blot)

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate of Kinase X.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin).

Guide 2: Assessing Off-Target Kinase Activity

This guide provides a method to quantify the inhibitory effect of this compound on the off-target Kinase Y.

Data Presentation: Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
This compoundKinase X50
This compoundKinase Y500
Control Inhibitor AKinase X25
Control Inhibitor BKinase Y30

Experimental Protocol: In-Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: Prepare a reaction mixture containing the kinase (Kinase X or Kinase Y), the appropriate substrate, ATP, and varying concentrations of this compound.

  • Kinase Reaction: Incubate the mixture at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the IC50 value by plotting the kinase activity against the logarithm of the inhibitor concentration.

Guide 3: Investigating Unintended Gene Expression

This guide outlines the steps to confirm the off-target activation of transcription factor Z.

Signaling Pathway:

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A This compound B Kinase X A->B Inhibits C Downstream Effectors B->C D Apoptosis C->D E This compound F Transcription Factor Z E->F Activates G Unintended Gene Expression F->G

Caption: On-target vs. off-target signaling pathways of this compound.

Experimental Protocol: Transcription Factor Z Reporter Assay

  • Cell Transfection: Co-transfect cells with a reporter plasmid containing the binding site for transcription factor Z upstream of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

  • Cell Lysis: After the desired treatment duration, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates the activation of transcription factor Z.

Technical Support Center: Improving the Bioavailability of (Rac)-Tovinontrine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on (Rac)-Tovinontrine formulations. The following information is designed to address common challenges encountered during the pre-clinical and formulation development stages, with a focus on enhancing bioavailability.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the primary challenges affecting the oral bioavailability of this compound? Based on the characteristics of similar small molecules, the primary challenges are likely poor aqueous solubility and potential first-pass metabolism. Addressing these is crucial for achieving therapeutic concentrations in vivo.
Which formulation strategies are most promising for enhancing the bioavailability of poorly soluble drugs like this compound? Several strategies can be effective, including particle size reduction (micronization and nanosuspension), lipid-based formulations (such as SEDDS), and amorphous solid dispersions.[1][2][3] The choice of strategy will depend on the specific physicochemical properties of this compound.
How can I assess the in vitro dissolution rate of my this compound formulation? Standard dissolution apparatus, such as USP Apparatus 1 (basket) or 2 (paddle), are commonly used.[4] The selection of dissolution medium and agitation speed should be optimized to mimic physiological conditions and ensure discriminatory power between different formulations.
What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study? The most critical parameters are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[5][6] These are typically determined by analyzing blood samples collected at various time points after administration.[5][7][8]
Are there any excipients that are known to improve the absorption of poorly soluble compounds? Yes, excipients such as surfactants, lipids, and polymers can significantly enhance solubility and absorption.[9] For example, cyclodextrins can form inclusion complexes to improve solubility, while self-emulsifying drug delivery systems (SEDDS) utilize lipids and surfactants to improve dissolution and absorption.[1][10]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low in vitro dissolution rate of this compound. Poor aqueous solubility of the active pharmaceutical ingredient (API).Employ solubility enhancement techniques. See Table 1 for a comparison of different methods.
Inappropriate dissolution test parameters.Optimize the dissolution medium (pH, surfactants) and agitation speed to better reflect in vivo conditions.
High variability in in vivo pharmacokinetic data. Inconsistent absorption due to formulation instability or food effects.Develop a more robust formulation, such as a solid dispersion or a lipid-based system, to minimize variability. Conduct food-effect bioavailability studies.
Analytical method for plasma concentration determination is not sufficiently sensitive or reproducible.Validate the analytical method according to regulatory guidelines to ensure accuracy and precision.
Low absolute bioavailability despite good in vitro dissolution. Significant first-pass metabolism in the gut wall or liver.Consider strategies to bypass first-pass metabolism, such as lymphatic transport using lipid-based formulations.[1][2]
Poor membrane permeability of the compound.Investigate the use of permeation enhancers, though this approach requires careful toxicological evaluation.[9]
Physical instability of the formulation upon storage (e.g., crystallization of an amorphous form). The amorphous form is thermodynamically unstable.Select appropriate polymers to stabilize the amorphous drug in a solid dispersion. Conduct long-term stability studies under different temperature and humidity conditions.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

Table 1: Hypothetical Comparison of this compound Formulation Strategies

Formulation StrategyMean Particle SizeSolubility in Water (µg/mL)In Vitro Dissolution (60 min)In Vivo Bioavailability (AUC in ng·h/mL)
Unprocessed this compound150 µm< 115%150
Micronized Formulation5-10 µm~145%350
Nanosuspension200-500 nm> 1085%900
Amorphous Solid Dispersion (1:3 drug-polymer ratio)N/A> 2595%1200
Self-Emulsifying Drug Delivery System (SEDDS)N/AForms microemulsion> 98%1500

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing using USP Apparatus 2 (Paddle Method)
  • Preparation of Dissolution Medium: Prepare 900 mL of a dissolution medium that simulates the intended physiological environment (e.g., simulated gastric fluid or simulated intestinal fluid). The use of surfactants may be necessary for poorly soluble compounds.

  • Apparatus Setup: Assemble the USP Apparatus 2 and equilibrate the dissolution medium to 37 ± 0.5 °C. Set the paddle rotation speed (e.g., 50 or 75 RPM).

  • Sample Introduction: Place one dose of the this compound formulation into each vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: In Vivo Bioavailability Assessment in a Rodent Model
  • Animal Acclimatization and Fasting: Acclimate the animals (e.g., Sprague-Dawley rats) to the facility for at least one week. Fast the animals overnight before dosing, with free access to water.

  • Formulation Administration: Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, and AUC, from the plasma concentration-time data.

Visualizations

Signaling Pathway of Tovinontrine

Tovinontrine_Pathway Tovinontrine Tovinontrine (this compound) PDE9 Phosphodiesterase 9 (PDE9) Tovinontrine->PDE9 cGMP Cyclic GMP (cGMP) PDE9->cGMP Degrades GMP GMP GTP GTP GC Guanylate Cyclase (GC) GTP->GC GC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Cellular Effects PKG->Vasodilation

Caption: Mechanism of action of Tovinontrine as a PDE9 inhibitor.

Experimental Workflow for Formulation Development

Formulation_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Strategy Selection (e.g., Nanosuspension, SEDDS) Start->Formulation InVitro In Vitro Characterization - Dissolution Testing - Physical Stability Formulation->InVitro Decision1 Does it meet In Vitro criteria? InVitro->Decision1 InVivo In Vivo Bioavailability Study (Rodent Model) Decision1->InVivo Yes Refine Refine Formulation Strategy Decision1->Refine No Decision2 Is bioavailability improved? InVivo->Decision2 Optimization Lead Formulation Optimization Decision2->Optimization Yes Decision2->Refine No End End: Candidate Formulation for further development Optimization->End Refine->Formulation

Caption: Iterative workflow for improving this compound bioavailability.

References

(Rac)-Tovinontrine stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Rac)-Tovinontrine

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound, alongside troubleshooting guides and frequently asked questions for its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as IMR-687, is a highly selective and potent small molecule inhibitor of phosphodiesterase-9 (PDE9).[1] PDE9 is an enzyme that selectively degrades cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various signaling pathways.[2][3] By inhibiting PDE9, Tovinontrine leads to an increase in intracellular cGMP levels.[1][4][5] This modulation of cGMP signaling has been investigated for its therapeutic potential in conditions such as sickle cell disease, beta-thalassemia, and heart failure.[2][6]

Q2: What are the general recommendations for storing this compound?

A2: While specific storage conditions should always be obtained from the manufacturer's certificate of analysis (CoA), general best practices for small molecule inhibitors like Tovinontrine are as follows:

  • Solid Form: Store in a tightly sealed container in a dry and well-ventilated place.

  • Stock Solutions: For long-term storage, it is recommended to keep stock solutions at -80°C (stable for up to 2 years). For short-term storage, -20°C is suitable (stable for up to 1 year).[7] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8][9]

Q3: How should I prepare solutions of this compound?

A3: For preparing stock solutions, use an appropriate solvent as indicated on the product's technical data sheet. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many small molecules.[8] When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <0.5%) to avoid cytotoxicity.[8] For in vivo experiments, it is best practice to prepare fresh solutions daily.[7]

Q4: My experimental results with Tovinontrine are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Compound Stability: Ensure your stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles.[9] Preparing fresh dilutions for each experiment is recommended.[9]

  • Experimental Protocol: Variability in incubation times, temperatures, or buffer compositions can affect outcomes. Standardizing your protocol is crucial.

  • Reagent Variability: The activity of enzymes or the confluency of cells used in your assays can differ between batches.

Troubleshooting Guide
Issue Potential Cause Suggested Solution
Poor solubility in aqueous buffer The compound may have low aqueous solubility, a known issue for some pyrazolopyrimidinone (B8486647) scaffolds.- Increase the concentration of the organic co-solvent (e.g., DMSO), ensuring it remains compatible with your experimental system.- Use a different buffer system or adjust the pH.- Employ sonication or gentle heating to aid dissolution.
Loss of compound activity in cell-based assays The compound may be unstable in the cell culture medium or metabolized by the cells.- Perform a stability study of Tovinontrine in your specific cell culture medium.- Consider conducting a metabolic stability assay using liver microsomes to determine the compound's half-life.
Inconsistent IC50 values Variability in assay conditions or reagent stability.- Aliquot stock solutions and store them at -80°C to minimize degradation from freeze-thaw cycles.[9]- Prepare fresh dilutions for each experiment.[9]- Standardize the source and lot number of any enzymes or critical reagents used.

Stability and Storage Best Practices

While specific data on this compound's degradation pathways are not publicly available, general principles for small molecule stability should be followed.

Recommended Storage Conditions
Form Temperature Duration Notes
Solid (Powder)Room Temperature (shipping)Short-termFollow long-term storage instructions upon receipt.[8]
Stock Solution-20°CUp to 1 year[7]Aliquot to avoid freeze-thaw cycles.
Stock Solution-80°CUp to 2 years[7]Ideal for long-term storage.
Working Dilution4°C or on iceUse same dayPrepare fresh for each experiment to ensure potency.[7]
Factors Affecting Stability
  • pH: Small molecules can be susceptible to hydrolysis under acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Photolysis can be a degradation pathway for some compounds. It is good practice to store solutions in amber vials or protected from light.

  • Oxidation: Exposure to air can lead to oxidative degradation.

Experimental Protocols

Protocol for Assessing In Vitro Stability

This protocol is a general guideline for determining the stability of this compound under various experimental conditions.

Objective: To evaluate the stability of this compound in different pH buffers and at various temperatures.

Materials:

  • This compound

  • DMSO

  • Buffers of varying pH (e.g., pH 3, 5, 7.4, 9)

  • Incubators or water baths (e.g., 25°C, 37°C, 50°C)

  • Acetonitrile (B52724) (or other quenching solvent)

  • HPLC system for analysis

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µM) in each of the different pH buffers.

  • Aliquot the working solutions for each pH and temperature condition.

  • Incubate the aliquots at their respective temperatures.

  • Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench the reaction immediately by adding a cold organic solvent like acetonitrile to prevent further degradation.

  • Store samples at -20°C until analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated HPLC method.

  • Calculate the degradation rate by plotting the natural logarithm of the compound concentration against time.

Visualizations

Signaling Pathway of this compound

Tovinontrine_Pathway cluster_cell Cell Membrane sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE9 PDE9 cGMP->PDE9 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP (inactive) PDE9->GMP Degrades Tovinontrine This compound Tovinontrine->PDE9 Inhibits Downstream Downstream Cellular Effects PKG->Downstream Phosphorylates Targets

Caption: Mechanism of action of this compound as a PDE9 inhibitor.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Tovinontrine Stock Solution (DMSO) B Dilute to Working Concentration in Buffers (Varying pH) A->B C Aliquot Samples B->C D Incubate at Different Temperatures C->D E Collect Aliquots at Time Points D->E F Quench Reaction (e.g., Acetonitrile) E->F G Analyze by HPLC F->G H Calculate Degradation Rate G->H

Caption: Logical workflow for an in vitro stability study of this compound.

References

Addressing inconsistencies in (Rac)-Tovinontrine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating (Rac)-Tovinontrine, this technical support center provides troubleshooting guidance and frequently asked questions to address potential inconsistencies in experimental results. The information is compiled from clinical trial data and preclinical research to assist in navigating the complexities of Tovinontrine's mechanism of action and its clinical application.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound, providing potential explanations and alternative approaches.

Issue 1: Disappointing Clinical Efficacy Despite Promising Preclinical Data

  • Question: Preclinical studies in mouse models of sickle cell disease (SCD) and beta-thalassemia showed promising results with Tovinontrine, including increased fetal hemoglobin (HbF) and reduced disease markers. However, Phase 2b clinical trials in humans were discontinued (B1498344) due to a lack of significant clinical benefit. What could explain this discrepancy?

  • Answer: The transition from preclinical models to human clinical trials is a common hurdle in drug development. Several factors could contribute to this disparity:

    • Differences in Disease Pathophysiology: While mouse models are valuable, they may not fully replicate the complex pathophysiology of human sickle cell disease and beta-thalassemia.

    • Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) of Tovinontrine, as well as its interaction with the PDE9 enzyme, may differ between mice and humans, affecting the required dosage and exposure for a therapeutic effect.

    • Genetic and Phenotypic Variability: The human patient populations in the clinical trials likely had greater genetic and phenotypic diversity than the inbred mouse strains used in preclinical studies. This variability can influence drug response.

Issue 2: Inconsistent Vaso-Occlusive Crisis (VOC) Results in Clinical Trials

  • Question: An earlier Phase 2a clinical trial of Tovinontrine in SCD patients showed a reduction in the annualized rate of vaso-occlusive crises (VOCs), but the subsequent Phase 2b Ardent trial did not replicate this finding, showing no significant difference compared to placebo.[1] What are the potential reasons for this inconsistency?

  • Answer: Discrepancies in clinical trial outcomes between different phases can arise from several factors:

    • Trial Design and Patient Population: The inclusion/exclusion criteria, sample size, and baseline characteristics of patients in the Phase 2a and Phase 2b trials may have differed, leading to variations in the results. The unpredictable nature of SCD can also make regulated trials challenging.[2]

    • Placebo Effect: The placebo effect can be significant in pain-related endpoints like VOCs. Variations in the placebo response between trials can obscure the true effect of the drug.

    • Endpoint Definition and Reporting: Subtle differences in how VOCs were defined, reported, and adjudicated between the trials could have contributed to the different outcomes.

    • Statistical Power: The earlier phase trial might have been underpowered, leading to a result that was not robust enough to be replicated in a larger, more definitive study.

Issue 3: Variable Fetal Hemoglobin (HbF) Response

  • Question: Tovinontrine's mechanism of action is intended to increase fetal hemoglobin (HbF) levels. However, reports indicate that not all patients respond with a significant increase in HbF. What could cause this variability?

  • Answer: Patient-to-patient variability in HbF response is a known challenge in the development of HbF-inducing therapies for hemoglobinopathies. Potential reasons include:

    • Genetic Background: Individual genetic differences in the regulation of the gamma-globin gene, which is responsible for HbF production, can significantly impact a patient's ability to respond to HbF-inducing agents.

    • Baseline HbF Levels: Patients with extremely low baseline HbF levels may have a more limited capacity for induction.

    • Disease Severity and Comorbidities: The overall health status and presence of other medical conditions could influence the physiological response to Tovinontrine.

    • Drug Metabolism: Individual differences in drug metabolism can lead to varying levels of active drug exposure, affecting the downstream biological effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[3] PDE9 is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9, Tovinontrine increases intracellular levels of cGMP, which is a key signaling molecule involved in various physiological processes, including the induction of fetal hemoglobin (HbF) and modulation of inflammation and cell adhesion.[3][4]

Q2: What were the primary endpoints of the Phase 2b clinical trials for Tovinontrine in SCD and beta-thalassemia?

A2: In the Ardent Phase 2b trial for sickle cell disease, the primary endpoint was the median annualized rate of vaso-occlusive crises (VOCs). For the Forte Phase 2b trial in beta-thalassemia, the primary endpoints were related to a reduction in transfusion burden for transfusion-dependent patients and improvements in disease-related biomarkers, including total hemoglobin, for non-transfusion-dependent patients.[5]

Q3: Was Tovinontrine found to be safe in the clinical trials?

A3: Yes, Tovinontrine was generally well-tolerated in both the Ardent and Forte Phase 2b clinical trials.[5] The most frequently reported adverse events that were considered at least possibly related to the study drug included nausea, headache, dizziness, and vomiting.[5]

Q4: Are there any ongoing or planned studies for Tovinontrine in other indications?

A4: Following the discontinuation of development for sickle cell disease and beta-thalassemia, the development focus for Tovinontrine has shifted. As of late 2025, Cardurion Pharmaceuticals is investigating Tovinontrine for the treatment of heart failure with both reduced and preserved ejection fraction.[6][7][8]

Q5: What are some of the challenges in developing new drugs for sickle cell disease?

A5: Drug development for sickle cell disease faces numerous challenges, including the complex pathophysiology of the disease, the wide variability in disease severity and clinical manifestations among patients, and the difficulty in designing clinical trials with appropriate endpoints that can demonstrate clinical benefit.[2][9][10] The repeated failure of promising drug candidates in late-stage trials highlights these difficulties.[9]

Data Presentation

Table 1: Summary of this compound Phase 2b Clinical Trial Outcomes

Clinical TrialIndicationPrimary EndpointOutcomeReference
Ardent (Phase 2b) Sickle Cell DiseaseMedian annualized rate of vaso-occlusive crises (VOCs)No significant difference between the high-dose Tovinontrine group and the placebo group.[5]
Forte (Phase 2b) Beta-Thalassemia (Transfusion-Dependent)Reduction in transfusion burdenNo meaningful benefit observed in the Tovinontrine groups compared to placebo.[5]
Forte (Phase 2b) Beta-Thalassemia (Non-Transfusion-Dependent)Improvement in disease-related biomarkers (e.g., total hemoglobin)No meaningful improvements were observed.[5]

Experimental Protocols

Protocol 1: Measurement of Fetal Hemoglobin (HbF) by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a commonly used and accurate method for quantifying HbF levels.[11][12]

  • Sample Preparation: Collect whole blood samples in EDTA-containing tubes. Prepare a hemolysate by lysing the red blood cells to release the hemoglobin.

  • Chromatographic Separation: Inject the hemolysate into an HPLC system equipped with a cation-exchange column. The different hemoglobin variants (HbF, HbA, HbA2, HbS) will be separated based on their charge differences as they pass through the column.

  • Detection: A detector measures the absorbance of the eluting hemoglobin fractions at a specific wavelength (typically 415 nm).

  • Quantification: The area under each peak in the chromatogram is proportional to the concentration of that hemoglobin variant. The percentage of HbF is calculated by dividing the area of the HbF peak by the total area of all hemoglobin peaks.

Protocol 2: In Vitro Assessment of PDE9 Inhibition

This protocol outlines a general method to assess the inhibitory activity of Tovinontrine on the PDE9 enzyme.

  • Enzyme and Substrate Preparation: Obtain purified recombinant human PDE9A enzyme. Prepare a reaction buffer containing a known concentration of the substrate, cGMP.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.

  • Enzyme Reaction: In a microplate, combine the PDE9A enzyme, the cGMP substrate, and the various concentrations of Tovinontrine (or vehicle control). Incubate the plate at 37°C for a specified period to allow the enzyme to hydrolyze the cGMP.

  • Detection of Remaining cGMP: Stop the enzyme reaction and use a detection reagent (e.g., a competitive immunoassay or a fluorescent biosensor) to quantify the amount of cGMP remaining in each well.

  • Data Analysis: The amount of cGMP remaining is inversely proportional to the PDE9A activity. Plot the percentage of inhibition against the logarithm of the Tovinontrine concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

Tovinontrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP PDE9 Phosphodiesterase 9 (PDE9) cGMP->PDE9 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates Tovinontrine This compound Tovinontrine->PDE9 Inhibits Downstream Downstream Effectors PKG->Downstream gamma_globin γ-globin Gene Expression Downstream->gamma_globin Leads to

Caption: Tovinontrine inhibits PDE9, increasing cGMP levels and promoting γ-globin gene expression.

Experimental_Workflow start Start: Hypothesis (Tovinontrine increases HbF) preclinical Preclinical Studies (In vitro & in vivo models) start->preclinical phase1 Phase 1 Clinical Trial (Safety and PK/PD) preclinical->phase1 phase2a Phase 2a Clinical Trial (Proof-of-concept, Dose-ranging) phase1->phase2a phase2b Phase 2b Clinical Trial (Efficacy and Safety) phase2a->phase2b inconsistent_results Inconsistent Results/ Lack of Efficacy phase2b->inconsistent_results discontinuation Discontinuation for SCD/ Beta-Thalassemia inconsistent_results->discontinuation new_indication Exploration of New Indication (e.g., Heart Failure) discontinuation->new_indication

Caption: Development pathway of Tovinontrine, highlighting the transition from preclinical to clinical phases and subsequent strategic shifts.

References

Optimizing (Rac)-Tovinontrine Treatment Duration In Vivo: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments involving (Rac)-Tovinontrine (also known as IMR-687). This guide focuses on the critical aspect of treatment duration, offering insights from preclinical and clinical studies to aid in experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9 is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key signaling molecule involved in various physiological processes, including vascular biology and hemoglobin production.[1][2] By inhibiting PDE9, Tovinontrine increases intracellular levels of cGMP, which is thought to mediate its therapeutic effects.[1][2]

Q2: In what disease models has this compound been tested in vivo?

A2: Preclinical in vivo studies have evaluated this compound in models of Sickle Cell Disease (SCD), beta-thalassemia, and Heart Failure with Preserved Ejection Fraction (HFpEF).[3][4]

Q3: What were the outcomes of the clinical trials for SCD and beta-thalassemia?

A3: The clinical development of Tovinontrine for Sickle Cell Disease and beta-thalassemia was discontinued.[5] Interim analyses of the Phase 2b clinical trials (Ardent for SCD and Forte for beta-thalassemia) showed that the drug was generally well-tolerated but did not demonstrate a significant clinical benefit compared to placebo.[5][6]

Q4: Where is the current clinical focus for Tovinontrine?

A4: Following the discontinuation of its development for hemoglobinopathies, the focus for Tovinontrine has shifted to its potential application in treating Heart Failure with Preserved Ejection Fraction (HFpEF).[2][3]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Lack of Efficacy in SCD Mouse Model Insufficient treatment duration.Preclinical studies in the Townes transgenic mouse model of SCD have shown efficacy with a 30-day treatment period of daily oral dosing. Ensure your experimental timeline is aligned with this established duration.
Suboptimal dosage.The efficacious dose in the Townes mouse model was reported as 30 mg/kg. Verify that your dosing is appropriate for the model and route of administration.
Issues with drug formulation or administration.Confirm the stability and solubility of your this compound formulation. For oral gavage, ensure accurate delivery and consider potential issues with absorption.
Variability in Response Genetic heterogeneity of the animal model.Ensure the use of a well-characterized and genetically stable animal model. For instance, the Townes transgenic mouse model for SCD and the Hbbth1/th1 experimental mouse model for beta-thalassemia are specifically designed to mimic these human diseases.
Differences in disease severity at baseline.Randomize animals into treatment and control groups based on baseline disease parameters to ensure even distribution.
Unexpected Side Effects Off-target effects or vehicle-related toxicity.While Tovinontrine is reported to be highly selective for PDE9, it is crucial to include a vehicle-only control group to differentiate between compound-specific and vehicle-related effects.

Experimental Protocols and Data

Preclinical In Vivo Studies

The optimization of treatment duration is a critical step in preclinical research. Below is a summary of available data from key in vivo studies.

Table 1: Summary of Preclinical this compound In Vivo Studies

Disease ModelAnimal ModelTreatment DurationKey Findings
Sickle Cell Disease Townes transgenic mouse30 days (daily oral dosing)Increased fetal hemoglobin (HbF), reduced red blood cell sickling, decreased immune cell activation, and reduced microvascular stasis.[4]
Beta-Thalassemia Hbbth1/th1 experimental mouseNot specified in available reportsImproved markers of beta-thalassemia, including increased total hemoglobin and red blood cell count.[1]
Heart Failure with Preserved Ejection Fraction (HFpEF) Three distinct mouse modelsNot specified in available reportsEffective for the prevention and treatment of cardiac hypertrophy and renal dysfunction.[3]
Clinical Trial Treatment Durations

While the development for SCD and beta-thalassemia was halted, the treatment durations used in these clinical trials can provide context for designing longer-term preclinical studies.

Table 2: this compound Clinical Trial Treatment Durations

Clinical Trial PhaseDiseaseMedian Treatment Duration
Phase 2aSickle Cell Disease6.4 months[1]
Phase 2a Open-Label Extension (OLE)Sickle Cell Disease11.6 - 11.8 months[1]
Phase 2b (Ardent)Sickle Cell DiseaseUp to 1 year (planned)[5]
Phase 2b (Forte)Beta-ThalassemiaNot specified
Phase 2Heart Failure with Preserved Ejection Fraction16 weeks (planned)[2]

Detailed Methodologies

Protocol: 30-Day this compound Treatment in a Townes Transgenic Mouse Model of Sickle Cell Disease

  • Animal Model: Utilize the Townes transgenic mouse model, which expresses human α-, γ-, and βS-globin genes and mimics the pathophysiology of human SCD.

  • Acclimatization: Allow mice to acclimate to the facility for a minimum of one week before the start of the experiment.

  • Grouping and Dosing:

    • Randomly assign mice to treatment and control groups.

    • Prepare this compound (IMR-687) for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).

    • Administer a daily oral dose of 30 mg/kg of this compound to the treatment group.

    • Administer an equivalent volume of the vehicle to the control group.

  • Treatment Duration: Continue daily oral dosing for a period of 30 consecutive days.[4]

  • Monitoring: Monitor the health of the animals daily. Record body weight at regular intervals.

  • Endpoint Analysis: At the end of the 30-day treatment period, collect blood and tissue samples for analysis. Key endpoints to consider include:

    • Hematological Parameters: Complete blood count (CBC), fetal hemoglobin (HbF) levels (e.g., by HPLC or flow cytometry), and assessment of red blood cell morphology (sickling) via blood smears.

    • Biomarkers of Hemolysis: Plasma levels of free hemoglobin, bilirubin, and lactate (B86563) dehydrogenase (LDH).

    • Markers of Inflammation and Vaso-occlusion: White blood cell counts and assessment of microvascular stasis (e.g., using dorsal skin-fold chambers).[4]

Visualizing Pathways and Workflows

To further aid in the understanding of this compound's mechanism and its experimental application, the following diagrams are provided.

cluster_0 Cellular Environment Tovinontrine This compound PDE9 Phosphodiesterase-9 (PDE9) Tovinontrine->PDE9 Inhibits cGMP Cyclic Guanosine Monophosphate (cGMP) PDE9->cGMP Degrades GMP Guanosine Monophosphate (GMP) cGMP->GMP Downstream Downstream Cellular Effects cGMP->Downstream Activates

Caption: Mechanism of action of this compound.

cluster_workflow Experimental Workflow: In Vivo Tovinontrine Treatment start Start: Acclimatize Animals grouping Randomize into Treatment & Control Groups start->grouping treatment Daily Oral Dosing (e.g., 30 days for SCD model) grouping->treatment monitoring Daily Health Monitoring & Regular Weight Checks treatment->monitoring endpoints Endpoint Analysis: Blood & Tissue Collection monitoring->endpoints data_analysis Data Analysis & Interpretation endpoints->data_analysis

Caption: General experimental workflow for in vivo studies.

cluster_logic Troubleshooting Logic for Suboptimal Efficacy start Suboptimal Efficacy Observed check_duration Is treatment duration adequate? (e.g., ≥30 days for SCD model) start->check_duration check_dose Is the dose optimal? (e.g., 30 mg/kg for SCD model) check_duration->check_dose Yes optimize Optimize Protocol: Adjust Duration, Dose, or Formulation check_duration->optimize No check_admin Are there issues with formulation or administration? check_dose->check_admin Yes check_dose->optimize No check_admin->optimize Yes end Re-evaluate Efficacy check_admin->end No optimize->end

Caption: Troubleshooting logic for in vivo experiments.

References

Validation & Comparative

(Rac)-Tovinontrine in Thalassemia: A Comparative Analysis of a Discontinued Candidate Against Approved and Emerging Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical trial landscape for β-thalassemia reveals a story of both remarkable progress and notable setbacks. While novel therapies like Luspatercept, Mitapivat (B609056), and curative gene therapies are reshaping patient outcomes, the journey of (Rac)-Tovinontrine serves as a critical case study in drug development. Despite a promising preclinical hypothesis, Tovinontrine's therapeutic potential was not validated in clinical trials, leading to the discontinuation of its development for thalassemia. This guide provides an objective comparison of Tovinontrine against current and emerging treatments, supported by available experimental data and detailed methodologies, to offer valuable insights for researchers and drug development professionals.

Executive Summary

This compound (also known as IMR-687), a phosphodiesterase-9 (PDE9) inhibitor, was investigated for its potential to increase fetal hemoglobin (HbF) levels in patients with β-thalassemia. The proposed mechanism centered on increasing cyclic guanosine (B1672433) monophosphate (cGMP), a signaling molecule known to stimulate HbF production. However, interim analyses of the Phase 2b FORTE clinical trial revealed no meaningful clinical benefit in reducing transfusion burden or improving key disease biomarkers.[1][2][3] Consequently, its development for this indication was halted in April 2022.[1][2][3]

This contrasts sharply with the success of other recently approved and emerging therapies that target different aspects of thalassemia pathophysiology. Luspatercept (Reblozyl®) enhances late-stage red blood cell maturation, Mitapivat (Pyrukynd®) improves red blood cell energy metabolism, and gene therapies like Zynteglo® (betibeglogene autotemcel) and Casgevy™ (exagamglogene autotemcel) offer a potential one-time curative approach by addressing the underlying genetic defect. This guide will dissect the available data for each, providing a clear comparison of their mechanisms, clinical efficacy, and safety profiles.

Comparative Analysis of Therapeutic Agents

The following tables summarize the key characteristics and clinical trial outcomes for Tovinontrine and its primary comparators.

Table 1: Mechanism of Action and Administration
Therapeutic Agent Mechanism of Action Target Patient Population Route of Administration
This compound Phosphodiesterase-9 (PDE9) inhibitor; designed to increase intracellular cGMP to stimulate HbF production.Transfusion-dependent (TDT) & Non-transfusion-dependent (NTDT) β-thalassemiaOral
Luspatercept Recombinant fusion protein acting as a ligand trap for select Transforming Growth Factor-β (TGF-β) superfamily members, reducing aberrant Smad2/3 signaling and enhancing late-stage erythroid maturation.[4][5]TDT & NTDT β-thalassemiaSubcutaneous injection
Mitapivat Oral, allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme, which increases adenosine (B11128) triphosphate (ATP) production, improving red blood cell health and survival.[6][7]TDT & NTDT α- and β-thalassemiaOral
Zynteglo® (beti-cel) Autologous hematopoietic stem cell-based gene therapy; adds functional copies of a modified β-globin gene (βA-T87Q-globin) into the patient's own stem cells.[8][9]TDT β-thalassemiaIntravenous infusion (one-time)
Casgevy™ (exa-cel) Autologous hematopoietic stem cell-based gene therapy; uses CRISPR/Cas9 to edit the BCL11A gene in patient stem cells, leading to increased production of fetal hemoglobin (HbF).[2][10]TDT β-thalassemiaIntravenous infusion (one-time)
Table 2: Efficacy in Transfusion-Dependent Thalassemia (TDT)
Therapeutic Agent Primary Efficacy Endpoint Key Clinical Trial Results
This compound Reduction in transfusion burdenFORTE Phase 2b Trial: No meaningful benefit in transfusion burden observed in an interim analysis, leading to trial discontinuation.[1][3]
Luspatercept ≥33% reduction in RBC transfusion burden from baseline (Weeks 13-24)BELIEVE Phase 3 Trial: 21.4% of patients on luspatercept achieved the primary endpoint vs. 4.5% on placebo.[11] Over any 12-week interval, 77% of patients on luspatercept achieved a ≥33% reduction in transfusion burden.[11]
Mitapivat Transfusion Reduction Response (TRR): ≥50% reduction in transfused RBC units in any consecutive 12-week periodENERGIZE-T Phase 3 Trial: 30.4% of patients on mitapivat achieved TRR vs. 12.6% on placebo. 9.9% of mitapivat patients achieved transfusion independence vs. 1.1% on placebo.[9][12]
Zynteglo® (beti-cel) Transfusion Independence (TI): Weighted average Hb ≥9 g/dL without transfusions for ≥12 monthsPhase 3 Trials (HGB-207 & HGB-212): 89% (32 of 36) of evaluable patients achieved TI.[8][13] The median weighted average Hb during TI was 11.5 g/dL.[8]
Casgevy™ (exa-cel) Transfusion Independence (TI): Weighted average Hb ≥9 g/dL without transfusions for ≥12 monthsCLIMB THAL-111 Phase 3 Trial: 91% (32 of 35) of evaluable patients achieved TI.[14][15] During TI, the mean total Hb was 13.1 g/dL.[14]
Table 3: Efficacy in Non-Transfusion-Dependent Thalassemia (NTDT)
Therapeutic Agent Primary Efficacy Endpoint Key Clinical Trial Results
This compound Improvement in total hemoglobin and other biomarkersFORTE Phase 2b Trial: No meaningful improvement in total hemoglobin or other disease-related biomarkers in an interim analysis.[1][3]
Luspatercept ≥1.0 g/dL mean Hb increase from baseline (Weeks 13-24) without transfusionsBEYOND Phase 2 Trial: 77% of patients on luspatercept achieved the primary endpoint vs. 0% on placebo.[14] Long-term data showed 94.8% of patients achieved this endpoint during any 12-week interval.[16]
Mitapivat Hemoglobin Response: ≥1.0 g/dL increase in average Hb from baseline (Weeks 12-24)ENERGIZE Phase 3 Trial: 42.3% of patients on mitapivat achieved a hemoglobin response vs. 1.6% on placebo.[17]
Table 4: Safety and Tolerability Profile
Therapeutic Agent Common Adverse Events (AEs)
This compound Generally well-tolerated in discontinued (B1498344) trials.[1][2]
Luspatercept Bone pain, arthralgia (joint pain), headache, back pain, fatigue, dizziness.[11][16]
Mitapivat Headache, initial insomnia, nausea, upper respiratory tract infection, fatigue.[8][12]
Zynteglo® (beti-cel) Related to myeloablative conditioning: Mucositis, febrile neutropenia, vomiting, alopecia (hair loss), epistaxis (nosebleed), abdominal pain. Delayed platelet engraftment has been observed.[9][13]
Casgevy™ (exa-cel) Related to myeloablative conditioning: Low levels of platelets and white blood cells, mouth sores, febrile neutropenia, decreased appetite. The safety profile was generally consistent with busulfan (B1668071) conditioning and autologous stem cell transplant.[10][15]

Experimental Protocols & Methodologies

Key Efficacy Endpoint Definitions

A critical component of evaluating and comparing these therapies is understanding the precise definitions of the clinical trial endpoints.

  • Transfusion Burden Reduction (Luspatercept - BELIEVE Trial): The primary endpoint was the proportion of patients achieving a ≥33% reduction in the total number of red blood cell (RBC) units transfused during weeks 13-24 compared to the 12-week period prior to randomization.[5][11]

  • Transfusion Reduction Response (Mitapivat - ENERGIZE-T Trial): The primary endpoint was defined as a ≥50% reduction in transfused RBC units (with a reduction of at least 2 units) in any consecutive 12-week period through week 48 compared with the baseline transfusion burden, which was standardized to a 12-week period.[6][7][12][18]

  • Transfusion Independence (Zynteglo® & Casgevy™): For both gene therapies, the primary endpoint was defined as achieving a weighted average hemoglobin of ≥9 g/dL without any packed RBC transfusions for a continuous period of at least 12 months.[8][9][13][14][19][20]

Laboratory Methodologies
  • Hemoglobin Measurement: In modern clinical trials, hemoglobin concentration is typically measured using automated hematology analyzers.[21][22] The standard reference method is the cyanmethemoglobin method, where all forms of hemoglobin are converted to the stable colored compound cyanmethemoglobin and measured via a colorimeter at a specific wavelength (540 nm).[21][23] Venous blood is the preferred sample type for accuracy.[21]

  • Serum Ferritin Measurement: Serum ferritin is a key indicator of iron stores and is monitored closely in thalassemia patients, especially those receiving transfusions. It is commonly measured using immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassays (e.g., on Roche Cobas systems).[1][24][25] These are sandwich assays where ferritin in the patient's serum is bound between two antibodies, one of which is linked to a detectable signal.[25]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Tovinontrine_Pathway Tovinontrine Tovinontrine (IMR-687) PDE9 Phosphodiesterase 9 (PDE9) Tovinontrine->PDE9 Inhibits GMP 5'-GMP (inactive) PDE9->GMP Degrades cGMP cGMP cGMP->PDE9 PKG Protein Kinase G (PKG) cGMP->PKG Activates HbF_Gene γ-globin Gene Expression PKG->HbF_Gene Stimulates HbF Fetal Hemoglobin (HbF) Production HbF_Gene->HbF

Proposed mechanism of action for Tovinontrine.

Luspatercept_Pathway Luspatercept Luspatercept TGF_Ligands TGF-β Superfamily Ligands (e.g., GDF11) Luspatercept->TGF_Ligands Traps SMAD SMAD 2/3 Signaling Luspatercept->SMAD Inhibits Erythroid_Maturation Erythroid Maturation Luspatercept->Erythroid_Maturation Promotes Receptor Activin Receptor Type IIB (ActRIIB) TGF_Ligands->Receptor Binds Receptor->SMAD Activates Erythroid_Inhibition Inhibition of Late-Stage Erythroid Maturation SMAD->Erythroid_Inhibition Erythroid_Inhibition->Erythroid_Maturation Blocks

Mechanism of action for Luspatercept.
Comparative Experimental Workflow

Thalassemia_Treatment_Workflow cluster_oral Oral Therapies cluster_injection Injectable Therapy cluster_gene_therapy Gene Therapy (One-Time Procedure) Tovinontrine Tovinontrine (Daily Oral) Mitapivat Mitapivat (Twice-Daily Oral) Luspatercept Luspatercept (Subcutaneous Injection every 3 weeks) Mobilization 1. Stem Cell Mobilization Apheresis 2. Apheresis (HSC Collection) Mobilization->Apheresis Editing 3. Ex-Vivo Gene Modification Apheresis->Editing Infusion 5. Infusion of Modified Cells Editing->Infusion Conditioning 4. Myeloablative Conditioning Conditioning->Infusion Engraftment 6. Engraftment & Monitoring Infusion->Engraftment

Comparison of treatment workflows.

Conclusion

The investigation into this compound for β-thalassemia was based on a sound scientific rationale: inhibiting PDE9 to increase cGMP and thereby stimulate the production of curative fetal hemoglobin. Preclinical data in mouse models supported this hypothesis. However, the transition from preclinical models to human clinical trials proved unsuccessful, as the FORTE Phase 2b study failed to demonstrate a meaningful clinical benefit, leading to the termination of the program.[1][2][3]

In contrast, therapies targeting distinct biological pathways have succeeded. Luspatercept, by promoting the maturation of red blood cell precursors, offers a significant reduction in transfusion needs for many patients.[11][16] Mitapivat improves the health of existing red blood cells by boosting their energy supply, also leading to decreased transfusion burden and increased hemoglobin levels.[7][8][12] Most profoundly, gene therapies like Zynteglo® and Casgevy™ represent a paradigm shift, offering the potential for a one-time, curative treatment that can lead to long-term transfusion independence for the vast majority of treated patients.[8][13][14][15]

The divergent outcomes of these therapeutic strategies underscore the complexity of β-thalassemia pathophysiology and the challenges of drug development. While the therapeutic potential of this compound was not validated, the analysis of its development journey, in comparison to the successful trajectories of Luspatercept, Mitapivat, and gene therapies, provides invaluable lessons for the future of thalassemia research and the development of novel therapeutics for rare genetic diseases.

References

(Rac)-Tovinontrine Under the Microscope: A Comparative Analysis of PDE9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic development, the selective inhibition of phosphodiesterase-9 (PDE9) has emerged as a promising strategy for a multitude of diseases, including sickle cell disease, beta-thalassemia, and heart failure. This guide provides a comprehensive comparison of (Rac)-Tovinontrine (IMR-687) against other notable PDE9 inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview of their performance based on available preclinical and clinical data.

Quantitative Comparison of PDE9 Inhibitors

The following table summarizes key quantitative parameters for this compound and other well-characterized PDE9 inhibitors to facilitate a direct comparison of their potency and selectivity.

ParameterThis compound (IMR-687)PF-04447943BAY 73-6691CRD-733
Target Phosphodiesterase-9A (PDE9A)Phosphodiesterase 9A (PDE9A)Phosphodiesterase-9A (PDE9A)Phosphodiesterase-9 (PDE9)
IC50 vs PDE9A 8.19 nM (PDE9A1), 9.99 nM (PDE9A2)[1]~375 nM (in cells)[2]55 nM (human)[3], 100 nM (murine)[3]Data not publicly available
Ki vs PDE9A Data not publicly available2.8 nM (human), 4.5 nM (rhesus), 18 nM (rat)[2]Data not publicly availableData not publicly available
Selectivity >800-fold vs PDE1A3, PDE1B, PDE1C, PDE5A2. No significant inhibition of 27 other PDEs.[1]High selectivity over PDEs 1-8 and 10-11.[4]~25-fold greater selectivity for PDE9A compared to other PDEs.[5]Selective cGMP-specific PDE9 inhibitor.[3]
Bioavailability Orally bioavailable[1]Orally active and brain-penetrant.[2]Brain penetrant.[6]Orally bioavailable.
Key Therapeutic Areas Sickle Cell Disease, Beta-Thalassemia, Heart Failure[7][8]Alzheimer's Disease, Sickle Cell Disease[4][9]Alzheimer's Disease[9]Heart Failure[3]
Clinical Development Status Phase 2 trials completed (development in SCD and beta-thalassemia discontinued)[8].Phase 2 trials completed.Preclinical development.Phase 1b trial initiated in heart failure patients.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

PDE9_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NP Natriuretic Peptides (ANP, BNP) NPR Natriuretic Peptide Receptor (pGC) NP->NPR binds GTP GTP cGMP cGMP GTP->cGMP sGC activity PDE9 PDE9 cGMP->PDE9 hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP PDE9->GMP Tovinontrine This compound & Other PDE9 Inhibitors Tovinontrine->PDE9 inhibits Downstream_Effects Vasodilation, Reduced Inflammation, Increased HbF PKG->Downstream_Effects leads to

Caption: The cGMP signaling pathway and the mechanism of PDE9 inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies PDE_Inhibition PDE9 Inhibition Assay (IC50 Determination) Selectivity_Screen Selectivity Screening (vs. other PDE isoforms) PDE_Inhibition->Selectivity_Screen cGMP_Measurement Intracellular cGMP Level Measurement PDE_Inhibition->cGMP_Measurement PK_Studies Pharmacokinetic Studies cGMP_Measurement->PK_Studies Efficacy_Models Disease-Specific Animal Models PK_Studies->Efficacy_Models

Caption: A generalized experimental workflow for the evaluation of PDE9 inhibitors.

Logical_Comparison cluster_comparators Comparative PDE9 Inhibitors Tovinontrine This compound Potency Potency Tovinontrine->Potency evaluated by Selectivity Selectivity Tovinontrine->Selectivity evaluated by Therapeutic_Application Therapeutic_Application Tovinontrine->Therapeutic_Application evaluated for PF04447943 PF-04447943 PF04447943->Potency PF04447943->Selectivity PF04447943->Therapeutic_Application BAY736691 BAY 73-6691 BAY736691->Potency BAY736691->Selectivity BAY736691->Therapeutic_Application CRD733 CRD-733 CRD733->Potency CRD733->Selectivity CRD733->Therapeutic_Application

Caption: Logical structure of the comparative study of PDE9 inhibitors.

Experimental Protocols

In Vitro PDE9 Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE9 enzyme.

Methodology: A common method for this assay is a radiometric assay or a fluorescence polarization (FP) assay.

  • Enzyme and Substrate: Recombinant human PDE9A enzyme is used. The substrate is typically radiolabeled cGMP (e.g., [3H]-cGMP) for radiometric assays or a fluorescently labeled cGMP analog for FP assays.

  • Procedure:

    • The test compound is serially diluted to various concentrations.

    • The PDE9A enzyme is incubated with the test compound at each concentration in an appropriate assay buffer.

    • The enzymatic reaction is initiated by the addition of the cGMP substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, and the amount of hydrolyzed product (GMP) is quantified. In radiometric assays, this involves separating the product from the substrate using chromatography, followed by scintillation counting. In FP assays, a specific binding agent is added that binds to the hydrolyzed product, causing a change in fluorescence polarization.

    • The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Measurement of Intracellular cGMP Levels

Objective: To assess the ability of a PDE9 inhibitor to increase intracellular levels of cGMP in a cellular context.

Methodology: This is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

  • Cell Culture: A suitable cell line that expresses PDE9 (e.g., human erythroleukemia K562 cells) is cultured under standard conditions.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere or grow to a desired confluency.

    • The cells are treated with various concentrations of the PDE9 inhibitor or a vehicle control for a specified duration.

    • Following treatment, the cells are lysed to release intracellular components, including cGMP. The lysis buffer often contains a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation during the assay.

    • The cell lysates are then analyzed using a commercial cGMP ELISA kit according to the manufacturer's instructions. This typically involves the following steps:

      • Standards and samples are added to a microplate pre-coated with a cGMP-specific antibody.

      • A known amount of enzyme-labeled cGMP is added to each well to compete with the cGMP in the sample for antibody binding.

      • After an incubation period, the unbound reagents are washed away.

      • A substrate is added, which is converted by the bound enzyme-labeled cGMP into a colored product.

      • The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

    • The concentration of cGMP in the samples is calculated by comparing their absorbance values to a standard curve generated with known concentrations of cGMP.

Concluding Remarks

This compound demonstrates high potency and selectivity for PDE9A, comparable to other inhibitors in its class.[1] While its clinical development for sickle cell disease and beta-thalassemia has been discontinued (B1498344) due to a lack of significant clinical benefit in Phase 2b trials, its potential in other indications such as heart failure continues to be explored.[8] The data presented in this guide underscore the importance of rigorous comparative studies in drug development. The choice of a specific PDE9 inhibitor for therapeutic development will ultimately depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties in the context of the target disease. As research in this area progresses, a clearer picture of the therapeutic potential of this compound and other PDE9 inhibitors will undoubtedly emerge.

References

A Comparative Analysis of (Rac)-IMR-687 and Existing Treatments for β-Thalassemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug (Rac)-IMR-687 (tovinontrine) with established and recently approved treatments for β-thalassemia. The comparison is based on available clinical trial data, focusing on efficacy, mechanism of action, and experimental methodologies.

Executive Summary

(Rac)-IMR-687, a selective phosphodiesterase 9 (PDE9) inhibitor designed to increase fetal hemoglobin (HbF), was investigated as a potential oral therapy for β-thalassemia. However, interim analyses of the Phase 2b FORTE clinical trial led to the discontinuation of its development for this indication due to a lack of meaningful clinical benefit.[1][2] In contrast, existing and emerging therapies, including the erythroid maturation agent luspatercept and revolutionary gene therapies like betibeglogene autotemcel (Zynteglo®) and exagamglogene autotemcel (Casgevy™), have demonstrated significant efficacy in reducing transfusion burden and, in the case of gene therapies, offering a potential cure. Standard treatments such as blood transfusions with iron chelation and hydroxyurea (B1673989) remain foundational components of care.

Comparative Efficacy of Treatments

The following tables summarize the quantitative efficacy data from clinical trials of (Rac)-IMR-687 and comparator treatments.

Table 1: Efficacy of (Rac)-IMR-687 in β-Thalassemia (FORTE Trial - Phase 2b)

Outcome Measure(Rac)-IMR-687 (Low Dose)(Rac)-IMR-687 (High Dose)Placebo
Transfusion-Dependent Thalassemia (TDT)
Meaningful benefit in transfusion burdenNo meaningful benefit observedNo meaningful benefit observedNo meaningful benefit observed
Non-Transfusion-Dependent Thalassemia (NTDT)
Meaningful improvements in total hemoglobin (Hb)No meaningful improvements observedNo meaningful improvements observedNo meaningful improvements observed
Meaningful improvements in most disease-related biomarkersNo meaningful improvements observedNo meaningful improvements observedNo meaningful improvements observed

Data from interim analysis of the FORTE trial, which led to its discontinuation.[1]

Table 2: Efficacy of Luspatercept in Transfusion-Dependent β-Thalassemia (BELIEVE Trial - Phase 3)

Outcome MeasureLuspaterceptPlacebo
≥33% reduction in transfusion burden from baseline during weeks 13-2421.4%4.5%
≥33% reduction in transfusion burden from baseline during weeks 37-4819.6%3.6%
≥50% reduction in transfusion burden from baseline during weeks 13-247.6%1.8%
≥50% reduction in transfusion burden from baseline during weeks 37-4810.3%0.9%
≥33% reduction in transfusion burden over any 12-week interval77%N/A
≥33% reduction in transfusion burden over any 24-week interval52%N/A

Data from the BELIEVE trial.[3][4][5][6][7]

Table 3: Efficacy of Hydroxyurea in Transfusion-Dependent β-Thalassemia (Meta-Analysis Data)

Outcome MeasureEfficacy
Overall Response Rate (≥50% reduction in transfusion need)60% - 66%
Complete Response Rate (transfusion independence)26% - 36%
Increase in Hemoglobin (in responding patients)Significant increase observed

Data from meta-analyses of observational studies and clinical trials.[8][9][10][11][12]

Table 4: Efficacy of Gene Therapies in Transfusion-Dependent β-Thalassemia

TreatmentKey Efficacy Outcome
Betibeglogene autotemcel (Zynteglo®) 90.2% (37/41) of patients in Phase 3 trials achieved transfusion independence, which was maintained for up to 6 years.[13][14]
Exagamglogene autotemcel (Casgevy™) 92.9% (39/42) of patients in a clinical trial stopped receiving blood transfusions for at least one year.[15] Of 35 patients followed for at least 16 months, 32 achieved transfusion independence for at least 12 months.[16]

Mechanisms of Action and Signaling Pathways

(Rac)-IMR-687 (Tovinontrine)

(Rac)-IMR-687 is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[17] PDE9 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9, IMR-687 increases intracellular cGMP levels, which is believed to stimulate the production of fetal hemoglobin (HbF).[17][18] Increased HbF can compensate for the deficient adult hemoglobin in β-thalassemia, thereby ameliorating anemia.

IMR687_Pathway cluster_cell Erythroid Precursor Cell IMR687 (Rac)-IMR-687 PDE9 PDE9 IMR687->PDE9 Inhibits cGMP cGMP PDE9->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates GTP GTP GTP->cGMP Converts sGC Soluble Guanylate Cyclase (sGC) NO Nitric Oxide (NO) NO->sGC Activates gamma_globin γ-globin Gene Expression PKG->gamma_globin Upregulates HbF Fetal Hemoglobin (HbF) Production gamma_globin->HbF Leads to

Caption: Mechanism of action of (Rac)-IMR-687.

Luspatercept

Luspatercept is a recombinant fusion protein that acts as a ligand trap for select members of the Transforming Growth Factor-β (TGF-β) superfamily.[3] In β-thalassemia, excessive signaling through the TGF-β pathway, particularly via Smad2/3, inhibits the maturation of late-stage erythroid precursors, contributing to ineffective erythropoiesis. Luspatercept binds to these ligands, preventing their interaction with cell surface receptors and thereby reducing Smad2/3 signaling.[19] This promotes the differentiation and maturation of red blood cell precursors.

Luspatercept_Pathway cluster_extracellular Extracellular Space cluster_cell Erythroid Precursor Cell Luspatercept Luspatercept TGFB_ligands TGF-β Superfamily Ligands Luspatercept->TGFB_ligands Traps Erythroid_Maturation Erythroid Maturation Luspatercept->Erythroid_Maturation Promotes Receptor Activin Receptor Type IIB (ActRIIB) TGFB_ligands->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates pSmad23 p-Smad2/3 Ineffective_Erythropoiesis Inhibition of Erythroid Maturation pSmad23->Ineffective_Erythropoiesis Promotes

Caption: Mechanism of action of Luspatercept.

Gene Therapies

Betibeglogene autotemcel (Zynteglo®) is a gene addition therapy. The patient's own hematopoietic stem cells are collected and modified ex vivo using a lentiviral vector to insert a functional copy of the β-globin gene (βA-T87Q).[20][21][22][23][24][25] These modified stem cells are then re-infused into the patient, where they engraft in the bone marrow and produce red blood cells with functional adult hemoglobin.

Exagamglogene autotemcel (Casgevy™) is a gene-editing therapy that utilizes CRISPR/Cas9 technology.[16][26] It targets and edits the BCL11A gene in the patient's hematopoietic stem cells. BCL11A is a repressor of fetal hemoglobin production. By disrupting the erythroid-specific enhancer region of this gene, the production of HbF is reactivated, which can effectively compensate for the lack of functional adult hemoglobin.[26][27][28][29][30]

Gene_Therapy_Mechanisms cluster_Zynteglo Betibeglogene autotemcel (Zynteglo®) cluster_Casgevy Exagamglogene autotemcel (Casgevy™) Z1 Lentiviral Vector with functional β-globin gene Z2 Transduction of Patient's HSCs (ex vivo) Z1->Z2 Z3 Functional β-globin Gene Integration Z2->Z3 Z4 Production of functional Hemoglobin A Z3->Z4 C1 CRISPR/Cas9 targeting BCL11A gene enhancer C2 Editing of Patient's HSCs (ex vivo) C1->C2 C3 Disruption of BCL11A (HbF repressor) C2->C3 C4 Reactivation of Fetal Hemoglobin (HbF) Production C3->C4 Gene_Therapy_Workflow Mobilization 1. Mobilization of hematopoietic stem cells (HSCs) from bone marrow to peripheral blood Apheresis 2. Collection of HSCs from peripheral blood (Apheresis) Mobilization->Apheresis Modification 3. Ex vivo genetic modification of HSCs (Gene Addition or Editing) Apheresis->Modification Infusion 5. Infusion of modified HSCs back into the patient Modification->Infusion Conditioning 4. Myeloablative Conditioning (Chemotherapy) to make space in bone marrow Conditioning->Infusion Engraftment 6. Engraftment and production of gene-corrected blood cells Infusion->Engraftment

References

Cross-validation of (Rac)-Tovinontrine's effects in different neurological disease models

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding (Rac)-Tovinontrine (IMR-687): Initial interest in the cross-validation of this compound's effects in various neurological disease models must be met with a critical finding from early research. Tovinontrine was specifically designed as a phosphodiesterase-9 (PDE9) inhibitor with low brain penetration to minimize central nervous system side effects for its primary therapeutic targets in hematological and cardiovascular diseases.[1][2] Consequently, it has not been evaluated in preclinical or clinical models of neurological disorders and is not a suitable candidate for such indications.

This guide will therefore focus on the broader class of brain-penetrant PDE9 inhibitors that have been investigated for neurodegenerative diseases, primarily Alzheimer's disease. By inhibiting PDE9, these compounds aim to enhance cyclic guanosine (B1672433) monophosphate (cGMP) signaling, a crucial pathway involved in synaptic plasticity, memory, and neuronal survival.[3][4]

Mechanism of Action: Enhancing cGMP Signaling for Neuronal Health

Phosphodiesterase 9 (PDE9) is an enzyme that specifically degrades cGMP, a key second messenger in neurons.[4][5] The therapeutic hypothesis is that in neurodegenerative states, cGMP signaling is impaired.[6][7] By inhibiting PDE9, the levels of cGMP increase, leading to the activation of downstream pathways, including Protein Kinase G (PKG) and the phosphorylation of cAMP response element-binding protein (CREB).[4] Activated CREB promotes the transcription of genes vital for synaptic plasticity and the formation of long-term memory.[4]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NO_Synthase Nitric Oxide Synthase (NOS) sGC Soluble Guanylate Cyclase (sGC) NO_Synthase->sGC NO diffuses & activates Glutamate_Release Glutamate NMDAR NMDA Receptor Glutamate_Release->NMDAR NMDAR->NO_Synthase Ca2+ influx activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Converts PDE9 PDE9 cGMP->PDE9 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE9->GMP CREB CREB PKG->CREB Phosphorylates Gene_Expression Gene Expression for Synaptic Plasticity & Memory CREB->Gene_Expression Promotes Brain_Penetrant_PDE9i Brain-Penetrant PDE9 Inhibitors Brain_Penetrant_PDE9i->PDE9 Inhibits

Caption: PDE9 Inhibition Enhances cGMP Signaling in Neurons

Comparative Efficacy of PDE9 Inhibitors in Preclinical Alzheimer's Models

While Tovinontrine is not a candidate, several other PDE9 inhibitors have been evaluated in models of Alzheimer's disease. Below is a comparison of their performance based on available preclinical data.

Table 1: In Vitro Potency of Investigational PDE9 Inhibitors
CompoundTargetIC50 (nM)Assay TypeReference
IMR-687 (Tovinontrine)Human PDE9A<10Radiometric Assay[8]
Pde9-IN-1Human PDE9A8.7Enzymatic Assay[4]
BAY 73-6691Human PDE959Enzymatic Assay[4]
PF-04447943Human PDE9A27Enzymatic Assay[9]
BI 409306Human PDE9A--[10]

Note: Tovinontrine's high potency is included for reference within the drug class, though it is not brain-penetrant.

Table 2: Effects of PDE9 Inhibitors on Cognition in Rodent Models
CompoundAnimal ModelBehavioral TestKey FindingsReference
BAY 73-6691 RodentsSocial & Object RecognitionEnhanced acquisition, consolidation, and retention of long-term memory.[11]
Scopolamine-induced deficitPassive AvoidanceImproved performance.[11]
PF-04447943 RodentsVarious cognition modelsImproved indicators of cognitive function.[9]
Edelinontrine Tg2576 mice (AD model)-Regulated dendritic spine density in hippocampal neurons.[5]
RatsSocial Recognition, Morris Water MazeImproved memory performance.[5]
Osoresnontrine RodentsCognitive tasksImproved working and episodic memory.[5]
Table 3: Effects of PDE9 Inhibitors on Synaptic Plasticity
CompoundModel SystemEndpointKey FindingsReference
BAY 73-6691 Aged Rat Hippocampal SlicesLong-Term Potentiation (LTP)Increased basal synaptic transmission and enhanced both early and late LTP.[5][9]
Osoresnontrine Rodent HippocampusLong-Term Potentiation (LTP)Facilitated synaptic plasticity by enhancing both early and late LTP.[5]

Comparison with Alternative Alzheimer's Disease Therapies

The mechanism of PDE9 inhibitors differs significantly from established and other investigational therapies for Alzheimer's disease.

  • Acetylcholinesterase (AChE) Inhibitors (e.g., Donepezil): These drugs increase the levels of the neurotransmitter acetylcholine. In contrast, PDE9 inhibitors work on the cGMP second messenger system. Some studies suggest PDE9 inhibitors may enhance both short- and long-term memory processes (early and late LTP), whereas AChE inhibitors may only enhance short-term memory (early LTP).[5]

  • NMDA Receptor Antagonists (e.g., Memantine): Memantine protects neurons from excitotoxicity. PDE9 inhibitors, however, work downstream of NMDA receptor activation to enhance the signaling cascades associated with learning and memory.

  • Anti-Amyloid Immunotherapies (e.g., Aducanumab, Lecanemab): These are biologic therapies designed to clear amyloid-beta plaques, one of the pathological hallmarks of Alzheimer's. PDE9 inhibitors are small molecules that target an intracellular signaling pathway to improve synaptic function, a different approach to modifying the disease.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental findings. Below are summaries of standard protocols used to evaluate the PDE9 inhibitors cited above.

Morris Water Maze (Test for Spatial Learning and Memory)
  • Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

  • Procedure:

    • Acquisition Phase: The rodent is placed in the pool from various start positions and must learn the location of the hidden platform using spatial cues around the room. This is repeated for several trials over multiple days.

    • Probe Trial: The platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds).

  • Primary Metrics:

    • Escape Latency: Time taken to find the platform during acquisition.

    • Time in Target Quadrant: Time spent in the quadrant where the platform was previously located during the probe trial.

    • Platform Crossings: Number of times the animal crosses the exact former location of the platform.

  • Interpretation: Improved performance (shorter latency, more time in the target quadrant) in drug-treated animals compared to controls suggests enhanced spatial learning and memory.

cluster_0 Acquisition Phase (Days 1-5) cluster_1 Probe Trial (Day 6) Start Place Mouse in Water Swim Mouse Swims, Using Spatial Cues Find_Platform Mouse Finds Hidden Platform (Escape Latency Measured) Repeat Repeat 4 trials/day from different start points Find_Platform->Repeat Place_Mouse Place Mouse in Pool (60s Trial) Remove_Platform Remove Platform from Pool Remove_Platform->Place_Mouse Measure Measure: - Time in Target Quadrant - Platform Crossings Place_Mouse->Measure

Caption: Experimental Workflow for the Morris Water Maze
Long-Term Potentiation (LTP) Measurement in Hippocampal Slices

  • Slice Preparation: Anesthetize the animal and rapidly dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF). Prepare 300-400 µm thick transverse hippocampal slices.

  • Recording: Place a slice in a recording chamber perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Measurement: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of synaptic transmission.

  • LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes.

  • Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the pre-HFS baseline. The effects of a PDE9 inhibitor are tested by perfusing the slice with the compound before and during the experiment.

Conclusion

While this compound is not a viable candidate for neurological diseases due to its designed low brain penetrance, the broader class of brain-penetrant PDE9 inhibitors shows considerable promise as a therapeutic strategy, particularly for Alzheimer's disease. Preclinical data consistently demonstrate that these compounds can enhance synaptic plasticity and improve cognitive function in various animal models.[5][9][11] The mechanism of elevating cGMP offers a distinct approach compared to current Alzheimer's treatments. However, it is important to note that clinical trials with PDE9 inhibitors in Alzheimer's patients have so far not yielded conclusive positive results, indicating that further research is needed to validate this therapeutic strategy in humans.[10][12] Future work should focus on optimizing drug candidates for CNS efficacy and identifying the patient populations most likely to benefit from this mechanism.

References

Failure to Replicate Early Promise: A Comparative Analysis of (Rac)-Tovinontrine Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of (Rac)-Tovinontrine's Journey from a Promising Therapeutic Candidate to Discontinuation for Hemoglobinopathies

This compound (also known as IMR-687) emerged as a potential oral treatment for sickle cell disease (SCD) and beta-thalassemia, garnering attention for its novel mechanism of action. Early phase studies suggested a positive impact on vaso-occlusive crises (VOCs), a painful complication of SCD. However, subsequent larger, more rigorous Phase 2b trials failed to replicate these initial encouraging findings, ultimately leading to the discontinuation of its development for these indications. This guide provides a detailed comparison of the anticipated benefits and the definitive clinical trial results, supported by experimental data and protocols.

Mechanism of Action: Targeting the cGMP Signaling Pathway

Tovinontrine is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] PDE9's primary role is to degrade cyclic guanosine (B1672433) monophosphate (cGMP), a crucial signaling molecule in various physiological processes, including vascular biology.[1][3] By inhibiting PDE9, Tovinontrine was designed to increase intracellular levels of cGMP, which was hypothesized to offer multiple benefits for patients with hemoglobinopathies. These potential benefits included the reactivation of fetal hemoglobin (HbF) production, improved blood flow, and reduced inflammation and cell adhesion.[3]

cluster_Vascular_Endothelium Vascular Endothelium cluster_Tovinontrine_Action Mechanism of Tovinontrine sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP NO stimulation GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG PDE9 Phosphodiesterase-9 (PDE9) cGMP->PDE9 Vasodilation Vasodilation & Reduced Adhesion PKG->Vasodilation GMP GMP PDE9->GMP Degrades Tovinontrine Tovinontrine Tovinontrine->PDE9 Inhibits

Caption: Tovinontrine's Mechanism of Action.

Clinical Trial Protocols: A Look at the Ardent and Forte Studies

The efficacy of Tovinontrine was primarily evaluated in two Phase 2b, randomized, double-blind, placebo-controlled, multicenter clinical trials: the Ardent trial for sickle cell disease and the Forte trial for beta-thalassemia.[1] The design of these trials was crucial for assessing the real-world impact of the drug against a placebo.

Experimental Workflow: Phase 2b Clinical Trials

G start Patient Recruitment (SCD or Beta-Thalassemia) randomization Randomization start->randomization placebo Placebo Group randomization->placebo Arm 1 low_dose Low-Dose Tovinontrine randomization->low_dose Arm 2 high_dose High-Dose Tovinontrine randomization->high_dose Arm 3 treatment Treatment Period placebo->treatment low_dose->treatment high_dose->treatment data_collection Data Collection (Primary & Secondary Endpoints) treatment->data_collection analysis Interim Analysis data_collection->analysis discontinuation Trial Discontinuation analysis->discontinuation No Significant Clinical Benefit

Caption: Workflow of the Phase 2b trials for Tovinontrine.
Key Experimental Parameters

ParameterArdent Trial (Sickle Cell Disease)Forte Trial (Beta-Thalassemia)
Primary Endpoint Annualized rate of vaso-occlusive crises (VOCs) in the high-dose group vs. placebo.[1]Meaningful benefit in transfusion burden or improvement in most disease-related biomarkers.
Key Secondary Endpoints Time to first VOC; Proportion of participants with a fetal hemoglobin (HbF) response (≥3% absolute increase from baseline).[1]Safety and biomarker data for both transfusion-dependent and non-transfusion-dependent cohorts.[1]
Patient Population Adult patients with sickle cell disease.[1]Adult patients with transfusion-dependent or non-transfusion-dependent beta-thalassemia.[1]
Dosing Placebo, low-dose (200 mg or 300 mg), or high-dose (300 mg or 400 mg).[1]Not specified in detail in the provided results.

Comparative Analysis of Clinical Trial Data

Interim analyses of both the Ardent and Forte trials revealed disappointing results, failing to demonstrate a significant clinical benefit of Tovinontrine over placebo.[1] This was a critical finding, as it indicated a failure to replicate the positive signals observed in earlier, smaller studies.

Ardent Trial: Sickle Cell Disease Outcomes
EndpointPlacebo GroupHigh-Dose Tovinontrine GroupOutcome
Median Annualized Rate of VOCs 2.02[4]1.89[4]No significant difference; a 6.4% reduction that was not statistically significant.[4]
Fetal Hemoglobin (HbF) Response Not specifiedNo significant increase reported.Did not meet the key secondary endpoint.
Safety Well-toleratedGenerally well-tolerated.[1]No new safety concerns were raised.
Forte Trial: Beta-Thalassemia Outcomes
EndpointPlacebo GroupTovinontrine Group(s)Outcome
Transfusion Burden Not specifiedNo meaningful benefit observed.[1]Primary endpoint not met.
Disease-Related Biomarkers Not specifiedNo improvement in most biomarkers.[1]Failed to show a positive biological effect.
Safety Well-toleratedGenerally well-tolerated; most common adverse events were nausea and headache.[1]Consistent with the safety profile seen in the Ardent trial.

Conclusion: A Shift in Therapeutic Focus

The comprehensive data from the Phase 2b Ardent and Forte clinical trials demonstrated that Tovinontrine, despite its sound mechanistic rationale, did not provide a significant clinical benefit for patients with sickle cell disease or beta-thalassemia when compared to a placebo.[1] The failure of the Ardent trial to replicate earlier positive data on VOC reduction was a particularly significant setback. As a result of these findings, the development of Tovinontrine for these hemoglobinopathies was discontinued.[1][4] Subsequently, research efforts have pivoted to investigate the potential of Tovinontrine in treating heart failure with preserved ejection fraction (HFpEF), where the cGMP pathway also plays a critical role.[3][5]

References

Head-to-head comparison of (Rac)-Tovinontrine and sildenafil on cGMP levels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger involved in a myriad of physiological processes, including vasodilation, inflammation, and cellular growth. The intracellular concentration of cGMP is tightly regulated by its synthesis through guanylate cyclases and its degradation by phosphodiesterases (PDEs). Pharmacological inhibition of PDEs is a well-established therapeutic strategy to augment cGMP signaling. This guide provides a head-to-head comparison of two such inhibitors, (Rac)-Tovinontrine and sildenafil (B151), focusing on their mechanisms of action, effects on cGMP levels, and the experimental protocols used to evaluate them. While both compounds elevate intracellular cGMP, they do so by targeting different PDE isoforms, leading to distinct biological outcomes.

This compound is a selective inhibitor of phosphodiesterase-9 (PDE9), an enzyme that primarily degrades cGMP generated through the natriuretic peptide (NP) signaling pathway.[1][2] Sildenafil, a widely known therapeutic agent, is a selective inhibitor of phosphodiesterase-5 (PDE5), which predominantly metabolizes cGMP produced via the nitric oxide (NO) pathway.[1][3] This fundamental difference in their targets—PDE9 versus PDE5—underpins their distinct pharmacological profiles and therapeutic potentials. Recent preclinical studies have begun to elucidate these differences, particularly in the context of cardiovascular disease.[1][4] It is important to note that while Tovinontrine has been evaluated in clinical trials, its development for sickle cell disease and beta-thalassemia was discontinued (B1498344) due to disappointing results in Phase 2b trials.[5]

Mechanism of Action

The differential effects of this compound and sildenafil on cGMP levels stem from their selective inhibition of distinct PDE isoforms that regulate separate intracellular cGMP pools.

This compound (IMR-687): A PDE9 Inhibitor

This compound is a potent and highly selective small molecule inhibitor of PDE9.[2][5] PDE9 is a cGMP-specific phosphodiesterase that has a very high affinity for cGMP.[3][6] Crucially, PDE9 primarily hydrolyzes cGMP that is generated by the activation of particulate guanylate cyclase (pGC) by natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][6] By inhibiting PDE9, Tovinontrine prevents the breakdown of NP-stimulated cGMP, leading to its accumulation and the enhancement of downstream signaling through protein kinase G (PKG).[6] This mechanism is particularly relevant in tissues where the NP/pGC/cGMP pathway is active, such as the heart and kidneys.[1][6]

Sildenafil: A PDE5 Inhibitor

Sildenafil is a potent and selective inhibitor of PDE5, the primary enzyme responsible for cGMP degradation in the corpus cavernosum.[7][8] The mechanism of sildenafil is intrinsically linked to the nitric oxide (NO) signaling pathway.[1] NO, released in response to various stimuli, activates soluble guanylate cyclase (sGC), which then catalyzes the conversion of GTP to cGMP.[3] Sildenafil acts by competitively binding to the catalytic site of PDE5, preventing the hydrolysis of cGMP to the inactive 5'-GMP.[7] This leads to an accumulation of cGMP in tissues where the NO/sGC pathway is prominent, resulting in vasodilation and other cGMP-mediated effects.[8]

Comparative Data on cGMP Levels

Direct head-to-head studies comparing this compound and sildenafil are limited. However, preclinical studies investigating the effects of selective PDE5 and PDE9 inhibitors on cGMP levels and physiological outcomes provide a basis for comparison.

ParameterThis compound (IMR-687) & other PDE9iSildenafil (PDE5i)References
Primary Target Phosphodiesterase-9 (PDE9)Phosphodiesterase-5 (PDE5)[1][2][3]
Targeted cGMP Pool Natriuretic Peptide (NP) - stimulatedNitric Oxide (NO) - stimulated[1][3][6]
Reported EC50 for cGMP elevation Data not available for Tovinontrine.430-520 nmol/L (in rabbit corpus cavernosum stimulated with sodium nitroprusside)[8]
Effect on Circulating cGMP (in vivo) Significant increaseSignificant increase (effects may be greater than PDE9i)[9]
Effect on Urinary cGMP (in vivo) Increased excretionIncreased excretion (effects may be greater than PDE9i)[9]
Key Differentiator Remains effective in elevating cGMP even when NO synthase is inactive.Efficacy is dependent on active NO synthase.[3]

Note: The in vivo comparative data for circulating and urinary cGMP is from a study using sildenafil (a PDE5 inhibitor) and PF-04749982 (a PDE9 inhibitor) in a sheep model of heart failure.[9]

Experimental Protocols

The quantification of intracellular cGMP levels is a cornerstone for evaluating the efficacy of PDE inhibitors. Below are summaries of common experimental methodologies.

In Vitro cGMP Measurement in Cell Culture

Objective: To determine the dose-dependent effect of a PDE inhibitor on intracellular cGMP levels in a specific cell line.

Materials:

  • Cell line of interest (e.g., cardiomyocytes, endothelial cells)

  • Cell culture medium and supplements

  • Test compounds: this compound, sildenafil

  • Stimulating agents (optional): A natriuretic peptide (e.g., ANP) for PDE9 studies, or a nitric oxide donor (e.g., sodium nitroprusside, SNP) for PDE5 studies.

  • Lysis buffer (e.g., 0.1 M HCl)

  • cGMP immunoassay kit (e.g., ELISA or Radioimmunoassay)

  • Plate reader (for ELISA) or scintillation counter (for RIA)

Procedure:

  • Cell Seeding: Plate cells in multi-well plates and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with varying concentrations of the PDE inhibitor (this compound or sildenafil) for a specified time (e.g., 30 minutes).

  • Stimulation (Optional but Recommended): Add a stimulating agent (ANP or SNP) to the wells to induce cGMP production and incubate for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl) to each well. This stops enzymatic activity and releases intracellular cGMP.

  • Sample Collection: Collect the cell lysates and centrifuge to pellet cellular debris.

  • cGMP Quantification: Analyze the supernatant for cGMP concentration using a commercially available cGMP immunoassay kit, following the manufacturer's instructions.

  • Data Analysis: Construct dose-response curves and calculate EC50 values.

Ex Vivo cGMP Measurement in Tissue Samples

Objective: To measure cGMP levels in isolated tissue preparations treated with PDE inhibitors.

Materials:

  • Isolated tissue (e.g., rabbit corpus cavernosum, cardiac tissue)[7][8]

  • Organ bath setup with physiological salt solution

  • Test compounds and stimulating agents

  • Tissue homogenization equipment

  • Reagents for radioimmunoassay (RIA) or ELISA

Procedure:

  • Tissue Preparation: Excise the tissue and place it in an organ bath containing a physiological salt solution, allowing it to equilibrate.

  • Incubation: Add increasing concentrations of the PDE inhibitor to the organ bath.[7]

  • Stimulation: Introduce a stimulating agent like sodium nitroprusside to induce cGMP production.[8]

  • Tissue Harvesting and Lysis: At the end of the incubation period, rapidly freeze the tissue in liquid nitrogen to halt enzymatic activity. Homogenize the frozen tissue in a suitable buffer.

  • cGMP Measurement: Centrifuge the homogenate and measure the cGMP concentration in the supernatant using RIA or ELISA.[7][8]

Visualizations

Signaling Pathways

sildenafil_pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts  GTP GTP GTP PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates inactive_GMP 5'-GMP (inactive) PDE5->inactive_GMP hydrolyzes Sildenafil Sildenafil Sildenafil->PDE5 inhibits Effects Physiological Effects (e.g., Vasodilation) PKG->Effects

Caption: Sildenafil's mechanism of action via PDE5 inhibition in the NO/cGMP pathway.

tovinontrine_pathway NP Natriuretic Peptides (NP) pGC Particulate Guanylate Cyclase (pGC) NP->pGC activates cGMP cGMP pGC->cGMP converts  GTP GTP GTP PDE9 PDE9 cGMP->PDE9 PKG Protein Kinase G (PKG) cGMP->PKG activates inactive_GMP 5'-GMP (inactive) PDE9->inactive_GMP hydrolyzes Tovinontrine This compound Tovinontrine->PDE9 inhibits Effects Physiological Effects (e.g., Cardioprotection) PKG->Effects

Caption: this compound's mechanism via PDE9 inhibition in the NP/cGMP pathway.

Experimental Workflow

experimental_workflow start Start: Cell Culture or Tissue Preparation treatment Treatment: Incubate with This compound or Sildenafil start->treatment stimulation Stimulation (Optional): Add NP or NO donor treatment->stimulation lysis Lysis & Termination: Stop reaction and release cGMP stimulation->lysis quantification Quantification: Measure cGMP via ELISA or RIA lysis->quantification analysis Data Analysis: Generate dose-response curves and calculate EC50 quantification->analysis

Caption: General experimental workflow for measuring cGMP levels.

References

(Rac)-IMR-687 (Tovinontrine): A Comparative Analysis of Phosphodiesterase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-IMR-687, also known as tovinontrine, is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] This guide provides a comprehensive assessment of its selectivity against other phosphodiesterases, supported by experimental data, to inform researchers, scientists, and drug development professionals. The primary mechanism of action for IMR-687 involves the inhibition of PDE9, which selectively degrades cyclic guanosine (B1672433) monophosphate (cGMP), a crucial signaling molecule in various physiological processes.[1][2][3] By blocking PDE9, IMR-687 leads to an increase in intracellular cGMP levels, which has been explored for its therapeutic potential in conditions like sickle cell disease and beta-thalassemia.[3][4][5]

Comparative Selectivity Profile

Experimental data demonstrates the high selectivity of IMR-687 for the PDE9A enzyme over other human phosphodiesterases. In a comprehensive in vitro screening, the inhibitory activity of IMR-687 was assessed against a panel of 33 recombinant human PDE enzymes. The results, summarized in the table below, highlight the compound's remarkable potency and selectivity for PDE9.

Phosphodiesterase IsoformIC50 (nM)Selectivity vs. PDE9A1 (fold)
PDE9A1 8.19 1
PDE9A2 9.99 ~1.2
PDE1A388,400>10,790
PDE1B8,480>1,035
PDE1C12,200>1,490
PDE5A281,900>10,000
Other 27 PDEs (including PDE4 & PDE10)No significant inhibition-

Data sourced from Haematologica.[6]

As the data indicates, IMR-687 exhibits potent inhibition of PDE9A1 and PDE9A2 with IC50 values of 8.19 nM and 9.99 nM, respectively.[6] In stark contrast, its inhibitory activity against other PDE families is significantly weaker, with IC50 values in the micromolar range. For instance, IMR-687 is over 800-fold more potent against PDE9A than against PDE1A3, PDE1B, PDE1C, and PDE5A2.[6] For the remaining 27 PDE enzymes tested, no significant inhibition was observed, underscoring the exceptional selectivity of IMR-687.[6]

Experimental Protocols

The selectivity of (Rac)-IMR-687 was determined through a series of in vitro phosphodiesterase enzyme activity assays. The general methodology for these assays is outlined below:

Phosphodiesterase Enzyme Selectivity Assay:

To determine the selectivity of IMR-687, a panel of 33 recombinant human phosphodiesterase enzymes was utilized. The in vitro activity of each PDE was measured in the presence of increasing concentrations of IMR-687. The half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, was then calculated for each PDE isoform. These assays were conducted by SB Drug Discovery (Glasgow, UK).[6][7]

Visualizing the Mechanism and Workflow

To further illustrate the mechanism of action and the experimental approach, the following diagrams are provided.

cluster_pathway Signaling Pathway of IMR-687 Action GC Guanylate Cyclase cGMP cGMP GC->cGMP Converts GTP GTP PDE9 PDE9 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE9->GMP Hydrolyzes IMR687 (Rac)-IMR-687 IMR687->PDE9 Inhibits Cellular_Effects Downstream Cellular Effects PKG->Cellular_Effects Leads to

Caption: Signaling pathway of (Rac)-IMR-687 action.

cluster_workflow Experimental Workflow for PDE Selectivity Start Start: Obtain Recombinant Human PDE Enzymes Prepare_Assays Prepare in vitro Assay Plates Start->Prepare_Assays Add_IMR687 Add Increasing Concentrations of (Rac)-IMR-687 Prepare_Assays->Add_IMR687 Incubate Incubate with PDE Enzymes Add_IMR687->Incubate Measure_Activity Measure PDE Activity Incubate->Measure_Activity Analyze_Data Analyze Data and Calculate IC50 Values Measure_Activity->Analyze_Data Compare_Selectivity Compare IC50 Values to Determine Selectivity Analyze_Data->Compare_Selectivity

Caption: Experimental workflow for PDE selectivity assessment.

References

(Rac)-Tovinontrine: An In Vivo Comparative Guide to its Mechanism of Action in Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of (Rac)-Tovinontrine (also known as IMR-687), a selective phosphodiesterase-9 (PDE9) inhibitor, with an established alternative, Sildenafil (B151), a phosphodiesterase-5 (PDE5) inhibitor. The focus is on the validation of their mechanisms of action in preclinical and clinical models of heart failure, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting cGMP Signaling for Cardioprotection

This compound's therapeutic potential lies in its ability to selectively inhibit PDE9.[1] PDE9 is an enzyme that primarily degrades cyclic guanosine (B1672433) monophosphate (cGMP) generated through the natriuretic peptide (NP) pathway.[1][2] In pathological conditions like heart failure, PDE9 expression is upregulated, leading to reduced cGMP levels and impaired cardioprotective signaling.[2][3] By inhibiting PDE9, Tovinontrine increases the intracellular concentration of cGMP, which in turn activates protein kinase G (PKG) to mediate beneficial effects such as vasodilation and suppression of cardiac hypertrophy and fibrosis.[1][4]

In contrast, Sildenafil, a well-established PDE5 inhibitor, also enhances cGMP signaling, but it primarily targets the cGMP pool generated by the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway.[1][5] This distinction in targeting different intracellular cGMP pools forms the basis for the comparative analysis of their in vivo effects.

Quantitative Data Presentation: In Vivo Efficacy in Heart Failure Models

The following tables summarize the quantitative data from preclinical studies on this compound and clinical studies on Sildenafil in the context of heart failure.

Table 1: In Vivo Efficacy of this compound in Preclinical Models of Heart Failure with Preserved Ejection Fraction (HFpEF) [6]

ParameterAnimal ModelTreatmentOutcome
Cardiomyocyte Size (Cross-Sectional Area) Angiotensin-II infusionIMR-687 (60-100 mg/kg)↓ 54% vs. vehicle (p < 0.003)
Uninephrectomy + AldosteroneIMR-687 (60-100 mg/kg)↓ 58% vs. vehicle (p < 0.003)
db/db miceIMR-687 (60-100 mg/kg)↓ 35% vs. vehicle (p < 0.003)
Plasma B-type Natriuretic Peptide (BNP) Angiotensin-II infusionIMR-6872376 pg/mL vs. 5757 pg/mL in vehicle (p < 0.007)
Uninephrectomy + AldosteroneIMR-6871216 pg/mL vs. 1860 pg/mL in vehicle (p < 0.007)
db/db miceIMR-687830 pg/mL vs. 1216 pg/mL in vehicle (p < 0.007)
Urinary Albumin to Creatinine Ratio (UACR) All modelsIMR-687Lower than vehicle-treated mice

Data is from an abstract and represents median values.

Table 2: In Vivo Efficacy of Sildenafil in Patients with Heart Failure [7][8]

ParameterPatient PopulationTreatmentOutcome
Peak Oxygen Consumption (VO2) Heart Failure with Reduced Ejection Fraction (HFrEF)SildenafilMD = 3.25, 95% CI = 2.07 to 4.42, P < 0.00001 vs. placebo
Heart Failure with Preserved Ejection Fraction (HFpEF)SildenafilNo significant improvement vs. placebo
Left Ventricular Ejection Fraction (LVEF) HFrEFSildenafilMD = 5.43, 95% CI = 3.66 to 7.20, P < 0.00001 vs. placebo
Pulmonary Arterial Systolic Pressure PH-LHD with HFrEFSildenafilWMD: -11.47 mm Hg at 6 months, P < 0.00001 vs. placebo
Mean Pulmonary Artery Pressure PH-LHD with HFrEFSildenafilWMD: -3 mm Hg at 3 months, P = 0.0004 vs. placebo

MD: Mean Difference; CI: Confidence Interval; WMD: Weighted Mean Difference; PH-LHD: Pulmonary Hypertension due to Left Heart Disease.

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of this compound's mechanism of action.

In Vivo Model of Heart Failure: Transverse Aortic Constriction (TAC) in Mice

This surgical procedure induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure, mimicking aspects of human heart failure.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical instruments (forceps, scissors, needle holders, retractors)

  • Suture material (e.g., 7-0 silk)

  • A blunted 27-gauge needle

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Shave the upper thoracic area and disinfect the surgical site.

  • Incision: Make a small horizontal incision in the suprasternal notch.

  • Exposure of the Aortic Arch: Carefully dissect the underlying muscles to expose the trachea and the aortic arch.

  • Aortic Constriction: Pass a suture (7-0 silk) underneath the transverse aorta between the innominate and left common carotid arteries.

  • Place a blunted 27-gauge needle parallel to the aorta, and tie the suture snugly around both the aorta and the needle.

  • Quickly and carefully remove the needle, leaving a defined constriction of the aorta.

  • Closure: Close the incision in layers.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery.

Validation of the Model:

  • Echocardiography: Perform echocardiography at baseline and at specified time points post-TAC to measure left ventricular dimensions, wall thickness, and ejection fraction to confirm the development of hypertrophy and dysfunction.

  • Histology: At the end of the study, harvest the hearts, weigh them, and perform histological analysis (e.g., H&E staining for hypertrophy, Masson's trichrome staining for fibrosis) to assess cardiac remodeling.

Measurement of cGMP Levels in Heart Tissue

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) method for quantifying cGMP concentrations in myocardial tissue.

Materials:

  • Heart tissue samples from experimental animals

  • Liquid nitrogen

  • Homogenization buffer (e.g., 0.1 M HCl)

  • Centrifuge

  • Commercially available cGMP ELISA kit

  • Plate reader

Procedure:

  • Tissue Collection and Preparation: Euthanize the animal and rapidly excise the heart. Freeze the ventricular tissue in liquid nitrogen and store at -80°C until analysis.

  • Homogenization: Homogenize the frozen tissue in 0.1 M HCl.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cGMP.

  • ELISA Assay: Follow the manufacturer's instructions for the cGMP ELISA kit. This typically involves:

    • Adding standards and samples to a 96-well plate pre-coated with a cGMP antibody.

    • Adding a cGMP-horseradish peroxidase (HRP) conjugate.

    • Incubating the plate.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution that reacts with HRP to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve. Normalize the cGMP concentration to the total protein content of the tissue homogenate.

Mandatory Visualization

Tovinontrine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Natriuretic Peptides (NPs) Natriuretic Peptides (NPs) Particulate Guanylate Cyclase (pGC) Particulate Guanylate Cyclase (pGC) Natriuretic Peptides (NPs)->Particulate Guanylate Cyclase (pGC) Binding GTP GTP cGMP cGMP GTP->cGMP pGC activation GMP GMP cGMP->GMP Degradation PKG PKG cGMP->PKG Activation PDE9 PDE9 PDE9->cGMP Hydrolysis Tovinontrine Tovinontrine Tovinontrine->PDE9 Inhibition Cardioprotective_Effects Cardioprotective Effects (Vasodilation, Anti-hypertrophy) PKG->Cardioprotective_Effects

Caption: Signaling pathway of this compound's mechanism of action.

Experimental_Workflow cluster_model In Vivo Model Induction cluster_treatment Treatment Groups cluster_assessment In Vivo Assessment cluster_exvivo Ex Vivo Analysis Model_Induction Induce Heart Failure (e.g., TAC surgery in mice) Vehicle Vehicle Control Model_Induction->Vehicle Randomization Tovinontrine This compound Model_Induction->Tovinontrine Randomization Alternative Alternative Drug (e.g., Sildenafil) Model_Induction->Alternative Randomization Echocardiography Echocardiography (Cardiac Function) Vehicle->Echocardiography Hemodynamics Hemodynamic Measurements (Blood Pressure) Vehicle->Hemodynamics Tovinontrine->Echocardiography Tovinontrine->Hemodynamics Alternative->Echocardiography Alternative->Hemodynamics Tissue_Harvest Harvest Heart Tissue Hemodynamics->Tissue_Harvest cGMP_Measurement Measure cGMP Levels (ELISA) Tissue_Harvest->cGMP_Measurement Histology Histological Analysis (Hypertrophy, Fibrosis) Tissue_Harvest->Histology Biomarker_Analysis Biomarker Analysis (BNP, ANP) Tissue_Harvest->Biomarker_Analysis

Caption: Comparative experimental workflow for in vivo validation.

References

Comparison Guide: Validating Biomarkers for (Rac)-Tovinontrine Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating biomarkers to assess the treatment response of (Rac)-Tovinontrine. Tovinontrine is a selective small molecule inhibitor of phosphodiesterase-9 (PDE9), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] By inhibiting PDE9, Tovinontrine increases intracellular cGMP levels, which is hypothesized to mediate therapeutic effects in conditions such as heart failure.[2][4][5] Accurate validation of biomarkers is critical for demonstrating target engagement, understanding pharmacodynamics, and predicting clinical efficacy.

Tovinontrine's Mechanism of Action and Key Biomarkers

Tovinontrine's primary mechanism is the inhibition of PDE9, leading to the accumulation of cGMP.[2][3] This pathway forms the basis for selecting candidate biomarkers.

  • Target Engagement Biomarker: A direct measure of the drug's effect on its target. For Tovinontrine, this is the accumulation of cGMP.

  • Pharmacodynamic (PD) Biomarkers: These reflect the downstream physiological effects of the drug. In the context of heart failure, key biomarkers include N-terminal pro-B-type natriuretic peptide (NT-proBNP) and B-type natriuretic peptide (BNP), which are established indicators of cardiac stress.[5][6]

  • Exploratory Biomarkers: These may include other downstream effectors of the cGMP pathway, such as the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), which plays a role in vasodilation and platelet inhibition.

cluster_0 Cell Membrane cluster_1 Intracellular Space GC Guanylate Cyclase cGMP cGMP (Accumulates) GC->cGMP Converts Tovinontrine Tovinontrine (IMR-687) PDE9 PDE9 Tovinontrine->PDE9 Inhibits PDE9->cGMP Degrades FiveGMP 5'-GMP (Inactive) GTP GTP PKG PKG (Protein Kinase G) cGMP->PKG Activates VASP VASP PKG->VASP Phosphorylates pVASP p-VASP (Active) Effects Cardioprotective Effects (e.g., Vasodilation) pVASP->Effects Leads to

Caption: Tovinontrine inhibits PDE9, increasing cGMP and activating downstream signaling.

Comparison of Candidate Biomarkers

The selection of a biomarker depends on the specific question being addressed, from target engagement to clinical outcome.

BiomarkerCategoryBiological RoleRationale for ValidationSample Type
cGMP Target EngagementSecond messenger in nitric oxide signaling.Directly measures Tovinontrine's effect on its target, PDE9.[6]Plasma, Urine
NT-proBNP / BNP PharmacodynamicReleased by cardiomyocytes in response to stress.[5]Established clinical biomarkers for heart failure diagnosis and prognosis.Plasma, Serum
p-VASP / VASP Ratio ExploratoryDownstream effector of the cGMP/PKG pathway.Provides mechanistic insight into downstream pathway activation.Platelets, Cell Lysates

Biomarker Validation Workflow

The validation process ensures that a biomarker is a reliable and accurate indicator of a biological state or response to therapy.[7][8] This multi-stage process moves from initial discovery to analytical and clinical validation.

cluster_1 Pre-clinical / Assay Development cluster_2 Technical Performance Metrics cluster_3 Clinical Utility Assessment node1 Phase 1: Discovery & Candidate Selection node2 Phase 2: Analytical Validation node1->node2 a1 Identify Potential Biomarkers a2 Develop Quantitative Assay node3 Phase 3: Clinical Validation node2->node3 b1 Assess Accuracy, Precision, & Linearity b2 Determine Sensitivity & Specificity b3 Establish Robustness & Reproducibility node4 Implementation & Monitoring node3->node4 c1 Evaluate in Patient Cohorts c2 Correlate with Clinical Endpoints

Caption: A generalized workflow for biomarker validation from discovery to clinical use.

Comparison of Analytical Methods for Biomarker Quantification

Several techniques can be employed to quantify potential biomarkers for Tovinontrine. The choice of method depends on factors such as required sensitivity, sample type, and throughput.

Methods for Protein Biomarkers (NT-proBNP, p-VASP)
FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Western BlotFlow Cytometry
Principle Antigen-antibody reaction in a microplate well, detected by an enzyme-linked secondary antibody.Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection with specific antibodies.[9][10]Laser-based detection of fluorescently labeled antibodies bound to proteins on or within single cells.[9][11]
Quantitative? Highly Quantitative.Semi-Quantitative / Qualitative.Highly Quantitative (at single-cell level).
Sample Type Plasma, Serum, Cell Lysate, Urine.Cell Lysate, Tissue Homogenate.Whole Blood, Isolated Cells.
Throughput High (96/384-well plates).Low to Medium.High (thousands of cells per second).
Pros High sensitivity, specificity, and reproducibility; well-suited for large sample numbers.[12]Provides molecular weight information; widely accessible equipment.[9]Enables multiplexing (measuring multiple markers simultaneously); provides single-cell data.[11]
Cons Susceptible to matrix effects; requires specific antibody pairs.Labor-intensive; lower throughput; less quantitative than ELISA.[10]Requires specialized equipment and expertise; not suitable for soluble biomarkers in plasma/serum.[11]
Method for Small Molecule Biomarkers (cGMP)
FeatureCompetitive ELISA
Principle Sample cGMP competes with a labeled cGMP conjugate for binding to a limited number of antibody sites. The signal is inversely proportional to the cGMP concentration.
Quantitative? Highly Quantitative.
Sample Type Plasma, Urine, Cell Lysate, Tissue Homogenate.
Throughput High (96/384-well plates).
Pros High sensitivity; established method for quantifying small molecules; high throughput.
Cons Requires careful optimization and validation to avoid cross-reactivity and matrix interference.

Detailed Experimental Protocols

Below are standardized protocols for key validation assays. These should be optimized for specific laboratory conditions and reagents.

Protocol 1: Quantification of NT-proBNP in Human Plasma by ELISA

This protocol outlines the steps for a sandwich ELISA, a common and quantitative method for protein biomarkers.[12]

  • Plate Coating:

    • Dilute the capture antibody (e.g., anti-human NT-proBNP monoclonal antibody) to a pre-determined optimal concentration in coating buffer (e.g., 1X PBS, pH 7.4).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding microplate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., 1X PBS with 0.05% Tween-20).

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in 1X PBS) to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare a standard curve by serially diluting recombinant human NT-proBNP protein in Assay Diluent (e.g., Blocking Buffer).

    • Add 100 µL of standards, controls, and plasma samples to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of a diluted, biotinylated detection antibody (e.g., anti-human NT-proBNP polyclonal antibody) to each well.

    • Seal the plate and incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark, allowing color to develop.

  • Measurement:

    • Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

    • Read the optical density at 450 nm using a microplate reader within 30 minutes.

    • Calculate NT-proBNP concentrations in samples by interpolating from the standard curve.

start Start coat Coat Plate with Capture Antibody start->coat block Wash & Block Nonspecific Sites coat->block sample Add Standards & Samples block->sample detect Wash & Add Detection Antibody sample->detect hrp Wash & Add Streptavidin-HRP detect->hrp substrate Wash & Add TMB Substrate hrp->substrate read Add Stop Solution & Read at 450 nm substrate->read end End: Calculate Results read->end

Caption: Step-by-step experimental workflow for a sandwich ELISA protocol.
Protocol 2: Analysis of VASP Phosphorylation by Western Blot

This protocol allows for the semi-quantitative assessment of the ratio between phosphorylated VASP (p-VASP) and total VASP.[9][10]

  • Sample Preparation:

    • Isolate platelets from whole blood or prepare whole-cell lysates from treated cells.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto a 10-12% polyacrylamide gel. Include a pre-stained molecular weight marker.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for p-VASP (e.g., anti-p-VASP Ser239) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane in the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Stripping and Reprobing:

    • To determine the p-VASP/VASP ratio, strip the membrane of the first antibody set using a mild stripping buffer.

    • Re-block the membrane and probe with a primary antibody for total VASP.

    • Repeat the secondary antibody and detection steps.

  • Analysis:

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Normalize the p-VASP signal to the total VASP signal for each sample.

References

Safety Operating Guide

Prudent Disposal of (Rac)-Tovinontrine: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for (Rac)-Tovinontrine with detailed disposal instructions is not publicly available. The following procedures are based on general best practices for the disposal of novel, potent, and biologically active research compounds. It is imperative to handle this compound with caution, assuming it may be hazardous, and to adhere to all applicable local, state, and federal regulations for chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for the proper disposal of this compound, a selective phosphodiesterase 9 (PDE9) inhibitor under investigation in clinical trials.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

I. Immediate Safety and Hazard Assessment

Given the absence of a specific SDS, this compound should be treated as a potent research compound. A thorough risk assessment should be conducted before handling. All personnel involved in the disposal process must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene are generally recommended)

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

All handling and preparation for disposal of powdered this compound or its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

II. Chemical and Physical Properties of Tovinontrine

A summary of the known quantitative data for Tovinontrine is presented below. This information is crucial for waste management professionals to determine the appropriate disposal route.

PropertyValue
Molecular Formula C₂₁H₂₆N₆O₂
Molecular Weight 394.47 g/mol
CAS Number 2062661-53-2
Known Synonyms IMR-687, Tovinontrine [USAN], W248Y1AKOR, CK1598
Solubility Soluble in DMSO (100 mg/mL with sonication)
Physical Appearance Solid powder

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is critical. Different waste streams containing this compound must be kept separate to ensure compliant disposal.

  • Grossly Contaminated Waste: This includes pure, unused this compound powder and concentrated stock solutions. This waste stream is considered acutely hazardous.

  • Trace Contaminated Waste: This category includes items with minimal contamination, such as empty vials, weighing papers, and pipette tips.

  • Contaminated Sharps: Needles, syringes, or any other sharp objects contaminated with this compound.

  • Contaminated Personal Protective Equipment (PPE): This includes used gloves, lab coats, and other disposable protective gear.

Step 2: Containerization and Labeling

Each waste stream must be collected in a designated, properly labeled, and sealed container.

  • Grossly Contaminated Waste: Collect in a sealable, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) bottle). The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the concentration (if in solution), and the approximate quantity.

  • Trace Contaminated Waste: Place in a designated hazardous waste bag or container that is clearly labeled to indicate it contains trace chemical contamination.

  • Contaminated Sharps: Immediately place in a puncture-proof sharps container labeled "Sharps Waste" and "Chemical Contamination."

  • Contaminated PPE: Collect in a designated waste bag and label as "Contaminated PPE."

Step 3: Storage of Chemical Waste

Store all containers of this compound waste in a designated, secure satellite accumulation area until they are collected by your institution's EHS department. This area should be clearly marked, have secondary containment, and be away from general laboratory traffic.

Step 4: Final Disposal

Do not dispose of this compound down the drain or in the regular trash.

The final disposal method must be in accordance with all institutional and regulatory guidelines. The recommended method for potent pharmaceutical compounds is incineration by a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste streams.

  • Provide the EHS department with all relevant information, including the completed hazardous waste labels and any available safety information.

IV. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_assessment Initial Assessment cluster_segregation Waste Segregation & Containerization cluster_labeling Labeling & Storage cluster_disposal Final Disposal start Generation of This compound Waste is_sds_available Is a specific SDS available? start->is_sds_available treat_as_potent Treat as a potent, hazardous compound is_sds_available->treat_as_potent No follow_sds Follow SDS Disposal Guidelines is_sds_available->follow_sds Yes segregate_waste Segregate Waste Streams treat_as_potent->segregate_waste follow_sds->segregate_waste gross_contam Grossly Contaminated (Powder, Stock Solutions) segregate_waste->gross_contam trace_contam Trace Contaminated (Vials, Weigh Papers) segregate_waste->trace_contam sharps Contaminated Sharps segregate_waste->sharps ppe Contaminated PPE segregate_waste->ppe label_containers Label all containers clearly (Name, Hazards) gross_contam->label_containers trace_contam->label_containers sharps->label_containers ppe->label_containers store_waste Store in designated Satellite Accumulation Area label_containers->store_waste contact_ehs Contact Institutional EHS for pickup store_waste->contact_ehs incineration High-Temperature Incineration by Licensed Vendor contact_ehs->incineration

References

Personal protective equipment for handling (Rac)-Tovinontrine

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Tovinontrine, also known as IMR-687, is an investigational phosphodiesterase 9 (PDE9) inhibitor that was under clinical development.[1][2][3][4][5][6][7] Due to the limited availability of a specific Safety Data Sheet (SDS), a conservative approach based on the principles of handling potent, powdered pharmaceutical compounds is essential. All handling of this compound should be conducted by trained personnel within a controlled laboratory environment.

As an investigational drug, this compound should be handled as a hazardous substance.[8] This necessitates stringent adherence to safety protocols to minimize exposure risk to researchers, scientists, and drug development professionals. The following guidelines provide essential, immediate safety and logistical information for the operational use and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-rated respirator. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.To prevent inhalation of the powdered compound, which is a primary route of exposure.
Eye and Face Protection Chemical safety goggles and a face shield.To protect the eyes and face from splashes and airborne particles.
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination.To provide a robust barrier against skin contact and to allow for quick decontamination without compromising the primary barrier.
Body Protection A disposable, solid-front gown with tight-fitting cuffs. The gown should be resistant to chemical permeation.To protect the skin and personal clothing from contamination.
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of personal footwear and the subsequent spread of the compound outside the laboratory.

Operational and Disposal Plans

Handling Procedures:

  • All manipulations of powdered this compound, including weighing and reconstitution, must be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize the risk of inhalation and environmental contamination.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not disposable, equipment must be decontaminated immediately after use.

  • Avoid raising dust during handling. Gentle scooping and careful transfer techniques are crucial.

Disposal Plan:

  • All disposable PPE (gloves, gowns, shoe covers, respirator filters) and materials that have come into contact with this compound should be considered hazardous waste.

  • Collect all contaminated waste in clearly labeled, sealed, and puncture-resistant containers.

  • Dispose of the hazardous waste in accordance with institutional, local, and national regulations for chemical and pharmaceutical waste.

Experimental Protocols: Donning and Doffing PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Perform hand hygiene.

  • Don inner gloves.

  • Don disposable gown.

  • Don respirator.

  • Don face shield and goggles.

  • Don outer gloves, ensuring they cover the cuffs of the gown.

Doffing Sequence (to be performed in a designated area):

  • Remove outer gloves.

  • Remove gown and dispose of it.

  • Perform hand hygiene.

  • Remove face shield and goggles.

  • Remove respirator.

  • Remove inner gloves.

  • Perform thorough hand hygiene.

Visual Guidance: Workflows and Safety Principles

To further clarify the procedural steps and underlying safety principles, the following diagrams are provided.

PPE_Donning_Workflow Start Start: Hand Hygiene InnerGloves 1. Don Inner Gloves Start->InnerGloves Gown 2. Don Disposable Gown InnerGloves->Gown Respirator 3. Don Respirator Gown->Respirator EyeFaceProtection 4. Don Face Shield & Goggles Respirator->EyeFaceProtection OuterGloves 5. Don Outer Gloves over Cuffs EyeFaceProtection->OuterGloves End Ready for Handling OuterGloves->End

PPE Donning Sequence for Handling this compound.

PPE_Doffing_Workflow Start Start: In Designated Area OuterGloves 1. Remove Outer Gloves Start->OuterGloves Gown 2. Remove Gown OuterGloves->Gown HandHygiene1 3. Hand Hygiene Gown->HandHygiene1 EyeFaceProtection 4. Remove Face Shield & Goggles HandHygiene1->EyeFaceProtection Respirator 5. Remove Respirator EyeFaceProtection->Respirator InnerGloves 6. Remove Inner Gloves Respirator->InnerGloves HandHygiene2 7. Thorough Hand Hygiene InnerGloves->HandHygiene2 End Procedure Complete HandHygiene2->End Hierarchy_of_Controls This diagram illustrates that while PPE is essential, it is the last line of defense. The most effective safety measures involve eliminating or substituting the hazard, followed by implementing engineering and administrative controls. cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood, CVE) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Respirator) (Least Effective)

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.